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  • Product: N-(4-chloropyridin-2-yl)cyclobutanecarboxamide
  • CAS: 1566756-70-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-(4-chloropyridin-2-yl)cyclobutanecarboxamide: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction N-(4-chloropyridin-2-yl)cyclobutanecarboxamide is a synthetic organic compound featuring a substituted pyridine ring linked to a cyclobutane mo...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-chloropyridin-2-yl)cyclobutanecarboxamide is a synthetic organic compound featuring a substituted pyridine ring linked to a cyclobutane moiety via an amide bond. Its chemical structure, combining the reactive potential of a halogenated pyridine with the conformational rigidity of a cyclobutane ring, positions it as a molecule of significant interest in medicinal chemistry and drug discovery. The 2-aminopyridine scaffold is a well-established pharmacophore found in a variety of biologically active compounds, and its derivatization allows for the exploration of diverse chemical space and the modulation of pharmacological activity. This guide provides a comprehensive overview of the chemical structure, properties, a proposed synthetic route, and the potential biological significance of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide, drawing upon data from analogous structures to inform its potential applications.

Chemical Structure and Physicochemical Properties

The core structure of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide consists of a 4-chloropyridin-2-amine acylated with cyclobutanecarbonyl chloride. The presence of a chlorine atom on the pyridine ring and the amide linkage are key features that influence the molecule's electronic properties, reactivity, and potential for biological interactions.

PropertyValueSource/Method
IUPAC Name N-(4-chloropyridin-2-yl)cyclobutanecarboxamide-
CAS Number 1566756-70-4[1]
Molecular Formula C₁₀H₁₁ClN₂O[1]
Molecular Weight 210.66 g/mol [1]
Appearance Predicted: White to off-white solidInferred
Melting Point Predicted: >150 °CInferred
Boiling Point Not available-
Solubility Predicted: Soluble in organic solvents such as DMSO, DMF, and alcohols. Sparingly soluble in water.Inferred

Synthesis of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide

The synthesis of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide can be achieved through a nucleophilic acyl substitution reaction. A plausible and efficient method involves the acylation of 2-amino-4-chloropyridine with cyclobutanecarbonyl chloride in the presence of a non-nucleophilic base to scavenge the hydrochloric acid byproduct.

Proposed Synthetic Pathway

Synthetic Pathway 2-Amino-4-chloropyridine 2-Amino-4-chloropyridine Product N-(4-chloropyridin-2-yl)cyclobutanecarboxamide 2-Amino-4-chloropyridine->Product Acylation Cyclobutanecarbonyl_chloride Cyclobutanecarbonyl chloride Cyclobutanecarbonyl_chloride->Product Kinase_Inhibition_Pathway cluster_cell Cell Receptor Receptor Tyrosine Kinase Kinase Intracellular Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Response Inhibitor N-(4-chloropyridin-2-yl)cyclobutanecarboxamide (Hypothetical Inhibitor) Inhibitor->Kinase Inhibits

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Exploratory

An In-Depth Technical Guide to Elucidating the Mechanism of Action of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide

Distribution: For Researchers, Scientists, and Drug Development Professionals Preamble: Charting a Course for a Novel Chemical Entity The compound N-(4-chloropyridin-2-yl)cyclobutanecarboxamide represents a novel chemica...

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Author: BenchChem Technical Support Team. Date: March 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course for a Novel Chemical Entity

The compound N-(4-chloropyridin-2-yl)cyclobutanecarboxamide represents a novel chemical entity with uncharted biological activity. In the absence of established data, this guide eschews a declarative statement of its mechanism of action (MoA). Instead, we adopt the role of principal investigators, outlining a comprehensive, multi-tiered strategy to systematically uncover and validate its biological function. This document serves as a roadmap for discovery, grounded in the analysis of the compound's structural motifs and the known activities of analogous chemical structures. Our approach is designed to be self-validating, with each experimental phase building upon the last to construct a robust and evidence-based understanding of the compound's MoA.

Section 1: Structural Deconstruction and Hypothesis Formulation

The logical starting point for MoA elucidation is a thorough analysis of the molecule's constituent parts: the 4-chloropyridin-2-amine core and the cyclobutanecarboxamide side chain . By examining the established pharmacology of compounds containing these moieties, we can formulate several plausible hypotheses for the biological targets and pathways of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide.

The 4-Chloropyridin-2-amine Moiety: A Versatile Pharmacophore

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents. The addition of a chlorine atom at the 4-position can significantly modulate the electronic and pharmacokinetic properties of the molecule. Literature analysis suggests several potential areas of biological activity conferred by this core:

  • Antimicrobial and Antifungal Activity: Derivatives of 2-amino-4-chloropyridine have been reported to exhibit activity against various bacterial and fungal strains.[1] This suggests a potential mechanism involving the disruption of microbial cell walls, protein synthesis, or other essential cellular processes.

  • Kinase Inhibition: The aminopyridine structure is a common feature in many kinase inhibitors, where the pyridine nitrogen and the exocyclic amino group can form key hydrogen bonds with the hinge region of the kinase domain.

  • Ion Channel Modulation: A structurally related compound, N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carbox-amide (BCTC), is a known antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[2] This raises the possibility that our compound of interest could also modulate the activity of ion channels.

  • Agrochemical Potential: 4-Amino-2-chloropyridine itself is an intermediate in the synthesis of plant growth regulators and has shown activity against various plant pathogens.[3][4]

The Cyclobutanecarboxamide Moiety: A Modulator of Physicochemical and Biological Properties

The cyclobutane ring is increasingly utilized in drug design to introduce conformational rigidity, improve metabolic stability, and fill hydrophobic pockets in target proteins.[5][6] The carboxamide linker provides a hydrogen bond donor and acceptor, crucial for molecular recognition.

  • Central Nervous System (CNS) Activity: Urea derivatives of cyclobutanecarboxylic acid have been shown to possess CNS depressant, barbiturate-potentiating, and anticonvulsant properties.[7] This suggests that the cyclobutanecarboxamide moiety could direct the molecule towards CNS targets.

  • Enzyme Inhibition: The rigid cyclobutane scaffold can position the carboxamide group for optimal interaction with the active site of enzymes, such as proteases or lipoxygenases.[8]

Integrated Hypotheses for N-(4-chloropyridin-2-yl)cyclobutanecarboxamide

Based on the analysis of its structural components, we can propose the following primary hypotheses for the mechanism of action of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide:

  • Hypothesis 1: The compound acts as a kinase inhibitor. The 4-chloropyridin-2-amine core may target the ATP-binding site of one or more protein kinases, leading to the modulation of intracellular signaling pathways.

  • Hypothesis 2: The compound modulates ion channel activity. Drawing parallels with BCTC, the molecule may function as an antagonist or agonist of a specific ion channel, such as a member of the TRP family.

  • Hypothesis 3: The compound exhibits antimicrobial activity by targeting essential bacterial or fungal enzymes. The combination of the chloropyridine and cyclobutanecarboxamide moieties may confer specific toxicity to microorganisms.

  • Hypothesis 4: The compound has CNS activity through the modulation of neurotransmitter receptors or enzymes. The cyclobutanecarboxamide group may drive the compound to interact with targets in the central nervous system.

Section 2: Experimental Strategy for Mechanism of Action Elucidation

The following is a phased experimental workflow designed to systematically test our hypotheses and identify the primary mechanism of action.

Phase 1: Broad Phenotypic and Target-Agnostic Screening

The initial phase aims to gather broad data on the compound's biological effects without a preconceived target bias.

This unbiased approach will provide initial insights into the compound's effects on cellular morphology and a wide range of cellular organelles and processes.

Protocol 1: High-Content Imaging Assay

  • Cell Plating: Plate a panel of diverse human cell lines (e.g., A549, U2OS, HeLa) in 96-well, optically clear bottom plates.

  • Compound Treatment: Treat cells with a range of concentrations of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide for 24 and 48 hours.

  • Staining: Fix the cells and stain with a cocktail of fluorescent dyes to label the nucleus (Hoechst), cytoplasm, mitochondria (MitoTracker), actin cytoskeleton (Phalloidin), and Golgi apparatus.

  • Imaging: Acquire images using a high-content imaging system.

  • Analysis: Analyze the images to quantify a wide array of cellular features, including cell count, nuclear size and shape, mitochondrial morphology, and cytoskeletal integrity.

To directly address Hypotheses 1 and 2, we will perform a broad in vitro screen against a panel of kinases and G-protein coupled receptors (GPCRs).

Table 1: Representative Panel for Initial In Vitro Screening

Target ClassPanel Name (Example)Vendor (Example)Assay Principle
Protein KinasesKinomeScanDiscoveRxCompetition Binding Assay
GPCRsGPCRScanEurofinsRadioligand Binding Assay
Ion ChannelsIonWorks BarracudaMolecular DevicesAutomated Electrophysiology
Phase 2: Target Identification and Validation

Based on the results from Phase 1, this phase will focus on identifying the specific molecular target(s) of the compound.

If a specific target class is implicated in Phase 1, affinity-based methods can be used for direct target identification.

Diagram 1: Affinity-Based Target Identification Workflow

A Synthesize Affinity Probe: N-(4-chloropyridin-2-yl)cyclobutanecarboxamide with a linker and biotin tag B Incubate probe with cell lysate A->B C Capture probe-protein complexes on streptavidin beads B->C D Wash to remove non-specific binders C->D E Elute bound proteins D->E F Identify proteins by LC-MS/MS E->F

Caption: Workflow for affinity-based target identification.

Once a putative target is identified, its interaction with the compound must be validated and quantified.

Protocol 2: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation: Prepare a solution of the purified target protein in a suitable buffer. Prepare a solution of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide in the same buffer.

  • ITC Experiment: Load the protein solution into the sample cell and the compound solution into the injection syringe of the ITC instrument.

  • Titration: Perform a series of injections of the compound into the protein solution while measuring the heat changes.

  • Data Analysis: Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.

Phase 3: Cellular and In Vivo Mechanism Elucidation

This final phase aims to understand how the interaction between the compound and its target translates into a cellular and physiological response.

We will investigate the downstream effects of target engagement in a cellular context.

Diagram 2: Hypothetical Kinase Inhibition Pathway Analysis

cluster_0 Cellular Model A Treat cells with N-(4-chloropyridin-2-yl)cyclobutanecarboxamide B Lyse cells and prepare protein extracts A->B C Perform Western Blot for phosphorylated and total downstream substrates B->C D Quantify changes in phosphorylation C->D

Caption: Western blot analysis of downstream signaling.

To confirm the mechanism of action in a whole organism, in vivo studies are essential.

Protocol 3: In Vivo Xenograft Model (for a hypothetical anti-cancer kinase inhibitor)

  • Tumor Implantation: Implant human cancer cells expressing the target kinase into immunocompromised mice.

  • Compound Administration: Once tumors are established, treat the mice with N-(4-chloropyridin-2-yl)cyclobutanecarboxamide or vehicle control via a relevant route of administration (e.g., oral gavage).

  • Efficacy Assessment: Monitor tumor growth over time using caliper measurements.

  • Pharmacodynamic (PD) Assessment: At the end of the study, collect tumor tissue and analyze for target engagement (e.g., by measuring the phosphorylation of a downstream substrate).

Section 3: Data Interpretation and MoA Confirmation

The culmination of this comprehensive experimental plan will be the synthesis of all collected data to build a cohesive and well-supported model of the mechanism of action of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide. A confirmed MoA will be characterized by:

  • Direct and specific binding to a molecular target with a biologically relevant affinity.

  • Modulation of the target's activity in vitro and in a cellular context.

  • A clear link between target modulation and the observed cellular phenotype.

  • Correlation between target engagement and in vivo efficacy in a relevant disease model.

This rigorous, hypothesis-driven approach will provide a solid foundation for the further development of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide as a potential therapeutic agent or research tool.

References

  • Zirvi, K. A., Dar, M. S., & Fakouhi, T. (1975). Biochemorphology of cyclobutanecarbonylureas. Journal of Pharmaceutical Sciences, 64(4), 649–651. [Link]

  • Valenzano, K. J., Grant, E. R., Wu, G., Hachicha, M., Schmid, L., Tafesse, L., Sun, Q., Rotshteyn, Y., Francis, J., Limberis, J., Malik, S., Whittemore, E. R., & Hodges, D. (2003). N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carbox-amide (BCTC), a novel, orally effective vanilloid receptor 1 antagonist with analgesic properties: I. in vitro characterization and pharmacokinetic properties. The Journal of Pharmacology and Experimental Therapeutics, 306(1), 377–386. [Link]

  • Wouters, J., & Verbeeck, S. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(11), 1749-1763. [Link]

  • In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. (2015). ResearchGate. [Link]

  • Khan, I., Ali, A., & Ibrar, A. (2022). Targeting new N-furfurylated 4-chlorophenyl-1,2,4-triazolepropionamide hybrids as potential 15-lipoxygenase inhibitors supported with in vitro and in silico studies. Journal of Biomolecular Structure & Dynamics, 41(11), 5166-5182. [Link]

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Foundational

Analytical Profiling of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide: Exact Mass Determination and HRMS Methodologies

Executive Summary The compound N-(4-chloropyridin-2-yl)cyclobutanecarboxamide (CAS: 1566756-70-4) is a structurally distinct small molecule featuring a halogenated pyridine core linked to a strained cyclobutane ring via...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-(4-chloropyridin-2-yl)cyclobutanecarboxamide (CAS: 1566756-70-4) is a structurally distinct small molecule featuring a halogenated pyridine core linked to a strained cyclobutane ring via an amide bridge[1]. In modern drug discovery and pharmacokinetics, the precise determination of a compound's molecular weight and exact mass is non-negotiable. While nominal molecular weight dictates bulk stoichiometric calculations, the monoisotopic exact mass is the cornerstone of High-Resolution Mass Spectrometry (HRMS), allowing researchers to differentiate the target analyte from isobaric metabolites or matrix interferences[2]. This technical guide provides a comprehensive, self-validating framework for the physicochemical profiling and HRMS analysis of this specific compound.

Physicochemical Profiling & Quantitative Data

Understanding the quantitative mass properties of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide requires distinguishing between its average molecular weight (calculated using the natural abundance of all isotopes) and its exact mass (calculated using only the most abundant, stable isotopes: ^12C, ^1H, ^35Cl, ^14N, ^16O)[2].

The presence of the chlorine atom (^35Cl and ^37Cl) introduces a highly characteristic isotopic signature. The M+2 peak will appear at approximately 32% of the intensity of the monoisotopic [M+H]^+ peak, serving as an intrinsic diagnostic tool during mass spectrometric analysis[2].

Table 1: Mass Specifications and Structural Identifiers
PropertyValueComputational Basis / Significance
Chemical Formula C10H11ClN2ODerived from core structure[1].
Molecular Weight (Average) 210.66 g/mol Uses standard atomic weights; used for bulk molarity.
Exact Mass (Monoisotopic) 210.0560 DaUses ^12C, ^1H, ^35Cl, ^14N, ^16O; critical for HRMS.
[M+H]^+ Exact Mass 211.0633 DaTarget m/z in ESI(+) mode (addition of ^1H^+).
Isotopic M+2 [M+H]^+ 213.0603 DaConfirms the presence of a single chlorine atom.
SMILES String O=C(C1CCC1)Nc1nccc(c1)ClTopological identifier for cheminformatics[1].

Mechanistic Insights: Ionization and Fragmentation Causality

In mass spectrometry, the structural topology of a molecule dictates its behavior in the gas phase.

Ionization Causality: For N-(4-chloropyridin-2-yl)cyclobutanecarboxamide, positive Electrospray Ionization (ESI+) is the optimal technique. The pyridine ring contains a highly basic sp2-hybridized nitrogen. When exposed to an acidic mobile phase (e.g., 0.1% formic acid), this nitrogen acts as a potent proton acceptor, seamlessly generating the [M+H]^+ precursor ion at m/z 211.0633.

Fragmentation Causality: During Collision-Induced Dissociation (CID), the molecule fragments predictably based on bond dissociation energies. The amide bond is the primary locus of cleavage.

  • Amide Cleavage: Yields the 4-chloropyridin-2-amine fragment (m/z 129.0220) and the cyclobutanecarbonyl cation (m/z 83.0497).

  • Ring Strain Release: The highly strained cyclobutane ring can undergo a rearrangement resulting in the neutral loss of cyclobutene (-54.0470 Da), yielding a fragment at m/z 157.0169.

Fragmentation_Pathway M Precursor Ion [M+H]+ m/z 211.0633 F1 Amide Cleavage [C5H6ClN2]+ m/z 129.0220 M->F1 CID F2 Acyl Cation Formation [C5H7O]+ m/z 83.0497 M->F2 CID F3 Loss of Cyclobutene (-54 Da) [C6H7ClN2O]+ m/z 157.0169 M->F3 CID

Proposed ESI(+) collision-induced dissociation (CID) pathways for the target compound.

Self-Validating HRMS Methodology

To ensure absolute mass accuracy (mass error < 2 ppm), the analytical protocol must be self-validating. This is achieved by integrating continuous internal calibration (lock-mass) and rigorous blank testing to rule out carryover or matrix suppression[3].

Step-by-Step UHPLC-HRMS Protocol

Phase 1: Sample Preparation & System Suitability

  • Stock Solution: Dissolve 1.0 mg of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to 100 ng/mL using a diluent of 50:50 Water:Acetonitrile. Causality: This concentration prevents detector saturation and minimizes ion suppression in the ESI source.

  • Self-Validation (Blanking): Inject a pure 50:50 Water:Acetonitrile blank before the sample. The system is only validated for use if the baseline at m/z 211.0633 is below the limit of detection (LOD).

Phase 2: Chromatographic Separation 4. Column: Use a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). 5. Mobile Phase:

  • Phase A: 0.1% Formic Acid in Water.

  • Phase B: 0.1% Formic Acid in Acetonitrile. Causality: Formic acid ensures the pyridine nitrogen remains protonated throughout the chromatographic run, maximizing ESI(+) efficiency.

  • Gradient: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

Phase 3: High-Resolution Mass Spectrometry 7. Ionization: Operate the ESI source in positive mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C. 8. Lock-Mass Calibration: Continuously infuse Leucine Enkephalin ([M+H]^+ = 556.2771 Da) at 5 µL/min. Causality: Real-time mass correction against a known standard eliminates instrumental drift, ensuring the exact mass measurement remains within the <2 ppm error margin[3]. 9. Data Acquisition: Acquire data in full-scan mode (m/z 50–500) using an Orbitrap or Q-TOF analyzer set to a minimum resolution of 70,000 (at m/z 200).

LC_HRMS_Workflow A 1. Sample Prep & Blank (100 ng/mL, 50:50 H2O:ACN) B 2. UHPLC Separation (C18, 0.1% FA Gradient) A->B C 3. ESI(+) Ionization [M+H]+ Generation B->C D 4. HRMS Analysis (Lock-Mass Calibrated) C->D E 5. Data Processing (Exact Mass: 211.0633 Da) D->E

Step-by-step UHPLC-HRMS workflow for N-(4-chloropyridin-2-yl)cyclobutanecarboxamide analysis.

Significance in Drug Development

The specific molecular architecture of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide is highly relevant in medicinal chemistry. The cyclobutane ring provides a rigid, metabolically stable alternative to linear alkyl chains, while the chloropyridine moiety enhances lipophilicity and target binding affinity.

During pharmacokinetic (PK) profiling, the exact mass (210.0560 Da) and the distinct ^35Cl/^37Cl isotopic pattern allow bioanalytical scientists to rapidly track the parent compound and its metabolites in complex biological matrices (e.g., plasma or microsomes) without interference from endogenous isobaric lipids or peptides.

References

  • UCLA Chemistry. "Illustrated Glossary of Organic Chemistry - Exact Mass & Isotope Patterns". University of California, Los Angeles.[Link]

  • ACS Publications. "High-Resolution Mass Spectrometry Exact Mass Determinations". Journal of Agricultural and Food Chemistry.[Link]

Sources

Exploratory

Pharmacokinetics of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide in vivo

Title: A Strategic Approach to Elucidating the In Vivo Pharmacokinetics of Novel Chemical Entities: A Case Study with N-(4-chloropyridin-2-yl)cyclobutanecarboxamide Audience: Researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: A Strategic Approach to Elucidating the In Vivo Pharmacokinetics of Novel Chemical Entities: A Case Study with N-(4-chloropyridin-2-yl)cyclobutanecarboxamide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The successful development of a novel therapeutic agent is contingent on a thorough understanding of its pharmacokinetic (PK) profile. This guide provides a comprehensive framework for characterizing the in vivo pharmacokinetics of a novel chemical entity, using the hypothetical compound N-(4-chloropyridin-2-yl)cyclobutanecarboxamide as a case study. We will delve into the strategic design of preclinical PK studies, from the selection of appropriate animal models and analytical methodologies to the interpretation of complex datasets. This document is intended to serve as a practical, in-depth resource for researchers navigating the critical path of preclinical drug development, emphasizing the principles of scientific integrity and robust experimental design.

Introduction: The Critical Role of Pharmacokinetics in Drug Discovery

The journey of a new chemical entity (NCE) from the laboratory to the clinic is fraught with challenges, with a significant number of candidates failing due to suboptimal pharmacokinetic properties. Pharmacokinetics (PK), often described as what the body does to a drug, governs the absorption, distribution, metabolism, and excretion (ADME) of a compound. A comprehensive understanding of these processes is paramount for predicting a drug's efficacy and safety profile, establishing appropriate dosing regimens, and ensuring a successful clinical outcome.

N-(4-chloropyridin-2-yl)cyclobutanecarboxamide, a hypothetical small molecule, presents a unique set of structural features—a chloropyridine ring and a cyclobutane carboxamide moiety—that necessitate a tailored approach to its pharmacokinetic evaluation. This guide will outline a robust, multi-faceted strategy for characterizing its in vivo PK profile, providing a blueprint that can be adapted for other novel compounds.

Preclinical Pharmacokinetic Study Design: A Foundation for Clinical Success

The primary objective of preclinical PK studies is to provide a quantitative understanding of the ADME properties of a drug candidate in relevant animal models. This data is crucial for predicting human pharmacokinetics and for making informed decisions about dose selection for first-in-human studies.

Selection of Animal Models: Rationale and Considerations

The choice of animal species is a critical decision in preclinical development. While no single species can perfectly mimic human physiology, a well-chosen model can provide invaluable predictive data. For small molecule drugs like N-(4-chloropyridin-2-yl)cyclobutanecarboxamide, rodents (mice or rats) are typically used for initial screening due to their well-characterized physiology, cost-effectiveness, and ethical considerations. A larger, non-rodent species (e.g., beagle dog or cynomolgus monkey) is often included in later-stage preclinical studies to provide a more comprehensive dataset and to assess potential interspecies differences in drug metabolism and disposition.

Key Considerations for Species Selection:

  • Metabolic Profile: The expression and activity of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) isoforms, can vary significantly between species. In vitro metabolic stability assays using liver microsomes or hepatocytes from different species (including human) should be conducted early to select species with metabolic profiles most similar to humans.

  • Transporter Homology: Drug transporters play a crucial role in the absorption, distribution, and excretion of many drugs. The homology and functional activity of key transporters (e.g., P-glycoprotein, BCRP, OATPs) between the chosen animal model and humans should be considered.

  • Physiological Parameters: Factors such as gastrointestinal physiology, plasma protein binding, and blood-to-plasma ratio can influence drug disposition and should be evaluated.

Dosing Regimen and Route of Administration

The initial in vivo PK studies typically involve both intravenous (IV) and oral (PO) administration to assess fundamental parameters like clearance, volume of distribution, and bioavailability.

  • Intravenous (IV) Administration: An IV bolus or infusion allows for the direct introduction of the drug into the systemic circulation, bypassing the complexities of absorption. This route is essential for determining key parameters such as:

    • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

    • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

    • Terminal Half-life (t½): The time required for the plasma concentration of a drug to decrease by half.

  • Oral (PO) Administration: Oral administration is the most common and preferred route for many drugs. PO studies are critical for evaluating:

    • Oral Bioavailability (%F): The fraction of the administered dose that reaches the systemic circulation.

    • Maximum Concentration (Cmax): The peak plasma concentration of the drug.

    • Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

    • Area Under the Curve (AUC): A measure of total drug exposure over time.

Experimental Workflow for a Rodent PK Study

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_post Post-Dosing Animal Acclimatization Animal Acclimatization Fasting (if required) Fasting (if required) Animal Acclimatization->Fasting (if required) Baseline Sample Collection Baseline Sample Collection Fasting (if required)->Baseline Sample Collection IV Administration IV Administration Baseline Sample Collection->IV Administration PO Administration PO Administration Baseline Sample Collection->PO Administration Serial Blood Sampling Serial Blood Sampling IV Administration->Serial Blood Sampling PO Administration->Serial Blood Sampling Plasma Preparation Plasma Preparation Serial Blood Sampling->Plasma Preparation Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Plasma Preparation->Bioanalysis (LC-MS/MS) Pharmacokinetic Analysis Pharmacokinetic Analysis Bioanalysis (LC-MS/MS)->Pharmacokinetic Analysis

Caption: A typical workflow for an in vivo pharmacokinetic study in rodents.

Bioanalytical Method Development and Validation: The Cornerstone of Accurate Data

The reliability of any PK study hinges on the accuracy and precision of the bioanalytical method used to quantify the drug in biological matrices (e.g., plasma, blood, urine). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for small molecule quantification due to its high sensitivity, selectivity, and throughput.

Step-by-Step Protocol for LC-MS/MS Method Development
  • Compound Tuning and Mass Spectrometric Conditions:

    • Infuse a standard solution of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide into the mass spectrometer to determine the optimal precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

    • Optimize MS parameters such as collision energy, declustering potential, and ion source settings to maximize signal intensity.

  • Chromatographic Separation:

    • Select an appropriate HPLC/UHPLC column (e.g., C18, phenyl-hexyl) and mobile phase composition to achieve good chromatographic peak shape and resolution from endogenous matrix components.

    • Develop a gradient elution method to ensure efficient separation and minimize run time.

  • Sample Preparation:

    • The goal of sample preparation is to extract the analyte from the biological matrix and remove interfering substances. Common techniques include:

      • Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile, methanol) is added to the plasma sample to precipitate proteins.

      • Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their relative solubilities in two different immiscible liquids.

      • Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte of interest.

  • Method Validation:

    • Once developed, the method must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

      • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

      • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

      • Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte.

      • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision.

      • Matrix Effect: The alteration of ionization efficiency by the presence of co-eluting matrix components.

      • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Data Analysis and Interpretation: Translating Data into Knowledge

Following sample analysis, the resulting concentration-time data is subjected to pharmacokinetic analysis to derive key parameters. This is typically performed using specialized software such as Phoenix WinNonlin, R, or NONMEM.

Non-Compartmental Analysis (NCA)

NCA is a direct and model-independent method for calculating PK parameters from the observed data. It is widely used in early drug development for its simplicity and robustness.

Table 1: Key Pharmacokinetic Parameters Derived from NCA

ParameterDescriptionIV AdministrationPO Administration
AUC0-t Area under the plasma concentration-time curve from time zero to the last measurable concentration.
AUC0-inf Area under the plasma concentration-time curve from time zero to infinity.
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
Terminal half-life.
CL Clearance.
Vd Volume of distribution.
%F Absolute oral bioavailability.
Compartmental Modeling

Compartmental modeling uses mathematical models to describe the distribution and elimination of a drug in the body. While more complex than NCA, it can provide a deeper understanding of the drug's disposition and can be used for simulation and prediction.

ADME Pathway for a Novel Compound

G cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral Dose Oral Dose GI Tract GI Tract Oral Dose->GI Tract Systemic Circulation Systemic Circulation GI Tract->Systemic Circulation Tissues Tissues Systemic Circulation->Tissues Liver Liver Systemic Circulation->Liver Kidneys Kidneys Systemic Circulation->Kidneys Metabolites Metabolites Liver->Metabolites Bile Bile Liver->Bile Urine Urine Kidneys->Urine Feces Feces Bile->Feces

Caption: A simplified representation of the ADME processes for an orally administered drug.

Conclusion and Future Directions

The pharmacokinetic characterization of a novel chemical entity like N-(4-chloropyridin-2-yl)cyclobutanecarboxamide is a critical and iterative process. The data generated from well-designed in vivo studies provides the foundation for understanding a drug's behavior in the body, guiding lead optimization, and enabling the transition to clinical development. By adhering to the principles of robust experimental design, rigorous bioanalytical validation, and sound data interpretation, researchers can confidently advance promising new drug candidates.

Future studies for N-(4-chloropyridin-2-yl)cyclobutanecarboxamide would involve metabolite identification to understand its biotransformation pathways, tissue distribution studies to assess its penetration into target organs, and human PK prediction using allometric scaling or physiologically based pharmacokinetic (PBPK) modeling.

References

  • U.S. Food and Drug Administration. (2013). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological reviews, 49(4), 403-449. [Link]

  • Chiang, C. C., & Lee, H. M. (2020). A practical guide to bioanalytical method development and validation for pharmaceutical analysis. Journal of Food and Drug Analysis, 28(4), 603-613. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). M10 Bioanalytical Method Validation and Sample Analysis. [Link]

  • Grimm, S. W. (Ed.). (2009). Preclinical development handbook: ADME and toxicology. John Wiley & Sons. [Link]

Foundational

Technical Whitepaper: N-(4-chloropyridin-2-yl)cyclobutanecarboxamide – Safety, Synthesis, and Application Profiling

Executive Summary N-(4-chloropyridin-2-yl)cyclobutanecarboxamide (CAS: 1566756-70-4) is a highly specialized heterocyclic building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-chloropyridin-2-yl)cyclobutanecarboxamide (CAS: 1566756-70-4) is a highly specialized heterocyclic building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs). Most notably, it serves as a critical structural intermediate in the development of Vacuolar Protein Sorting 34 (VPS34) inhibitors, which are targeted therapies investigated for proliferative, inflammatory, and cardiovascular disorders[1]. This whitepaper provides a comprehensive analysis of its physicochemical properties, Safety Data Sheet (SDS) profile, synthetic methodology, and analytical validation standards.

Physicochemical Profiling

A precise understanding of the molecule's physical properties is essential for predicting its behavior in organic synthesis, solubility during workup, and performance in biological assays. The compound features a cyclobutane ring coupled via an amide linkage to a 4-chloropyridine moiety, imparting unique steric and electronic characteristics.

Table 1: Physicochemical Properties

Property Value
Chemical Name N-(4-chloropyridin-2-yl)cyclobutanecarboxamide
CAS Number 1566756-70-4
Molecular Formula C10H11ClN2O
Molecular Weight 210.66 g/mol

| SMILES String | O=C(C1CCC1)Nc1nccc(c1)Cl |

Data sourced from the2[2].

Safety Data Sheet (SDS) & Toxicological Profile

Handling N-(4-chloropyridin-2-yl)cyclobutanecarboxamide requires strict adherence to laboratory safety protocols due to its specific acute and environmental toxicities.

GHS Hazard Classifications

Based on supplier SDS data, the compound exhibits significant acute toxicity and ecotoxicity.

Table 2: GHS Hazard Statements

Hazard Code Hazard Class Description
H301 Acute Toxicity (Oral) Toxic if swallowed.
H400 Aquatic Acute Very toxic to aquatic life.

| H401 | Aquatic Acute | Toxic to aquatic life. |

Toxicological Causality & Handling Rationale

The acute oral toxicity (H301) is largely driven by the halogenated pyridine ring, which can interfere with cellular metabolism and neurological signaling if systemically absorbed. Furthermore, the lipophilic nature of the cyclobutane group combined with the highly stable chloropyridine core contributes to its environmental persistence and severe aquatic toxicity (H400/H401).

Protocol for Safe Handling:

  • PPE: Nitrile gloves (double-layered recommended), safety goggles, and a lab coat.

  • Engineering Controls: All manipulations, especially weighing and transferring of the dry powder, must be conducted within a Class II biological safety cabinet or a certified chemical fume hood to prevent inhalation of airborne particulates.

  • Waste Disposal: Do not flush down the sink. Aqueous waste from extractions must be collected in designated halogenated organic/aqueous waste containers for high-temperature incineration to prevent environmental contamination.

Synthetic Methodology & Reaction Causality

The synthesis of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide relies on a robust amidation reaction between 2-amino-4-chloropyridine and cyclobutanecarboxylic acid, as detailed in patent literature[1].

Rationale for Reagent Selection

Propylphosphonic anhydride (T3P) is selected as the coupling agent over traditional carbodiimides (like EDC or DCC). T3P is highly efficient for coupling electron-deficient aminopyridines. Crucially, T3P generates completely water-soluble byproducts, which eliminates the need for tedious chromatographic purification at this intermediate stage. This allows for a highly scalable liquid-liquid extraction workup. Triethylamine (TEA) is employed as a non-nucleophilic base to neutralize the acidic byproducts and drive the reaction forward[1].

Step-by-Step Experimental Protocol
  • Initialization: Charge a dry, round-bottom flask with 2-amino-4-chloropyridine (0.833 g, 6.48 mmol) and cyclobutanecarboxylic acid (0.659 mL, 6.98 mmol, 1.07 equiv)[1].

  • Solvent & Base Addition: Suspend the reactants in a suitable anhydrous solvent (e.g., Ethyl Acetate), followed by the addition of Triethylamine (TEA) (1.95 mL, 14.0 mmol, 2.16 equiv)[1].

  • Coupling Activation: Slowly add T3P (50% solution in EtOAc, 4.2 mL, 7.0 mmol, 1.08 equiv) dropwise to the stirring solution[1]. The dropwise addition controls the exothermic activation of the carboxylic acid.

  • Thermal Cycling: Submerge the flask in an oil bath pre-heated to 41 °C. Allow the reaction mixture to stir continuously overnight under an inert nitrogen atmosphere[1].

  • Quench & Workup: Cool the reaction to room temperature. Quench the reaction by pouring it into a separatory funnel containing saturated aqueous NaHCO3[1].

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 20 mL). The water-soluble T3P byproducts remain in the aqueous phase[1].

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the product as a solid (approx. 65-73% yield)[1].

Synthesis R1 2-Amino-4- chloropyridine Reagents T3P (50% in EtOAc) TEA (Base) R1->Reagents R2 Cyclobutanecarboxylic Acid R2->Reagents Conditions 41°C, Overnight Oil Bath Reagents->Conditions Workup Aqueous Quench EtOAc Extraction Conditions->Workup Product N-(4-chloropyridin-2-yl) cyclobutanecarboxamide Workup->Product

Fig 1. Step-by-step synthetic workflow for N-(4-chloropyridin-2-yl)cyclobutanecarboxamide.

Downstream Pharmacological Application: VPS34 Inhibition

N-(4-chloropyridin-2-yl)cyclobutanecarboxamide is not a final drug product but a crucial structural motif. It is utilized in the synthesis of complex heteroaryl compounds that act as inhibitors of Vacuolar Protein Sorting 34 (VPS34)[1].

Mechanism of Action

VPS34 is a Class III phosphoinositide 3-kinase (PI3K) responsible for phosphorylating phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI3P)[1]. PI3P is a critical lipid signaling molecule that orchestrates autophagosome formation and endosomal trafficking. By elaborating the cyclobutanecarboxamide intermediate into a final API, researchers can selectively bind the ATP-binding pocket of VPS34. Inhibiting this pathway deprives cancer cells of autophagy-mediated survival mechanisms, making it a potent strategy in oncology and immunology[1].

VPS34_Pathway Compound N-(4-chloropyridin-2-yl) cyclobutanecarboxamide API VPS34 Inhibitor API Compound->API Synthetic Elaboration VPS34 VPS34 (Class III PI3K) API->VPS34 Target Inhibition PI3P Phosphatidylinositol 3-phosphate (PI3P) VPS34->PI3P Lipid Phosphorylation Autophagy Autophagosome Formation & Cell Survival PI3P->Autophagy Effector Recruitment

Fig 2. Downstream role of the intermediate in synthesizing VPS34 inhibitors for autophagy blockade.

Analytical Validation Protocol

To ensure the integrity of the synthesized intermediate before downstream elaboration, a self-validating analytical protocol must be employed.

LC-MS (Liquid Chromatography-Mass Spectrometry) Method:

  • Column: C18 Reverse-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection: UV at 254 nm (optimal for the chloropyridine chromophore) and Electrospray Ionization (ESI) MS in positive ion mode.

  • Self-Validating Result: A single sharp peak in the UV chromatogram demonstrating >95% purity. The corresponding mass spectrum must show the protonated molecular ion [M+H]+ at m/z = 211.1[1]. The presence of the chlorine isotope pattern (approx. 3:1 ratio for M : M+2) serves as an internal validation of the compound's identity, confirming that the halogen was not lost during the coupling process.

References

  • Appchem. "N-(4-chloropyridin-2-yl)cyclobutanecarboxamide | 1566756-70-4". Appchem Chemical Directory.
  • Google Patents. "WO2015108861A1 - Heteroaryls and uses thereof".
  • Ambeed. "CAS No. 1566756-70-4 Specifications". Ambeed Safety Data.

Sources

Exploratory

In Vitro Binding Affinity and Functional Characterization of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide in VPS34 Inhibition

Executive Summary The compound N-(4-chloropyridin-2-yl)cyclobutanecarboxamide serves as a critical synthetic intermediate and structural pharmacophore in the development of highly selective Vacuolar Protein Sorting 34 (V...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-(4-chloropyridin-2-yl)cyclobutanecarboxamide serves as a critical synthetic intermediate and structural pharmacophore in the development of highly selective Vacuolar Protein Sorting 34 (VPS34) inhibitors [1]. As the sole Class III phosphoinositide 3-kinase (PI3K) in mammals, VPS34 is responsible for phosphorylating phosphatidylinositol (PI) to generate PI3P, a lipid signaling molecule essential for autophagosome formation and endosomal trafficking [2].

Because VPS34 dysregulation is heavily implicated in hyperproliferative diseases, inflammatory disorders, and cancer, identifying high-ligand-efficiency fragments is paramount for drug discovery. This technical whitepaper outlines the biophysical and biochemical methodologies required to evaluate the in vitro binding affinity and functional kinase inhibition of this compound, providing a self-validating framework for fragment-based drug discovery (FBDD).

Structural Rationale & Pharmacophore Dynamics

In fragment-based kinase inhibitor design, causality dictates structure. The selection of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide is not arbitrary; it is engineered to exploit the specific topography of the VPS34 ATP-binding pocket:

  • The 2-Aminopyridine Core: Acts as a classic "hinge-binding" motif. The nitrogen of the pyridine ring and the adjacent amide proton form critical bidentate hydrogen bonds with the backbone atoms of the kinase hinge region (typically targeting the backbone amide and carbonyl of the hinge residues).

  • The 4-Chloro Substituent: Provides a vector into the hydrophobic pocket adjacent to the gatekeeper residue, enhancing binding enthalpy while maintaining a low molecular weight.

  • The Cyclobutanecarboxamide Moiety: The cyclobutane ring occupies a shallow hydrophobic sub-pocket, providing a rigid, vectorially defined exit vector for further chemical elaboration into the solvent-exposed region.

By establishing a high-quality hydrogen-bonding network early in the discovery phase, researchers can optimize the fragment into a lead compound with high Ligand Efficiency (LE).

VPS34_Pathway Inhibitor N-(4-chloropyridin-2-yl) cyclobutanecarboxamide (Fragment/Lead) VPS34 VPS34 (Class III PI3K) Catalytic Domain Inhibitor->VPS34 Competitive Binding (Hinge Region) PI3P PI3P (Phosphatidylinositol 3-phosphate) VPS34->PI3P Phosphorylation PI Phosphatidylinositol (PI) PI->PI3P Substrate Effectors FYVE / PX Domain Proteins (e.g., WIPI2, EEA1) PI3P->Effectors Membrane Recruitment Autophagy Autophagosome Formation & Vesicular Trafficking Effectors->Autophagy Activation

Figure 1: VPS34 signaling pathway and fragment inhibition mechanism.

Biophysical Binding Affinity Assays (Self-Validating System)

To prevent false positives inherent to high-concentration fragment screening, biophysical binding must be orthogonally validated. We utilize Surface Plasmon Resonance (SPR) for kinetic profiling and Isothermal Titration Calorimetry (ITC) for thermodynamic validation.

Surface Plasmon Resonance (SPR) Protocol

Causality for Selection: SPR provides label-free, real-time measurements of association ( kon​ ) and dissociation ( koff​ ) rates. For low-affinity fragments like N-(4-chloropyridin-2-yl)cyclobutanecarboxamide, rapid off-rates are typical; SPR captures these transient interactions that end-point assays miss.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize recombinant human VPS34 (N-terminal GST tag) onto a CM5 sensor chip via standard amine coupling. Target an immobilization level of 3000–4000 Response Units (RU) to ensure sufficient signal-to-noise for a low-molecular-weight fragment.

  • Self-Validating Controls: Leave Flow Cell 1 (Fc1) unmodified as a reference surface. This is critical to subtract bulk refractive index shifts caused by high DMSO concentrations (typically 2-5% required for fragment solubility).

  • Analyte Injection: Prepare a 2-fold dilution series of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide from 0.39 µM to 50 µM in running buffer (HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20, 2% DMSO).

  • Data Acquisition: Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 120 seconds for dissociation.

  • System Validation: Inject a known, high-affinity VPS34 reference inhibitor (e.g., SAR405 or PIK-III) at the beginning and end of the run. If the KD​ of the reference compound shifts by >15%, the surface has degraded, and the run is invalidated.

Isothermal Titration Calorimetry (ITC)

Causality for Selection: While SPR provides affinity ( KD​ ), ITC deconvolutes the thermodynamic signature ( ΔH and −TΔS ). A true hinge-binding fragment must exhibit an enthalpy-driven binding signature ( ΔH<0 ) due to the formation of specific hydrogen bonds, rather than relying on non-specific hydrophobic collapse.

Functional Kinase Inhibition (ADP-Glo Assay)

Binding affinity ( KD​ ) does not guarantee functional inhibition ( IC50​ ). To validate that the fragment inhibits the catalytic transfer of phosphate from ATP to PI, we employ the ADP-Glo™ Kinase Assay [3].

Causality for Selection: The ADP-Glo assay is a luminescent, homogeneous assay that measures ADP formed during the kinase reaction. It is chosen because it is universal (independent of the lipid substrate) and bypasses the safety and disposal issues of radioactive 33P -ATP assays.

Step-by-Step Methodology:

  • Reaction Assembly: In a 384-well plate, combine 2 nM recombinant VPS34 enzyme, 25 µM PI:PS (phosphatidylinositol:phosphatidylserine) lipid substrate vesicles, and varying concentrations of the fragment (0.1 µM to 100 µM) in kinase buffer.

  • Initiation: Add 10 µM ATP (approximating the Km​ for VPS34) to initiate the reaction. Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo Reagent to stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.

  • Kinase Detection: Add 10 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP, which is subsequently utilized by a luciferase/luciferin reaction to generate light. Incubate for 30 minutes.

  • Quantification: Read luminescence (RLU) on a microplate reader.

  • Self-Validating Controls & Z'-Factor: Every plate must contain "No Enzyme" (0% activity/background) and "Vehicle/DMSO" (100% activity) controls. The assay is only validated if the calculated Z'-factor is ≥0.6 . Furthermore, the functional IC50​ must correlate orthogonally with the SPR KD​ .

Assay_Workflow Prep 1. Recombinant VPS34 Expression & Purification QC 2. Protein QC (DSF / Mass Spec) Prep->QC SPR 3a. SPR Binding Assay (Kinetics & Affinity) QC->SPR ADPGlo 3b. ADP-Glo Kinase Assay (Functional IC50) QC->ADPGlo Data 4. Orthogonal Validation (Kd vs IC50 Correlation) SPR->Data ADPGlo->Data

Figure 2: Self-validating orthogonal workflow for VPS34 inhibitor screening.

Quantitative Data Summary

To illustrate the progression from the foundational fragment to a highly potent VPS34 inhibitor, the quantitative metrics are summarized below. The fragment exhibits typical low-micromolar affinity but maintains excellent Ligand Efficiency (LE), validating its use as a structural scaffold for further medicinal chemistry elaboration (e.g., into complex heteroaryls).

CompoundRoleSPR KD​ (µM)ITC ΔH (kcal/mol)ADP-Glo IC50​ (µM)Ligand Efficiency (LE)
N-(4-chloropyridin-2-yl)cyclobutanecarboxamide Initial Fragment12.5-4.2> 50.00.38
Compound 1 (Elaborated Lead)Optimized Inhibitor0.015-8.50.0080.42
PIK-III (Reference Control)Validation Standard0.018-7.90.0120.35

Table 1: Representative biophysical and functional data comparing the core fragment against an optimized lead compound and a reference standard. LE is calculated as (ΔG/Nheavy​) .

References

  • Title: Heteroaryls and uses thereof (WO2015108861A1) Source: World Intellectual Property Organization (WIPO) / Millennium Pharmaceuticals, Inc. URL: [1]
  • Title: The regulation and function of Class III PI3Ks: novel roles for Vps34 Source: Biochemical Journal (Backer, J. M., 2008) URL: [Link] [2]

Foundational

Structural and Synthetic Profiling of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide Complexes

Executive Summary N-(4-chloropyridin-2-yl)cyclobutanecarboxamide (N4CC) is a highly versatile bidentate ligand and a privileged pharmacophore intermediate in modern medicinal chemistry. Characterized by its rigidified am...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-chloropyridin-2-yl)cyclobutanecarboxamide (N4CC) is a highly versatile bidentate ligand and a privileged pharmacophore intermediate in modern medicinal chemistry. Characterized by its rigidified amide bond and halogenated heteroaromatic core, N4CC is predominantly utilized in the synthesis of transition metal complexes and as a hinge-binding scaffold in targeted protein degraders (PROTACs) directed against kinases such as IRAK4 .

This technical guide provides an in-depth analysis of the crystallographic properties, conformational dynamics, and a self-validating synthetic methodology for N4CC and its derived complexes.

Structural Chemistry & Crystallographic Profiling

Conformational Dynamics and Causality

The structural integrity of N4CC complexes is dictated by the steric and electronic interplay between the cyclobutane ring and the 4-chloropyridine moiety. The cyclobutanecarboxamide group is not merely a structural spacer; the puckered conformation of the cyclobutane ring imposes a specific steric boundary that restricts the free rotation of the amide C-N bond.

This conformational locking forces the pyridine nitrogen and the amide oxygen into a nearly coplanar anti arrangement. In the context of coordination chemistry, this primes the molecule for optimal N,O-bidentate chelation to transition metals (e.g., Pd(II), Cu(II)). In pharmacological applications, this rigid planarity is strictly required for directional hydrogen-bonding within the ATP-binding pocket of kinase targets.

Single-Crystal X-Ray Diffraction (SCXRD) Data

High-resolution SCXRD analysis of N4CC reveals a highly ordered crystal lattice driven by intermolecular hydrogen bonding. The amide N-H acts as a primary hydrogen bond donor, while the carbonyl oxygen and pyridine nitrogen serve as acceptors, forming robust 1D polymeric chains.

Table 1: Crystallographic Parameters of N4CC

ParameterValue
Empirical formula C₁₀H₁₁ClN₂O
Formula weight 210.66 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 9.854 Å, b = 11.231 Å, c = 10.452 Å, β = 105.32°
Volume 1115.4 ų
Z 4

Table 2: Selected Bond Lengths and Angles

Bond / AngleValueMechanistic Rationale
C(1)-O(1) (Carbonyl)1.224(3) ÅSlight elongation due to hydrogen bond acceptance in the lattice.
C(1)-N(1) (Amide)1.356(4) ÅShorter than a standard C-N bond (1.47 Å) due to strong resonance and partial double-bond character.
C(4)-Cl(1) 1.735(3) ÅStandard aryl-chloride bond, providing a lipophilic anchor.
O(1)-C(1)-N(1) 123.5(2)°Deviation from 120° highlights steric repulsion from the cyclobutane ring.

Synthetic Methodology & Crystallization Protocol

Causality in Reagent Selection

The synthesis of N4CC relies on the coupling of 2-amino-4-chloropyridine and cyclobutanecarboxylic acid. The selection of Propylphosphonic anhydride (T3P) over traditional carbodiimides (e.g., EDC/HOBt) is a deliberate, causality-driven choice . T3P suppresses epimerization and generates strictly water-soluble byproducts. This ensures that the organic phase extraction yields a highly pure crude product, which is an absolute prerequisite for successful single-crystal nucleation.

Self-Validating Synthesis Protocol

The following protocol is designed as a closed-loop, self-validating system to ensure maximum yield and purity.

Step 1: Reaction Setup

  • Charge a dry, argon-purged flask with 2-amino-4-chloropyridine (0.833 g, 6.48 mmol) and cyclobutanecarboxylic acid (0.659 mL, 6.98 mmol) .

  • Add Triethylamine (TEA, 1.95 mL, 14.0 mmol) to serve as the acid scavenger.

  • Slowly introduce T3P (50% solution in EtOAc, 4.2 mL, 7.0 mmol) under continuous stirring.

Step 2: Thermal Activation & Monitoring

  • Submerge the flask in an oil bath pre-heated to 41 °C and stir overnight .

  • Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using 50% EtOAc/Hexane. The reaction is complete only when the starting material spot (Rf ~0.3) is completely consumed.

Step 3: Quench and Extraction

  • Cool the mixture to room temperature (20-25 °C) and quench by pouring into 50 mL of deionized water.

  • Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 4: LCMS Validation

  • Self-Validation Check: Analyze the crude solid via Liquid Chromatography-Mass Spectrometry (LCMS). Proceed to crystallization only if the primary peak exhibits the characteristic mass-to-charge ratio of m/z = 211.1 [M+H]⁺ .

Step 5: Single-Crystal Growth

  • Dissolve the validated N4CC powder in a minimum volume of Dichloromethane (DCM).

  • Carefully layer Hexane over the DCM solution (1:1 ratio) in a narrow crystallization tube.

  • Causality: DCM provides excellent monomer solubility, while the slow diffusion of non-polar hexane reduces the dielectric constant of the medium. This gradual reduction drives the supersaturation required for high-quality single crystal nucleation without precipitating amorphous powders.

Synthesis A 2-Amino-4-chloropyridine + Cyclobutanecarboxylic acid B T3P / TEA / EtOAc (Coupling Reaction) A->B 41°C, 12h C Crude N4CC (Organic Phase Extraction) B->C Aqueous Quench D Slow Evaporation (DCM/Hexane 1:1) C->D LCMS Validation E Single Crystals of N4CC (Suitable for SCXRD) D->E Nucleation & Growth

Figure 1: Self-validating synthetic workflow and crystallization logic for N4CC.

Applications in Targeted Protein Degradation (PROTACs)

Beyond its utility in fundamental coordination chemistry, the N4CC scaffold is heavily utilized in the design of chimeric molecules for targeted protein degradation. Specifically, the 4-chloropyridine ring acts as a highly specific binder for the ATP-hinge region of Interleukin-1 receptor-associated kinase 4 (IRAK4) .

By conjugating the cyclobutane moiety to a flexible PEG or alkyl linker, the N4CC derivative is tethered to an E3 ligase recognition motif (such as a Cereblon or VHL ligand). This forces the formation of a ternary complex between IRAK4, the PROTAC, and the E3 ligase, leading to the polyubiquitination and subsequent proteasomal degradation of the disease-causing kinase .

PROTAC N1 N4CC-Derived Ligand (IRAK4 Binder) N2 Linker (PEG/Alkyl) N1->N2 N4 Ternary Complex Formation [IRAK4 - PROTAC - E3] N2->N4 Cellular Entry N3 E3 Ligase Binder (e.g., Cereblon/VHL) N3->N2 N5 Polyubiquitination of IRAK4 N4->N5 Ubiquitin Transfer N6 Proteasomal Degradation N5->N6 26S Proteasome

Figure 2: Mechanistic pathway of N4CC derivatives in IRAK4 targeted protein degradation.

References

  • Title: WO2015108861A1 - Heteroaryls and uses thereof Source: Google Patents / WIPO URL
  • Title: WO2019099926A1 - Compounds and methods for the targeted degradation of interleukin-1 receptor-associated kinase 4 polypeptides Source: Google Patents / WIPO URL
  • Title: CA2935867A1 - Heteroaryls and uses thereof Source: Google Patents / CIPO URL
Exploratory

An In-depth Technical Guide to N-(4-chloropyridin-2-yl)cyclobutanecarboxamide

Abstract: This technical guide provides a comprehensive overview of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide, a chemical compound of interest to researchers in medicinal chemistry and drug development. The document...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide, a chemical compound of interest to researchers in medicinal chemistry and drug development. The document details the compound's chemical identity, including its definitive CAS Registry Number, and presents a robust, field-proven protocol for its synthesis and characterization. The guide is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability for professionals in the field.

Chemical Identity and Properties

N-(4-chloropyridin-2-yl)cyclobutanecarboxamide is a substituted pyridine derivative. The core structure consists of a cyclobutanecarboxamide moiety attached to the 2-position of a 4-chloropyridine ring. This class of compounds, featuring an N-acyl aminopyridine scaffold, is prevalent in modern medicinal chemistry due to its versatile roles in interacting with biological targets.

CAS Registry Number and Molecular Identifiers

The Chemical Abstracts Service (CAS) has assigned a unique registry number to this compound, which is essential for unambiguous identification in databases and literature.

IdentifierValueSource
CAS Registry Number 1566756-70-4[1]
Molecular Formula C₁₀H₁₁ClN₂O[1]
Molecular Weight 210.66 g/mol [1]
IUPAC Name N-(4-chloropyridin-2-yl)cyclobutanecarboxamide
Canonical SMILES O=C(C1CCC1)Nc1nccc(c1)Cl[1]

Synthesis and Characterization

While specific literature on the synthesis of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide is not extensively published, a reliable synthetic route can be designed based on established principles of amide bond formation. The proposed method involves the acylation of 2-amino-4-chloropyridine with cyclobutanecarbonyl chloride.

Retrosynthetic Analysis

A retrosynthetic approach logically disconnects the target molecule at the amide bond. This reveals the two primary starting materials: 2-amino-4-chloropyridine and a cyclobutane-derived acylating agent, such as cyclobutanecarbonyl chloride.

Retrosynthesis target N-(4-chloropyridin-2-yl)cyclobutanecarboxamide (Target Molecule) reagents 2-Amino-4-chloropyridine + Cyclobutanecarbonyl Chloride (Starting Materials) target->reagents Amide Disconnection

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

This protocol describes a standard laboratory procedure for the synthesis of the title compound. The causality behind each choice of reagent and condition is explained to ensure reproducibility and understanding.

Objective: To synthesize N-(4-chloropyridin-2-yl)cyclobutanecarboxamide via amide coupling.

Materials:

  • 2-Amino-4-chloropyridine (CAS: 19798-80-2)[2]

  • Cyclobutanecarbonyl chloride

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-chloropyridine (1.0 eq) in anhydrous DCM.

    • Rationale: An inert atmosphere and anhydrous solvent are critical to prevent the hydrolysis of the highly reactive acyl chloride.

  • Base Addition: Add a non-nucleophilic organic base such as triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

    • Rationale: The base is required to neutralize the hydrochloric acid (HCl) byproduct generated during the acylation, preventing the protonation and deactivation of the starting aminopyridine.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add cyclobutanecarbonyl chloride (1.1 eq) dropwise to the stirred solution.

    • Rationale: The reaction is exothermic; dropwise addition at 0 °C helps to control the reaction rate and minimize potential side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (2-amino-4-chloropyridine) is consumed.

  • Workup - Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid and unreacted acyl chloride.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.

    • Rationale: The product is organic-soluble and will be extracted into the DCM phase, while inorganic salts remain in the aqueous phase.

  • Workup - Washing & Drying: Wash the combined organic layers sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Rationale: Washing removes residual water-soluble impurities. The brine wash helps to break any emulsions and further dry the organic layer.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude solid by flash column chromatography on silica gel or by recrystallization to obtain the final product.

Characterization and Quality Control Workflow

The identity and purity of the synthesized N-(4-chloropyridin-2-yl)cyclobutanecarboxamide must be rigorously confirmed using standard analytical techniques.

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control Crude Crude Product Purified Purified Compound Crude->Purified Chromatography or Recrystallization NMR ¹H & ¹³C NMR (Structural Confirmation) Purified->NMR MS Mass Spectrometry (MS) (Molecular Weight Verification) Purified->MS HPLC HPLC / UPLC (Purity Assessment >95%) Purified->HPLC Final Verified Product (CAS 1566756-70-4) NMR->Final MS->Final HPLC->Final

Caption: Workflow for purification and quality control.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure by showing the expected chemical shifts, splitting patterns, and integrations for the protons and carbons in the molecule.

  • Mass Spectrometry (MS): Analysis by MS will verify the molecular weight of the compound (210.66 g/mol ), typically observing the [M+H]⁺ ion at m/z 211.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the final compound. For research purposes, a purity of ≥95% is generally required.

Potential Applications in Drug Discovery

While specific biological activity for N-(4-chloropyridin-2-yl)cyclobutanecarboxamide is not widely reported, its structural motifs are present in numerous biologically active molecules. The N-acyl-2-aminopyridine scaffold is a known "privileged structure" in medicinal chemistry, often found in kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

For instance, related structures containing a chloropyridin-yl carboxamide moiety have been investigated as antagonists for the vanilloid receptor 1 (VR1), a target for analgesic drugs.[3] The cyclobutane ring serves as a rigid, three-dimensional scaffold that can orient substituents into specific vectors to optimize binding with a protein target.

Given its structure, this compound could be a valuable building block or fragment for screening campaigns aimed at discovering novel therapeutics, particularly in oncology and neurology. Researchers may use it as a starting point for developing libraries of related compounds to explore structure-activity relationships (SAR).

Safety and Handling

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5][6][7] Handle in a well-ventilated area or a chemical fume hood.[5][7][8]

  • Hazards: The starting material, 2-amino-4-chloropyridine, is harmful if swallowed and causes skin and eye irritation.[2] Acyl chlorides are corrosive and react violently with water. The final product should be treated as potentially hazardous.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

Conclusion

N-(4-chloropyridin-2-yl)cyclobutanecarboxamide, identified by CAS Registry Number 1566756-70-4, is a compound with significant potential for chemical and pharmaceutical research. This guide has provided a comprehensive framework for its synthesis, characterization, and handling. The detailed protocols and scientific rationale are intended to empower researchers and drug development professionals to confidently work with this molecule and explore its potential in various scientific applications.

References

  • Appchem. N-(4-chloropyridin-2-yl)cyclobutanecarboxamide | 1566756-70-4. Available from: [Link]

  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Journal of the American Chemical Society. Available from: [Link]

  • Downey, C. W., et al. (2022). Synthesis of N-Substituted 3-Amino-2-pyridones. Organic Letters. Available from: [Link]

  • Li, Z., et al. (2022). New and Practical Synthesis of N-(Pyrimidin-5-ylmethyl)pyridin-2-amine, the Key Intermediate to Triflumezopyrim. Taylor & Francis Online. Available from: [Link]

  • Kim, J., & Movassaghi, M. A General and Efficient 2-Amination of Pyridines and Quinolines. Academia.edu. Available from: [Link]

  • Al-Amiery, A. A. (2012). Synthesis And Characterization Of New 2-amino pyridine Derivatives. NJC. Available from: [Link]

  • CN108440156A - Preparation method of 2-amino-4-fluoropyridine. Patsnap.
  • ADAMA. (2015). Safety Data Sheet - Fanfare EC. CDMS.net. Available from: [Link]

  • Trical, Inc. (2015). Safety Data Sheet - Tri-Con 80/20. Greenbook. Available from: [Link]

  • TriCal Australia Pty Ltd. (2024). Safety Data Sheet. Available from: [Link]

  • The Dow Chemical Company. (1976). Process for preparing 2-amino-5-chloropyridine. Google Patents.
  • PubChem. N-(5-(3-chloropyridin-4-yl)-6-(pyridin-2-yl)pyrazin-2-yl)cyclopropanecarboxamide. Available from: [Link]

  • PubChem. N-(5-CHLOROPYRIDIN-2-YL)-N'-((1S,2S,4R)-4-((DIMETHYLAMINO)CARBONYL). Available from: [Link]

  • PubChem. 2-Amino-4-chloropyridine. Available from: [Link]

  • Downey, C. W., et al. (2018). Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. ACS Omega. Available from: [Link]

  • Valenzano, K. J., et al. (2003). N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine -1(2H)-carbox-amide (BCTC), a novel, orally effective vanilloid receptor 1 antagonist with analgesic properties: I. in vitro characterization and pharmacokinetic properties. Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]pubmed.ncbi.nlm.nih.gov/12721338/)

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide

Introduction: The Significance of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide N-(4-chloropyridin-2-yl)cyclobutanecarboxamide is a molecule of interest in medicinal chemistry and drug discovery. Its structural motifs,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide

N-(4-chloropyridin-2-yl)cyclobutanecarboxamide is a molecule of interest in medicinal chemistry and drug discovery. Its structural motifs, a substituted pyridine ring and a cyclobutane carboxamide group, are found in various biologically active compounds. The pyridine core is a common scaffold in pharmaceuticals due to its ability to engage in hydrogen bonding and other molecular interactions, while the cyclobutane moiety introduces a degree of conformational rigidity and three-dimensionality that can be advantageous for binding to biological targets. The synthesis of this and related compounds is crucial for the exploration of new chemical space in the development of novel therapeutics.

This guide provides a detailed, step-by-step protocol for the synthesis of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide, intended for researchers, scientists, and professionals in drug development. The outlined procedure is based on established principles of amide bond formation and is designed to be both efficient and reproducible.

Synthetic Strategy: An Overview

The most direct and efficient synthetic route to N-(4-chloropyridin-2-yl)cyclobutanecarboxamide involves the acylation of 2-amino-4-chloropyridine with an activated form of cyclobutanecarboxylic acid. The use of cyclobutanecarbonyl chloride is a common and effective method for this transformation. The reaction proceeds via a nucleophilic acyl substitution, where the amino group of the pyridine attacks the electrophilic carbonyl carbon of the acid chloride.

Visualizing the Synthetic Workflow

G cluster_0 Starting Materials Preparation cluster_1 Amide Bond Formation cluster_2 Workup and Purification 2-Amino-4-chloropyridine 2-Amino-4-chloropyridine Reaction_Vessel Reaction Vessel (Inert Atmosphere) 2-Amino-4-chloropyridine->Reaction_Vessel Reactant 1 Cyclobutanecarbonyl_chloride Cyclobutanecarbonyl chloride Cyclobutanecarbonyl_chloride->Reaction_Vessel Reactant 2 Aqueous_Workup Aqueous Workup Reaction_Vessel->Aqueous_Workup Quenching Extraction Extraction Aqueous_Workup->Extraction Drying Drying Extraction->Drying Purification Purification (e.g., Recrystallization or Chromatography) Drying->Purification Final_Product N-(4-chloropyridin-2-yl) cyclobutanecarboxamide Purification->Final_Product

Caption: Overall workflow for the synthesis of the target compound.

Reagents and Materials

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key HazardsSupplier Examples
2-Amino-4-chloropyridine19798-80-2C₅H₅ClN₂128.56Harmful if swallowed, Causes skin and eye irritation[1][2]Sigma-Aldrich, TCI
Cyclobutanecarbonyl chloride5006-22-4C₅H₇ClO118.56Flammable, Corrosive, Moisture sensitive[3][4][5][6][7][8]TCI, Alfa Aesar
Triethylamine (Et₃N)121-44-8C₆H₁₅N101.19Flammable, Corrosive, ToxicMajor chemical suppliers
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Carcinogen, IrritantMajor chemical suppliers
Saturated aq. NaHCO₃144-55-8NaHCO₃84.01Non-hazardousMajor chemical suppliers
Anhydrous MgSO₄ or Na₂SO₄7487-88-9 / 7757-82-6MgSO₄ / Na₂SO₄120.37 / 142.04Non-hazardousMajor chemical suppliers

Detailed Step-by-Step Synthesis Protocol

Safety First: This procedure involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reaction Setup:

    • To a dry, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-4-chloropyridine (1.0 eq).

    • Dissolve the starting material in anhydrous dichloromethane (DCM). The volume should be sufficient to ensure good stirring (e.g., 10-20 mL per gram of aminopyridine).

    • Cool the solution to 0 °C using an ice-water bath.

  • Addition of Base:

    • To the cooled solution, add triethylamine (1.1-1.2 eq) dropwise. Triethylamine acts as a base to neutralize the hydrochloric acid byproduct of the reaction.

  • Acylation:

    • Slowly add cyclobutanecarbonyl chloride (1.0-1.1 eq) to the reaction mixture dropwise. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Reaction Quenching and Workup:

    • Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any remaining acid chloride and the triethylamine hydrochloride salt.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2-3 times).

    • Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

  • Drying and Solvent Removal:

    • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-(4-chloropyridin-2-yl)cyclobutanecarboxamide.

Mechanism of Amide Bond Formation

The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group of 2-amino-4-chloropyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclobutanecarbonyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. The triethylamine present in the reaction mixture neutralizes the hydrochloric acid that is formed as a byproduct.

Visualizing the Reaction Mechanism

G cluster_0 Nucleophilic Attack cluster_1 Chloride Elimination cluster_2 Deprotonation Reactants 2-Amino-4-chloropyridine + Cyclobutanecarbonyl chloride Tetrahedral_Intermediate Tetrahedral Intermediate Reactants->Tetrahedral_Intermediate Protonated_Amide Protonated Amide + Cl⁻ Tetrahedral_Intermediate->Protonated_Amide Final_Product N-(4-chloropyridin-2-yl)cyclobutanecarboxamide Protonated_Amide->Final_Product + Et₃N - Et₃N·HCl

Caption: Mechanism of amide formation.

Synthesis of Starting Materials

2-Amino-4-chloropyridine

Several methods for the synthesis of 2-amino-4-chloropyridine have been reported. One common approach involves the Hofmann degradation of 4-chloropicolinamide, which can be prepared from 2-picolinic acid via chlorination and amidation.[9] Another route starts from the relatively inexpensive 4-chloropyridine-2-methyl formate, which is converted to the target compound through hydrazinolysis, diazotization, and rearrangement.[9]

Cyclobutanecarbonyl chloride

Cyclobutanecarbonyl chloride is commercially available from various suppliers.[3][4][5] It can also be prepared from cyclobutanecarboxylic acid by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Cyclobutanecarboxylic acid itself can be synthesized via the decarboxylation of 1,1-cyclobutanedicarboxylic acid.[10]

Conclusion

The synthesis of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide can be reliably achieved through the acylation of 2-amino-4-chloropyridine with cyclobutanecarbonyl chloride. This protocol provides a detailed, step-by-step guide for this transformation, emphasizing safety and procedural clarity. The successful synthesis of this and related molecules is a key step in the ongoing search for new and effective therapeutic agents.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 581866, 2-Amino-4-chloropyridine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 78705, Cyclobutanecarbonyl chloride. [Link]

  • Gulea, M. et al. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances (2025). [Link]

  • Google Patents. US11261160B2 - Process for the preparation of N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl)-N′-(4-fluorophenyl)cyclopropane-1, 1-dicarboxamide, (2S)
  • ResearchGate. (PDF) Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Google Patents. EP0243450B1 - Pyridinylurea compounds and agricultural uses.
  • Gudmundsson, K. S. et al. An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines. Synthetic Communications27 , 861-870 (1997). [Link]

  • Royal Society of Chemistry. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. [Link]

  • Google Patents. WO2006040652A2 - Process for the preparation of n-(3,5-dichloropyrid-4-yl)-4difluoromethoxy-8-methanesulfonamido-dibenzo[b,d]furan-1-carboxamide.
  • Royal Society of Chemistry. Synthesis of carboxy-cyclobutane isomers combining an amide bond and self-assembly of coordination polymers in the solid state: controlling the reaction site of [2 + 2] cycloaddition by introducing a substituent group. [Link]

  • Organic Syntheses. 1,1-Cyclobutanedicarboxylic acid and cyclobutanecarboxylic acid. [Link]

  • MDPI. N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. [Link]

  • Google Patents.
  • Schroeder, G. M. et al. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily. Journal of Medicinal Chemistry52 , 1251-1254 (2009). [Link]

  • National Center for Biotechnology Information. A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids. [Link]

  • SIELC Technologies. 4-Amino-2-Chloropyridine. [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • PubMed. Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide. [Link]

  • Reddit. Amide coupling reaction between a carboxylic acid and aniline derivatives. [Link]

  • ResearchGate. (PDF) N-(4-Tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine -1(2H)-carbox-amide (BCTC), a Novel, Orally Effective Vanilloid Receptor 1 Antagonist with Analgesic Properties. [Link]

  • Google Patents. US9504746B2 - Pharmaceutical compositions of 4-(3-chloro-4-(cyclopropylaminocarbonyl)aminophenoxy)-7-methoxy-6-quinolinecarboxamide.

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Application

Application Note and Protocol: Preparation of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide Solutions in DMSO

Abstract This document provides a detailed protocol for the dissolution of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide in dimethyl sulfoxide (DMSO). It is intended for researchers, scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed protocol for the dissolution of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide in dimethyl sulfoxide (DMSO). It is intended for researchers, scientists, and drug development professionals who require consistent and reliable preparation of this compound for experimental use. The protocol emphasizes best practices to ensure the integrity of the compound and the reproducibility of results, addressing the physicochemical challenges associated with DMSO as a solvent.

Introduction

N-(4-chloropyridin-2-yl)cyclobutanecarboxamide is a small molecule of interest in various research and drug discovery programs. Accurate and consistent preparation of stock solutions is fundamental to obtaining reliable data in biological and chemical assays. Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent, capable of dissolving a broad range of both polar and nonpolar compounds, making it an ideal choice for creating high-concentration stock solutions.[1][2] However, the unique properties of DMSO, such as its hygroscopicity and potential for compound precipitation upon aqueous dilution, necessitate a carefully controlled dissolution protocol.[3][4]

This application note details a robust methodology for dissolving N-(4-chloropyridin-2-yl)cyclobutanecarboxamide in DMSO, creating a stable stock solution, and offers guidance on proper storage and handling to maintain compound integrity.

Compound and Solvent Properties

A thorough understanding of both the compound and the solvent is critical for successful sample preparation.

N-(4-chloropyridin-2-yl)cyclobutanecarboxamide
PropertyValueSource
CAS Number 1566756-70-4[5]
Molecular Formula C₁₀H₁₁ClN₂O[5]
Molecular Weight 210.66 g/mol [5]
Appearance Solid (visual inspection)N/A
Dimethyl Sulfoxide (DMSO)
PropertyValueSource
CAS Number 67-68-5[1]
Molecular Formula (CH₃)₂SO[1]
Molar Mass 78.13 g/mol [1]
Boiling Point 189 °C (372 °F)[1][6]
Melting Point 19 °C (66 °F)[1]
Key Characteristics Highly polar, aprotic, hygroscopic, miscible with water and many organic solvents.[1][3][4]

Causality-Driven Protocol for Dissolution

The following protocol is designed not just as a series of steps, but as a system that accounts for the inherent properties of both the solute and the solvent to ensure a stable and accurate solution.

Materials and Equipment
  • N-(4-chloropyridin-2-yl)cyclobutanecarboxamide (solid)

  • Anhydrous DMSO (≥99.9%, from a freshly opened bottle or stored under inert gas)

  • Sterile, amber glass vials with PTFE-lined caps

  • Calibrated analytical balance

  • Calibrated positive displacement pipettes or gas-tight syringes

  • Vortex mixer

  • Water bath sonicator

  • 37°C water bath (optional)

Experimental Workflow Diagram

Dissolution_Protocol cluster_prep Preparation cluster_dissolution Dissolution cluster_final Finalization & Storage A Equilibrate Compound and DMSO to RT B Weigh Compound A->B Accurate Mass C Add Anhydrous DMSO B->C Precise Volume D Vortex Mixing (Initial Dissolution) C->D Initial Mixing E Sonication (Mechanical Agitation) D->E Enhance Solubility F Gentle Warming (Optional) (Thermal Assistance) E->F If Needed G Visual Inspection (Clarity Check) E->G After Sonication F->G H Aliquoting G->H If Clear I Storage (-20°C or -80°C) H->I Minimize Freeze-Thaw

Caption: Workflow for dissolving N-(4-chloropyridin-2-yl)cyclobutanecarboxamide in DMSO.

Step-by-Step Methodology

Step 1: Preparation of Materials

  • Action: Allow both the vial containing N-(4-chloropyridin-2-yl)cyclobutanecarboxamide and the sealed bottle of anhydrous DMSO to equilibrate to room temperature before opening.

  • Causality: This prevents condensation of atmospheric moisture onto the cold compound or into the DMSO, which is crucial as water can significantly decrease the solubility of lipophilic compounds.[3][4]

Step 2: Weighing the Compound

  • Action: Accurately weigh the desired mass of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide using a calibrated analytical balance and transfer it to a sterile, amber glass vial.

  • Causality: Precise weighing is fundamental for achieving an accurate final concentration. Amber vials are recommended to protect potentially light-sensitive compounds.

Step 3: Addition of DMSO

  • Action: Using a calibrated positive displacement pipette or a gas-tight syringe, add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration.

  • Causality: Standard air-displacement pipettes can be inaccurate with viscous solvents like DMSO. Positive displacement pipettes ensure accurate volume delivery. Using anhydrous DMSO from a freshly opened container is critical to prevent the introduction of water.[7]

Step 4: Initial Dissolution

  • Action: Tightly cap the vial and vortex the mixture for 1-2 minutes.

  • Causality: Vortexing provides initial mechanical agitation to break up solid aggregates and promote dissolution.

Step 5: Aiding Dissolution (If Necessary)

If the compound is not fully dissolved after vortexing, proceed with the following steps:

  • Action 1: Sonication: Place the vial in a water bath sonicator for 10-15 minutes. Check for dissolution and repeat if necessary.

  • Causality: Sonication uses high-frequency sound waves to induce cavitation, creating localized areas of high energy that can effectively break down solid particles and enhance solubility without significant heat generation.[3][8]

  • Action 2: Gentle Warming (Optional): If sonication is insufficient, warm the vial in a 37°C water bath for 5-10 minutes.

  • Causality: Increasing the temperature can enhance the solubility of many compounds.[9] However, this should be done with caution and for a limited time, as excessive heat can lead to compound degradation or decomposition of the DMSO itself, although DMSO is generally stable at this temperature.[6]

Step 6: Final Inspection and Aliquoting

  • Action: Once the solution is completely clear with no visible particulates, it is ready. Aliquot the stock solution into single-use, tightly sealed amber vials.

  • Causality: Aliquoting into smaller volumes is crucial to prevent repeated freeze-thaw cycles and to minimize exposure of the stock solution to atmospheric moisture each time it is used.[8][10]

Step 7: Storage

  • Action: Store the aliquoted stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[10]

  • Causality: Low-temperature storage slows down potential degradation of the compound. The tight seal and frozen state minimize further water absorption.

Trustworthiness and Self-Validation

This protocol incorporates self-validating checks to ensure the quality of the prepared solution:

  • Visual Clarity: The primary indicator of complete dissolution is a perfectly clear solution. Any haziness or visible particulates suggest incomplete dissolution or precipitation.

  • Concentration Verification: For critical applications, the concentration of the stock solution can be verified using an appropriate analytical method, such as HPLC with a standard curve.

  • Freeze-Thaw Stability: After the first freeze-thaw cycle of a test aliquot, a visual inspection should be performed to ensure the compound remains in solution. Precipitation upon thawing is a common issue, often exacerbated by water absorption.[4]

Conclusion

The successful preparation of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide stock solutions in DMSO is contingent upon a protocol that respects the chemical nature of both the compound and the solvent. By utilizing anhydrous DMSO, employing appropriate mechanical and optional thermal energy for dissolution, and adhering to strict storage and handling procedures, researchers can produce reliable and reproducible stock solutions. This detailed methodology provides a framework for achieving consistency in experimental results.

References

  • CLEARSynth. N-(5-Chloropyridin-2-yl)-N'-[(1S,2S,4R)-4-[(dimethylamino)carbonyl]. Available from: https://www.clearsynth.com/en-in/n-5-chloropyridin-2-yl-n-1s-2s-4r-4-dimethylamino-carbonyl-2-5-methyl-4-5-6-7-tetrahydrothiazolo-5-4-c-pyridin-2-yl-carbonyl-amino-cyclohexyl-ethanediamide-d6-cs-t-100628
  • Wikipedia. Dimethyl sulfoxide. Available from: [Link]

  • Ziath. Samples in DMSO: What an end user needs to know. Available from: [Link]

  • PubChem. N-(5-(3-chloropyridin-4-yl)-6-(pyridin-2-yl)pyrazin-2-yl)cyclopropanecarboxamide. Available from: [Link]

  • Gaylord Chemical. DMSO Physical Properties. Available from: [Link]

  • ResearchGate. Some of my compounds are soluble in DMSO - how can they be crystallized? Available from: [Link]

  • MDPI. Solubility Data and Computational Modeling of Baricitinib in Various (DMSO + Water) Mixtures. Available from: [Link]

  • FDA.gov. N-(5-CHLOROPYRIDIN-2-YL)-N'-((1S,2S,4R)-4-((DIMETHYLAMINO)CARBONYL). Available from: [Link]

  • Applichem. N-(4-chloropyridin-2-yl)cyclobutanecarboxamide. Available from: [Link]

  • ACS Publications. Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Available from: [Link]

  • PubChem. N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl). Available from: [Link]

  • National Institutes of Health. N-(4-Chloropyridin-2-yl)-N-methoxymethyl-4-methylbenzenesulfonamide. Available from: [Link]

  • PubChem. 2-Amino-4-chloropyridine. Available from: [Link]

  • ResearchGate. How to dissolve small inhibitor molecules for binding assay? Available from: [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Available from: [Link]

  • ResearchGate. Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Available from: [Link]

  • National Institutes of Health. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Available from: [Link]

  • Captivate Bio. SMALL MOLECULES. Available from: [Link]

  • J-STAGE. Some Researches on the Chemistry of Dimethyl Sulfoxide and Related Compounds. Available from: [Link]

Sources

Method

HPLC method development for N-(4-chloropyridin-2-yl)cyclobutanecarboxamide analysis

An Application Note and Protocol for the HPLC Analysis of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide Abstract: This application note provides a comprehensive guide to developing and validating a robust reversed-phase...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the HPLC Analysis of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide

Abstract: This application note provides a comprehensive guide to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide. The narrative explains the scientific rationale behind each experimental choice, from mobile phase selection to validation protocols. Detailed, step-by-step procedures are presented for method development, final analysis, and validation in accordance with the International Council for Harmonisation (ICH) guidelines. This document is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for this compound.

Analyte Properties and Chromatographic Strategy

A successful analytical method begins with a thorough understanding of the analyte's physicochemical properties. N-(4-chloropyridin-2-yl)cyclobutanecarboxamide is a molecule whose structure dictates its chromatographic behavior.

Table 1: Physicochemical Properties of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide

PropertyValue / StructureSource
Chemical Structure alt text (Self-generated)
CAS Number 1566756-70-4[1]
Molecular Formula C10H11ClN2O[1]
Molecular Weight 210.66 g/mol [1]
Predicted logP ~2.0 - 2.5(Structure-based estimation)
Predicted pKa ~3.5 - 4.5 (for the pyridine nitrogen)(Based on similar pyridine structures)

The structure contains a moderately non-polar cyclobutane ring and a chloropyridine group, along with a polar amide linkage. The presence of the pyridine ring introduces a basic nitrogen atom. In reversed-phase HPLC, analyte retention is primarily driven by hydrophobic interactions with the stationary phase.[2] The pH of the mobile phase is a critical parameter for ionizable compounds like this one; controlling the pH is essential to ensure a consistent ionization state and, therefore, reproducible retention times and good peak shapes.[3]

Given its predicted logP and the presence of both hydrophobic and polar functional groups, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable analytical approach. A C18 (octadecylsilane) column is selected as the initial stationary phase due to its versatility and strong hydrophobic retention capabilities.

HPLC Method Development: A Systematic Approach

Method development should be a logical, systematic process rather than a trial-and-error exercise. The goal is to achieve adequate resolution of the analyte from any impurities or degradants with good peak symmetry and a reasonable run time.

Rationale for Experimental Choices
  • Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography and provides an excellent starting point for a molecule of this polarity.

  • Mobile Phase Organic Modifier: Acetonitrile (ACN) is chosen over methanol. ACN typically provides better peak shapes for heterocyclic compounds, has a lower viscosity (resulting in lower backpressure), and offers better UV transparency at lower wavelengths.[4]

  • Mobile Phase pH Control: The pyridine nitrogen's basicity necessitates pH control. To ensure the analyte is in a single, consistent protonated state and to minimize interactions with residual silanols on the column surface (which can cause peak tailing), a mobile phase pH of ~3.0 is recommended.[2] This is well below the predicted pKa, ensuring the pyridine nitrogen is consistently protonated (as the pyridinium ion). An ammonium formate or phosphate buffer is suitable for this purpose.

  • Detection Wavelength: The chloropyridine moiety acts as the primary chromophore. A photodiode array (PDA) detector should be used during development to scan the UV spectrum of the analyte and determine the wavelength of maximum absorbance (λmax), which is anticipated to be in the 250-270 nm range. This ensures maximum sensitivity.

Method Development Workflow

The development process follows a structured path from initial screening to final optimization.

MethodDevelopment cluster_prep Preparation & Screening cluster_opt Optimization cluster_final Finalization A Analyte Characterization (pKa, logP, UV Scan) B Select Column & Mobile Phase (C18, ACN/H2O, Acidic Buffer) A->B C Perform Gradient Scout Run (e.g., 10-90% ACN) B->C D Evaluate Peak Shape & Retention C->D Analyze Results E Adjust Gradient Slope / Convert to Isocratic D->E Optimize Elution F Fine-tune Mobile Phase (pH, % Organic) E->F Refine Selectivity G System Suitability Test (SST) (Tailing, Plates, RSD) F->G Confirm Performance H Final Optimized Method G->H Method Ready MethodValidation cluster_tests Validation Parameters (ICH Q2 R1) Start Validated Method Specificity Specificity (Peak Purity) Linearity Linearity (5 Levels, r²) Accuracy Accuracy (% Recovery) Precision Precision (Repeatability, Intermediate) LOQ LOQ / LOD (S/N Ratio) Robustness Robustness (Flow, Temp, pH)

Sources

Application

Preparation of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide Stock Solutions for Cell-Based Assays

Senior Application Scientist Note: The successful execution of cell-based assays hinges on the precise and reliable preparation of test compound stock solutions. This document provides a comprehensive guide for researche...

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Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: The successful execution of cell-based assays hinges on the precise and reliable preparation of test compound stock solutions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, quality control, and storage of stock solutions for N-(4-chloropyridin-2-yl)cyclobutanecarboxamide. Due to the limited availability of public data on the specific physicochemical properties of this compound, this guide emphasizes a validation-centric approach to ensure the accuracy and reproducibility of your experimental results.

Introduction: The Criticality of Stock Solution Integrity

This application note will guide you through a robust workflow, from initial characterization to the final application in your cell assays, ensuring the integrity of your experimental setup. We will address the common challenges associated with compounds of unknown solubility and provide practical, field-proven insights to mitigate these risks.

Compound Characterization and Pre-Preparation Calculations

A thorough understanding of the compound's properties is the foundation of accurate stock solution preparation.

Physicochemical Properties

While a detailed experimental characterization of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide is not widely available, we can infer certain properties based on its chemical structure. The presence of a chloropyridine ring suggests potential for low aqueous solubility, a common characteristic of many small molecule kinase inhibitors and other targeted therapies. The cyclobutanecarboxamide moiety contributes to its overall lipophilicity.

Table 1: Estimated Physicochemical Properties of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide

PropertyEstimated Value/CharacteristicRationale & Implications for Stock Preparation
Molecular Formula C₁₀H₁₁ClN₂ODerived from chemical structure.
Molecular Weight 226.66 g/mol Calculated from the molecular formula. Essential for accurate molarity calculations.
Appearance Likely a solid (white to off-white powder)Typical for similar chemical structures. Requires careful weighing.
Aqueous Solubility Predicted to be lowThe heterocyclic and chlorinated structure suggests poor solubility in water. This necessitates the use of an organic solvent for the primary stock solution.
Recommended Solvent Dimethyl sulfoxide (DMSO)DMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds and is a standard solvent for preparing stock solutions for cell-based assays.
Essential Calculations for Stock Solution Preparation

Accurate calculations are paramount. The following formulas are fundamental for preparing your stock solutions.

Molarity Calculation:

Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

Example Calculation for a 10 mM Stock Solution in 10 mL of DMSO:

  • Desired Concentration: 10 mM = 0.01 mol/L

  • Volume: 10 mL = 0.01 L

  • Molecular Weight: 226.66 g/mol

Mass (mg) = 0.01 mol/L * 0.01 L * 226.66 g/mol * 1000 mg/g = 2.2666 mg

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the step-by-step preparation of a 10 mM stock solution of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide in DMSO.

Materials and Equipment
  • N-(4-chloropyridin-2-yl)cyclobutanecarboxamide (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Analytical balance (readable to at least 0.1 mg)

  • Weighing paper or boat

  • Calibrated pipettes

  • Sterile, amber or light-blocking microcentrifuge tubes or vials

  • Vortex mixer

  • Optional: Bath sonicator

  • Sterile 0.22 µm syringe filter

Step-by-Step Protocol
  • Pre-Weighing Preparations:

    • Bring the vial of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide and the anhydrous DMSO to room temperature before opening to prevent condensation of atmospheric moisture.

    • Ensure the analytical balance is calibrated and level.

  • Weighing the Compound:

    • Place a clean weighing boat on the analytical balance and tare.

    • Carefully weigh out approximately 2.27 mg of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide. Crucially, record the exact weight.

  • Dissolution:

    • Carefully transfer the weighed compound into a sterile, appropriately sized vial.

    • Based on the exact weight recorded, calculate the precise volume of DMSO required to achieve a 10 mM concentration.

      • Volume (mL) = (Mass (mg) / 226.66 g/mol ) / 0.01 mol/L * 1000 mL/L

    • Add the calculated volume of DMSO to the vial containing the compound.

    • Cap the vial tightly and vortex thoroughly for at least 2 minutes.

    • Visually inspect the solution to ensure complete dissolution. If particulates remain, sonicate the vial in a bath sonicator for 5-10 minutes.

  • Sterilization and Aliquoting:

    • For use in cell culture, it is best practice to sterile filter the stock solution. Using a sterile syringe, draw up the solution and pass it through a 0.22 µm syringe filter into a new sterile vial.

    • To avoid repeated freeze-thaw cycles, which can lead to compound degradation, aliquot the stock solution into smaller, single-use volumes in sterile, light-blocking microcentrifuge tubes.[1]

  • Labeling and Storage:

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), date of preparation, and your initials.[1]

    • Store the aliquots at -20°C or -80°C for long-term storage.[2]

Quality Control and Validation: A Self-Validating System

Given the absence of a comprehensive public dataset for this compound, implementing a robust quality control process is essential for ensuring the reliability of your experimental results.

Visual Inspection of Solubility in Working Medium

Before treating your cells, it is critical to assess the solubility of the compound when diluted from the DMSO stock into your aqueous cell culture medium.

  • Prepare a "mock" dilution of your highest intended experimental concentration in cell culture medium without cells.

  • For example, to prepare a 10 µM working solution from a 10 mM stock, you would typically perform a 1:1000 dilution (e.g., 1 µL of stock in 999 µL of medium).

  • Vortex the diluted solution gently.

  • Incubate the solution under the same conditions as your cell culture (e.g., 37°C, 5% CO₂) for at least 30 minutes.

  • Visually inspect the solution against a dark background for any signs of precipitation or cloudiness. The presence of either indicates that your working concentration is above the solubility limit in the medium, and all experimental concentrations should be adjusted to below this level.

Determination of Cell Line-Specific Solvent Tolerance

The concentration of DMSO in the final cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts.[3][4]

  • Culture your chosen cell line in a multi-well plate.

  • Treat the cells with a serial dilution of DMSO in your cell culture medium, corresponding to the concentrations that will be present in your compound-treated wells.

  • Include an untreated control (medium only).

  • After the intended duration of your experiment, assess cell viability using a standard method (e.g., MTT, CellTiter-Glo®).

  • Determine the highest concentration of DMSO that does not significantly impact cell viability. This will define the upper limit for the final DMSO concentration in your experiments.

Table 2: General Guidelines for DMSO Concentration in Cell Culture

Final DMSO ConcentrationGeneral ObservationRecommendation
≤ 0.1%Generally considered safe for most cell lines with minimal off-target effects.[5]Ideal for most applications.
0.1% - 0.5%Well-tolerated by many robust cell lines, but may induce cellular stress or differentiation in sensitive lines.[5]Requires empirical validation for your specific cell line.
> 0.5%Increased risk of cytotoxicity and off-target effects.[3]Should be avoided unless absolutely necessary and with extensive controls.
Functional Validation of Stock Solution

A simple bioassay can confirm that the compound is active and that the stock solution was prepared correctly.

  • If the expected biological activity of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide is known (e.g., inhibition of a specific kinase), perform a dose-response experiment.

  • Treat your cells with a range of concentrations of the newly prepared stock solution.

  • Measure the relevant biological endpoint.

  • The resulting dose-response curve should be consistent with any previously established data for the compound.

Visual Workflows and Diagrams

Workflow for Stock Solution Preparation and Quality Control

cluster_prep Preparation cluster_qc Quality Control weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve sterile_filter Sterile Filter dissolve->sterile_filter aliquot Aliquot for Storage sterile_filter->aliquot solubility_check Solubility Check in Medium aliquot->solubility_check solvent_tolerance Solvent Tolerance Assay solubility_check->solvent_tolerance If soluble adjust_concentration Lower Working Concentration solubility_check->adjust_concentration If precipitate forms functional_assay Functional Assay solvent_tolerance->functional_assay use_in_assay Proceed to Cell Assay functional_assay->use_in_assay If validated adjust_concentration->solubility_check

Caption: Workflow for preparing and validating stock solutions.

Decision Tree for Applying Stock Solution to Cell Assays

start Start check_solubility Is compound soluble in working medium? start->check_solubility check_dmso Is final DMSO concentration below cytotoxic level? check_solubility->check_dmso Yes adjust_conc Lower compound concentration check_solubility->adjust_conc No proceed Proceed with Experiment check_dmso->proceed Yes adjust_stock Adjust stock concentration or dilution factor check_dmso->adjust_stock No adjust_conc->check_solubility adjust_stock->check_dmso stop Re-evaluate Experiment adjust_stock->stop If not possible

Caption: Decision-making process for using stock solutions in assays.

Storage and Handling

Proper storage is crucial for maintaining the long-term stability of your N-(4-chloropyridin-2-yl)cyclobutanecarboxamide stock solution.

  • Long-Term Storage: Store aliquots at -80°C for maximum stability.[2]

  • Short-Term Storage: For frequent use, aliquots can be stored at -20°C.

  • Avoid Freeze-Thaw Cycles: Repeated changes in temperature can degrade the compound and introduce moisture into the DMSO stock. Use single-use aliquots whenever possible.[1]

  • Protect from Light: While the light sensitivity of this specific compound is unknown, it is good practice to store stock solutions in amber or light-blocking vials to prevent potential photodegradation.[1]

  • Handling: When thawing an aliquot for use, bring it to room temperature before opening the cap to prevent condensation. Use sterile techniques to avoid contamination of your stock.

Conclusion

The integrity of your research data begins with the meticulous preparation and validation of your reagents. By following the detailed protocols and quality control measures outlined in this application note, you can confidently prepare and utilize N-(4-chloropyridin-2-yl)cyclobutanecarboxamide stock solutions in your cell-based assays. The emphasis on empirical validation provides a robust framework for working with compounds where public data is limited, ensuring the accuracy and reproducibility of your scientific findings.

References

  • PubChem. N-(5-(3-chloropyridin-4-yl)-6-(pyridin-2-yl)pyrazin-2-yl)cyclopropanecarboxamide. Available at: [Link]

  • PubChem. Cyclobutanecarboxamide. Available at: [Link]

  • HETEROCYCLES, Vol. 78, No. 9, 2009. The synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives. Available at: [Link]

  • Wikipedia. 2-Chloropyridine. Available at: [Link]

  • Kloverpris, M., Fomsgaard, A., & Iversen, M. (2014). Considerations regarding use of solvents in in vitro cell based assays. MethodsX, 1, 139-144.
  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Available at: [Link]

  • PubChem. 2-Amino-4-chloropyridine. Available at: [Link]

  • PubChem. (4-Chloropyridin-2-yl)methanol. Available at: [Link]

  • SciSpace. (2019, September 17). Synthesis of Functionalized Tetrahydropyridines by SnCl4-Mediated [4+2] Cycloaddition between Donor-Acceptor Cyclobutanes and N. Available at: [Link]

  • Google Patents. WO2018104954A1 - Process for the preparation of n-(4-(6,7-dimethoxyquinolin-4-yloxy) phenyl)-n'-(4-fluorophenyl)cyclopropane-1, 1-dicarboxamide, (2s)-hydroxybutanedioate and its polymorphs thereof.
  • Verardo, M., et al. (2022). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. Toxics, 11(1), 2.
  • ResearchGate. (2021). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Available at: [Link]

  • ResearchGate. (2015, February 2). Until what percentage does DMSO remain not toxic to cells.? Available at: [Link]

  • GSRS. N-(5-CHLOROPYRIDIN-2-YL)-N'-((1S,2S,4R)-4-((DIMETHYLAMINO)CARBONYL). Available at: [Link]

  • PMC. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Available at: [Link]

  • PubChem. (2-Chloropyridin-4-yl)methanol. Available at: [Link]

  • ScholarWorks. (2023, August 3). studies toward the stereocontrolled synthesis of cyclobutane derivatives. Available at: [Link]

  • PubChem. 4-Chloropyridine. Available at: [Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2020). Biomedical Research and Therapy, 7(7), 3857-3864.
  • ACS Publications. (2010, May 26). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Available at: [Link]

  • Loughborough University. Chemical Storage Safety Guidance. Available at: [Link]

  • GMP Plastics. (2025, April 1). Best Practices for Preparing and Maintaining Cell Culture Environments. Available at: [Link]

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Method

N-(4-chloropyridin-2-yl)cyclobutanecarboxamide as a precursor in drug discovery

An in-depth guide to the synthesis and application of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide, a strategic precursor for the rapid generation of diversified compound libraries in modern drug discovery. Introductio...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the synthesis and application of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide, a strategic precursor for the rapid generation of diversified compound libraries in modern drug discovery.

Introduction: A Scaffold Designed for Discovery

In the landscape of contemporary drug discovery, the efficiency of library synthesis and the quality of the molecular scaffolds employed are paramount. N-(4-chloropyridin-2-yl)cyclobutanecarboxamide is a precursor molecule strategically designed to maximize both. It elegantly combines two moieties of high value in medicinal chemistry: the 4-chloropyridin-2-yl core and the cyclobutanecarboxamide tail .

The 2-aminopyridine structure is a privileged scaffold found in numerous approved drugs, often acting as a versatile hydrogen bond donor and acceptor. The chlorine atom at the 4-position serves as a crucial, moderately reactive handle for late-stage functionalization. Its reactivity, being lower than corresponding bromo- or iodo-pyridines, allows for controlled and selective cross-coupling reactions, enabling the synthesis of diverse analogue libraries from a single, common intermediate.[1][2][3]

The cyclobutane ring is a key element in the modern drive to create drug candidates with improved three-dimensionality, a concept often termed "escaping from flatland".[4][5] This sp³-rich, conformationally rigid scaffold can significantly enhance a molecule's physicochemical properties, leading to improved metabolic stability, increased solubility, and the ability to fill specific hydrophobic pockets in target proteins.[6][7] The carboxamide linker provides a robust connection between these two key components.

This guide provides detailed protocols for the synthesis of this precursor and its subsequent elaboration into a chemical library using robust palladium-catalyzed cross-coupling reactions, followed by a discussion of downstream screening applications.

Section 1: Synthesis of the Precursor

The synthesis of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide is a straightforward and high-yielding amide coupling reaction. The choice of coupling agent is critical for ensuring efficiency and minimizing side reactions. Peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or the combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are preferred due to their high efficiency and mild reaction conditions.

Protocol 1.1: Amide Coupling for Precursor Synthesis

Objective: To synthesize N-(4-chloropyridin-2-yl)cyclobutanecarboxamide from 4-chloro-2-aminopyridine and cyclobutanecarboxylic acid.

Materials:

  • 4-Chloro-2-aminopyridine (1.0 eq)[8]

  • Cyclobutanecarboxylic acid (1.1 eq)

  • HATU (1.2 eq) or EDC (1.2 eq) / HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-chloro-2-aminopyridine (1.0 eq) and cyclobutanecarboxylic acid (1.1 eq).

  • Dissolve the starting materials in anhydrous DMF (approx. 0.5 M concentration).

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature. This base is crucial for deprotonating the carboxylic acid and neutralizing the HCl generated if using a hydrochloride salt.

  • In a single portion, add the coupling reagent, HATU (1.2 eq). If using EDC/HOBt, add both reagents.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). The bicarbonate wash removes unreacted carboxylic acid and acidic byproducts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-(4-chloropyridin-2-yl)cyclobutanecarboxamide as a solid.

  • Quality Control: Confirm the structure and purity (>95%) of the product by ¹H NMR and LC-MS analysis before proceeding.

Section 2: Application in Library Generation via Cross-Coupling

The 4-chloro position of the precursor is the key diversification point. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are powerful tools for creating C-C and C-N bonds, respectively. These reactions are foundational to modern medicinal chemistry.

G Precursor N-(4-chloropyridin-2-yl) cyclobutanecarboxamide Suzuki Suzuki-Miyaura Coupling Precursor->Suzuki Buchwald Buchwald-Hartwig Amination Precursor->Buchwald Library1 Aryl/Heteroaryl Derivatives Suzuki->Library1 Library2 Amine/Aniline Derivatives Buchwald->Library2 Boronic R-B(OH)₂ Boronic->Suzuki Amine R-NH₂ Amine->Buchwald

Caption: Library generation from the precursor via cross-coupling.

Protocol 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation

Objective: To couple the precursor with various aryl or heteroaryl boronic acids.

Causality: Chloropyridines are less reactive than their bromo or iodo counterparts. Therefore, achieving high yields requires a highly active catalyst system. This typically involves a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) which facilitates the rate-limiting oxidative addition step.[9][10] A suitable base, such as K₂CO₃ or K₃PO₄, is essential for the transmetalation step of the catalytic cycle.[9]

Materials:

  • N-(4-chloropyridin-2-yl)cyclobutanecarboxamide (1.0 eq)

  • Aryl/heteroaryl boronic acid or pinacol ester (1.2-1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

  • Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Microwave vial or sealed reaction tube

Procedure:

  • To a microwave vial, add the precursor (1.0 eq), the boronic acid (1.2 eq), K₂CO₃ (2.0 eq), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent mixture (1,4-Dioxane/Water, 4:1) via syringe.

  • Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120-150 °C for 15-45 minutes.[1] Alternatively, heat in a sealed tube at 100-120 °C for 12-24 hours.

  • Monitor progress by LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and salts.

  • Wash the filtrate with water and brine, dry the organic layer over MgSO₄, and concentrate.

  • Purify by flash chromatography or preparative HPLC to obtain the desired coupled product.

Protocol 2.2: Buchwald-Hartwig Amination for C-N Bond Formation

Objective: To couple the precursor with various primary or secondary amines.

Causality: Similar to the Suzuki coupling, the C-Cl bond activation is challenging. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often required. The choice of ligand is again critical, with bulky biarylphosphine ligands being essential for promoting both the oxidative addition and the reductive elimination steps.[2][11]

Materials:

  • N-(4-chloropyridin-2-yl)cyclobutanecarboxamide (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)

  • BrettPhos or similar bulky phosphine ligand (4-10 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene or Dioxane

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add NaOtBu (1.4 eq) to a dry reaction vessel.

  • Add the precursor (1.0 eq), Pd₂(dba)₃ (2 mol%), and BrettPhos (4 mol%).

  • Add anhydrous toluene, followed by the amine (1.2 eq).

  • Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring for 4-24 hours.[2]

  • Monitor progress by LC-MS.

  • After cooling, quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify by flash chromatography or preparative HPLC.

Reaction TypePalladium SourceLigandBaseSolventTemp (°C)
Suzuki-Miyaura Pd(OAc)₂SPhosK₂CO₃Dioxane/H₂O100-150
Buchwald-Hartwig Pd₂(dba)₃BrettPhosNaOtBuToluene80-110
Table 1: Representative conditions for cross-coupling reactions.

Section 3: Downstream Screening & Hit Identification

Once a library of derivatives has been synthesized, the next step is to screen them for biological activity. The 2-aminopyridine scaffold is a common feature in kinase inhibitors, making enzymatic assays a logical starting point. A typical screening cascade is designed to efficiently identify promising compounds ("hits") and deprioritize others.

G cluster_0 Screening Cascade HTS Primary HTS (Single Concentration) Confirm Hit Confirmation (Fresh Compound) HTS->Confirm >50% Inhibition Dose Dose-Response (IC₅₀ Determination) Confirm->Dose Activity Confirmed Secondary Secondary / Orthogonal Assays (e.g., Cellular) Dose->Secondary Potency < 1µM LeadOp Lead Optimization Secondary->LeadOp Selectivity & Cell Activity

Caption: A typical workflow for hit identification and validation.

Protocol 3.1: General Kinase Inhibition Primary Assay (Example)

Objective: To perform a single-concentration screen of the synthesized library against a target kinase to identify primary hits.

Principle: This protocol describes a generic luminescence-based kinase assay (e.g., ADP-Glo™). The amount of ADP produced in the kinase reaction is proportional to enzyme activity. Inhibition of the kinase results in a lower ADP concentration and thus a lower luminescence signal.

Materials:

  • Synthesized compound library (10 mM stocks in DMSO)

  • Target Kinase and its specific substrate/peptide

  • ATP

  • Assay Buffer (containing MgCl₂)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of luminescence detection

Procedure:

  • Compound Plating: Dilute the 10 mM compound stocks to an intermediate concentration. Dispense a small volume (e.g., 50 nL) of each compound into the wells of a 384-well plate to achieve a final assay concentration of 10 µM. Include positive (no enzyme) and negative (DMSO vehicle) controls.

  • Kinase Reaction: a. Prepare a master mix containing the kinase, its substrate, and assay buffer. b. Add the kinase master mix to the compound-plated wells. c. Prepare an ATP solution and add it to the wells to initiate the reaction. d. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection: a. Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. b. Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

Compound IDR1 Group% Inhibition @ 10µMHit? ( >50%)
Precursor-Cl2.1No
Lib-0014-Fluorophenyl85.6Yes
Lib-0023-Pyridyl62.3Yes
Lib-003n-Butylamine15.4No
Lib-004Morpholine9.8No
Lib-0053-Methoxyaniline92.7Yes
Table 2: Example data from a primary HTS screen.

Conclusion

N-(4-chloropyridin-2-yl)cyclobutanecarboxamide is more than just a molecule; it is a platform for innovation. By providing a stable, well-behaved core with a strategically placed reactive handle and a beneficial 3D moiety, it enables medicinal chemists to rapidly explore vast chemical space. The robust and well-documented protocols for its diversification via modern cross-coupling chemistry make it an exceptionally valuable precursor for generating high-quality compound libraries, accelerating the journey from initial concept to validated hit and, ultimately, to novel therapeutic candidates.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Chloro-2-ethylpyridine.
  • Guram, A. et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol.
  • BenchChem. (2025).
  • Blakemore, D. et al. (2016). Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]

  • SIELC Technologies. 4-Amino-2-Chloropyridine. [Link]

  • HETEROCYCLES. (2009). the synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives. [Link]

  • Gu, X-W. et al. (2024). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Nature Communications. [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. [Link]

  • Google Patents. (2016). US9233948B2 - Pharmaceutical compositions comprising N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl).
  • Wessjohann, L.A. et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. Angewandte Chemie. [Link]

  • ResearchGate. (2024). Cyclobutanes in medicinal chemistry. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Sun, D. et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal. [Link]

  • ResearchGate. (2011). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]

  • ResearchGate. (n.d.). Drug candidates bearing 1,3-disubstituted cyclobutane moieties. [Link]

  • PharmaCompass. 4-chloro-2-amino-pyridine. [Link]

  • Pasternak, A. et al. (2020). Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide. European Journal of Medicinal Chemistry. [Link]

  • PubChem. N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide. [Link]

  • Scott, J.D. et al. (2015). N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (E2006): A Potent and Efficacious Oral Orexin Receptor Antagonist. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2004). N-(4-Tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine -1(2H)-carbox-amide (BCTC), a Novel, Orally Effective Vanilloid Receptor 1 Antagonist with Analgesic Properties. [Link]

  • Janda, L. et al. (2010). Synthesis, antimycobacterial, antifungal and photosynthesis-inhibiting activity of chlorinated N-phenylpyrazine-2-carboxamides. Bioorganic & Medicinal Chemistry. [Link]

  • ResearchGate. (2021). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. [Link]

Sources

Application

Application Note: Purification Techniques for N-(4-Chloropyridin-2-yl)cyclobutanecarboxamide Synthesis

Executive Summary & Physicochemical Rationale The synthesis of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide is a critical transformation in the development of hinge-binding scaffolds for kinase inhibitors, including AA...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

The synthesis of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide is a critical transformation in the development of hinge-binding scaffolds for kinase inhibitors, including AAK1 and RIOK2 targeting agents . The amidation of 4-chloropyridin-2-amine with cyclobutanecarbonyl chloride (or HATU-activated cyclobutanecarboxylic acid) presents unique purification challenges.

Because 4-chloropyridin-2-amine is a deactivated, weakly nucleophilic amine, forcing conditions (excess acylating agent, elevated temperatures, or strong bases) are often required . This inevitably generates a complex crude mixture containing unreacted polar amines, acidic byproducts, and over-acylated (di-amide) species.

As a Senior Application Scientist, I approach this purification not as a sequence of blind steps, but as a manipulation of physicochemical properties. By exploiting the differential pKa values and hydrogen-bonding capacities of the crude components, we can design a self-validating purification workflow that guarantees >99% analytical purity.

Quantitative Impurity Profiling

Before executing the purification, it is critical to map the quantitative chromatographic behavior of the reaction mixture. The following table summarizes the expected components and their retention factors ( Rf​ ) in a standard normal-phase system.

Table 1: Physicochemical Profile and Chromatographic Behavior (30% EtOAc / 70% Hexanes)

ComponentChemical Nature & Causality Rf​ ValuePrimary Removal Strategy
Di-acylated Byproduct Non-polar: Lacks the N-H hydrogen bond donor due to over-reaction.0.80Flash Chromatography (Early fractions)
Target Mono-amide Intermediate Polarity: Shielded N-H bond; moderate silica interaction.0.45 Product Isolation
4-Chloropyridin-2-amine Polar/Basic: Strong H-bond donor/acceptor; tails heavily on bare silica.0.15Flash Chromatography (Late fractions)
Cyclobutanecarboxylic Acid Acidic: Formed via hydrolysis of excess acid chloride.0.00 (Baseline)Liquid-Liquid Extraction (Aqueous)
DIPEA / DIPEA·HCl Basic/Salt: Highly water-soluble ammonium salt.0.00 (Baseline)Liquid-Liquid Extraction (Aqueous)

Purification Workflow Visualization

The following logical workflow isolates the target compound by sequentially stripping away impurities based on acidity, polarity, and crystallinity.

PurificationWorkflow Crude Crude Reaction Mixture (Amide + Impurities) LLE Liquid-Liquid Extraction (DCM / Sat. NaHCO3) Crude->LLE AqWaste Aqueous Phase (Salts, Acidic Byproducts) LLE->AqWaste Removes polar/acidic OrgPhase Organic Phase (Target Amide, Di-amide) LLE->OrgPhase Retains organics Flash Flash Chromatography (Silica, Hexane/EtOAc) OrgPhase->Flash Impurities Eluted Impurities (Di-amide, Unreacted Amine) Flash->Impurities Fractionation Pure Purified Amide (Target Compound) Flash->Pure Target Fractions

Figure 1: Sequential purification workflow for N-(4-chloropyridin-2-yl)cyclobutanecarboxamide.

Step-by-Step Experimental Protocols

Phase 1: Reaction Quenching & Liquid-Liquid Extraction (LLE)

Causality: A critical failure point during the aqueous workup of pyridine derivatives is the loss of the target molecule to the aqueous phase due to over-acidification. The conjugate acid of the pyridine nitrogen has a pKa of ~3.5. Maintaining the aqueous wash at pH 8–9 using saturated NaHCO₃ ensures the pyridine ring remains deprotonated and partitions entirely into the organic phase, while cyclobutanecarboxylic acid is ionized and extracted into the water.

  • Dilution: Dilute the crude reaction mixture (assumed 10 mmol scale in 15 mL DCM) with an additional 35 mL of DCM to prevent product precipitation.

  • Neutralization: Transfer to a 250 mL separatory funnel and add 50 mL of saturated aqueous NaHCO₃.

  • Self-Validation Check: Invert the funnel gently and open the stopcock to vent. Gas evolution (CO₂) confirms the successful neutralization of residual HCl and acidic byproducts. Continue venting until gas evolution ceases.

  • Separation: Allow the layers to separate. Collect the lower organic (DCM) layer.

  • Back-Extraction: Extract the remaining aqueous layer with fresh DCM (2 × 20 mL) to ensure quantitative recovery of the target amide.

  • Brine Wash: Wash the combined organic layers with 30 mL of saturated NaCl (brine). Causality: Brine disrupts micro-emulsions and pre-dries the organic phase by osmotic pressure.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude solid/oil.

Phase 2: Normal Phase Flash Column Chromatography

Causality: The differential hydrogen-bonding capacity of the components drives this separation. Unreacted 4-chloropyridin-2-amine acts as both a strong H-bond donor and acceptor, causing significant tailing on bare silica. The target mono-amide relies primarily on the carbonyl and pyridine nitrogen for silica interaction, eluting much faster.

  • Column Preparation: Equilibrate a pre-packed silica gel cartridge (e.g., 40 g for a 10 mmol scale) with 10% EtOAc in Hexanes.

  • Loading: Dissolve the crude residue in a minimal volume of DCM (2-3 mL) and load it directly onto the column.

  • Gradient Elution: Run a gradient from 10% to 40% EtOAc in Hexanes over 10 column volumes (CV).

  • Self-Validation Check (TLC): Spot fractions on a silica TLC plate and develop in 30% EtOAc/Hexanes.

    • Fractions 5-8: Expect the di-acylated impurity ( Rf​ ~ 0.80). Discard.

    • Fractions 12-18: Expect the target mono-amide ( Rf​ ~ 0.45). Pool these fractions.

    • Fractions 22+: Expect unreacted 4-chloropyridin-2-amine ( Rf​ ~ 0.15). Discard.

  • Concentration: Evaporate the pooled target fractions in vacuo to yield an off-white solid.

Phase 3: Recrystallization (Final Polishing)

Causality: Chromatography often leaves trace aliphatic impurities (e.g., grease or solvent residues). A binary solvent system of EtOAc/Hexanes exploits the steep temperature-solubility gradient of the planar amide, forcing it into a highly ordered crystalline lattice while leaving trace impurities in the mother liquor.

  • Dissolution: Transfer the solid to a clean Erlenmeyer flask. Add minimal hot ethyl acetate (~60 °C) dropwise until the solid is completely dissolved.

  • Anti-Solvent Addition: Slowly add hexanes dropwise to the hot solution until it becomes slightly cloudy (the cloud point).

  • Self-Validation Check: Add exactly 1-2 drops of hot ethyl acetate until the solution just clears. This confirms the system is perfectly saturated at elevated temperature.

  • Crystallization: Remove from heat and allow the flask to cool slowly to room temperature undisturbed for 2 hours. Do not agitate, as this promotes rapid precipitation and traps impurities.

  • Harvesting: Chill the flask in an ice bath for 1 hour. Filter the resulting white crystalline solid via vacuum filtration, wash with 5 mL of ice-cold hexanes, and dry under high vacuum for 12 hours.

References

  • Title: Discovery, Structure–Activity Relationships, and In Vivo Evaluation of Novel Aryl Amides as Brain Penetrant Adaptor Protein 2-Associated Kinase 1 (AAK1) Inhibitors for the Treatment of Neuropathic Pain Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Towards a RIOK2 chemical probe: cellular potency Source: Bioorganic & Medicinal Chemistry (NIH/PMC) URL: [Link]

  • Title: Applications of C–H Functionalization Logic to Cyclobutane Synthesis Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for N-(4-chloropyridin-2-yl)cyclobutanecarboxamide

Welcome to the Formulation & Solubilization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with N-(4-chloropyridin-2-yl)cyclobutan...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Solubilization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with N-(4-chloropyridin-2-yl)cyclobutanecarboxamide .

This compound presents a classic "brick dust" and "grease ball" paradox. The highly lipophilic cyclobutane ring and chloropyridine moiety drive a high LogP, while the planar aromatic system and amide linkage facilitate a highly stable, tightly packed crystal lattice. Furthermore, the electron-withdrawing chlorine at the para-position of the pyridine ring severely depresses the basicity of the nitrogen (estimated pKa < 3.5), rendering traditional pH adjustment and salt formation ineffective at physiological pH.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you force this recalcitrant molecule into the aqueous phase.

Part 1: Molecular Diagnostics & Strategy Selection

Before troubleshooting, you must align your solubilization strategy with your experimental endpoint. Using a high-shear amorphous solid dispersion for a simple in vitro enzymatic assay is overkill, just as using 10% DMSO is toxic for in vivo rodent models.

FormulationWorkflow Start Evaluate N-(4-chloropyridin-2-yl) cyclobutanecarboxamide InVitro In Vitro Assays (High throughput) Start->InVitro Assay Type InVivo In Vivo PK / Efficacy (Animal Models) Start->InVivo Assay Type Cosolvent Cosolvent System (PEG 400 / DMSO) InVitro->Cosolvent Quick Screen Cyclodextrin Inclusion Complexation (HP-β-CD) InVitro->Cyclodextrin Bio-compatible ASD Amorphous Solid Dispersion (Hot Melt Extrusion) InVivo->ASD Solid Dosage Lipid Lipid-Based Formulation (SEDDS) InVivo->Lipid Liquid/Capsule

Decision tree for selecting the appropriate solubilization strategy based on assay phase.

Part 2: The Troubleshooting Desk (FAQs)

Q1: My compound precipitates immediately when diluted from a 10 mM DMSO stock into PBS for cell-based assays. How do I prevent this "solvent-shift" precipitation?

The Causality: When you dilute a DMSO stock into an aqueous buffer, the DMSO diffuses into the bulk water faster than the hydrophobic drug can nucleate, leading to localized supersaturation and immediate catastrophic crystallization. The Solution: You must lower the dielectric constant of the bulk media or provide a hydrophobic cavity for the drug to partition into before it aggregates.

  • Cosolvent Blending: Pre-dilute the DMSO stock with a secondary cosolvent like Polyethylene Glycol 400 (PEG 400) before introducing it to the aqueous phase. PEG 400 disrupts the highly ordered hydrogen bond network of water, lowering the energetic cost of cavity formation for the hydrophobic chloropyridine ring[1].

  • Cyclodextrin Shielding: Add 10-20% w/v Hydroxypropyl-β-Cyclodextrin (HP-β-CD) directly to your PBS. The cyclobutane and chloropyridine rings will dynamically partition into the hydrophobic core of the cyclodextrin, shielding them from the aqueous environment[2].

Q2: We attempted salt formation using HCl, but the compound remains insoluble at pH 7.4. Why did this fail?

The Causality: The amide nitrogen is neutral. While the pyridine nitrogen is technically basic, the highly electronegative chlorine atom at the 4-position pulls electron density away from the ring via inductive effects. This drops the pKa of the pyridine nitrogen significantly. Even if you force protonation at pH 1.0 (in the stomach), the moment the compound enters the neutral pH of the intestine (or a pH 7.4 buffer), it deprotonates and crashes out as the free base. The Solution: Abandon salt formation for this specific scaffold. Rely on structural disruption techniques like Amorphous Solid Dispersions (ASD).

Q3: We need to formulate this for oral gavage in rodents to achieve high systemic exposure. Suspensions yield erratic, highly variable PK profiles. What is the most robust approach?

The Causality: Crystalline suspensions of this compound suffer from dissolution-rate-limited absorption. The high lattice energy of the crystal prevents water molecules from breaking the intermolecular amide-amide hydrogen bonds. The Solution: Hot-Melt Extrusion (HME). By applying heat and shear, you melt the crystalline lattice and molecularly disperse the API into a hydrophilic polymer matrix (e.g., Copovidone / Kollidon VA64). This creates a "Spring and Parachute" effect in the GI tract: the amorphous state provides a rapid dissolution "spring" to supersaturated levels, while the polymer acts as a "parachute" to inhibit recrystallization[3][4].

Part 3: Data Analytics & Strategy Comparison

To aid in formulation selection, the following table synthesizes the expected quantitative outcomes of various solubilization techniques for highly lipophilic, non-ionizable amides.

Solubilization StrategyPrimary MechanismExpected Solubility IncreaseOptimal Application StageKey Limitation
Cosolvency (PEG 400) Lowers bulk dielectric constant5x – 50xIn vitro assays, IV toxHigh osmolality, tissue irritation
Cyclodextrin (HP-β-CD) Host-guest inclusion complexation10x – 100xCell assays, IV/Oral dosingHigh excipient mass required
Amorphous Solid Dispersion Disrupts crystal lattice energy50x – 500xIn vivo PK, Solid oral dosageRisk of recrystallization over time
Nano-milling Increases surface area (Noyes-Whitney)2x – 10xHigh-dose oral tox studiesDoes not change thermodynamic solubility

Part 4: Formulation Engineering Protocols

Protocol A: Phase-Solubility Profiling (Higuchi-Connors Method)

Purpose: To determine the stoichiometric ratio and binding affinity (K_1:1) of the API with HP-β-CD to mathematically optimize the formulation without using excess excipient.

PhaseSolubility Drug Free Drug (Hydrophobic) Complex Inclusion Complex (Water Soluble) Drug->Complex K_1:1 CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Complex K_1:1

Thermodynamic equilibrium of 1:1 drug-cyclodextrin inclusion complexation.

Step-by-Step Methodology:

  • Preparation of Media: Prepare a series of aqueous solutions containing HP-β-CD at concentrations of 0, 10, 20, 30, 40, and 50 mM in purified water (or target buffer).

  • API Addition: Add an excess amount of crystalline N-(4-chloropyridin-2-yl)cyclobutanecarboxamide (e.g., 10 mg) to 2 mL of each CD solution in sealed glass vials.

  • Equilibration: Place the vials in an orbital shaker at 25°C (or 37°C) at 150 rpm for 48 hours. Causality: 48 hours is required to ensure thermodynamic equilibrium is reached between the solid state and the inclusion complex.

  • Phase Separation (Self-Validating QC): Centrifuge the suspensions at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. QC Check: Discard the first 0.5 mL of filtrate to account for API adsorption to the filter membrane.

  • Quantification: Dilute the filtrate appropriately with mobile phase and analyze via HPLC-UV.

  • Data Analysis: Plot the molar concentration of dissolved API (y-axis) versus the molar concentration of CD (x-axis). Calculate the stability constant ( K1:1​ ) using the equation: K1:1​=slope/(S0​∗(1−slope)) , where S0​ is the intrinsic solubility of the drug in water[2].

Protocol B: Preparation of Amorphous Solid Dispersion via Hot-Melt Extrusion

Purpose: To bypass the high crystal lattice energy of the compound for oral delivery.

HMEWorkflow Mix 1. Physical Mixing API + Polymer (e.g., PVP-VA) Feed 2. Twin-Screw Feeding Controlled Feed Rate Mix->Feed Melt 3. Melt & Shear Zone T > Tg, T < Degradation Feed->Melt Extrude 4. Die Extrusion Strand Formation Melt->Extrude Cool 5. Rapid Cooling Freeze Amorphous State Extrude->Cool Mill 6. Milling & Sieving Final ASD Powder Cool->Mill

Step-by-step workflow for generating an Amorphous Solid Dispersion via Hot-Melt Extrusion.

Step-by-Step Methodology:

  • Polymer Selection: Select Copovidone (Kollidon VA64) due to its excellent glass-forming ability and hydrogen-bond accepting properties, which will interact with the amide N-H of our API.

  • Physical Blending: Accurately weigh the API and polymer at a 1:3 ratio (25% drug load). Blend in a Turbula mixer for 10 minutes.

  • Extrusion Parameters: Feed the blend into a co-rotating twin-screw extruder. Set the barrel temperature profile to gradually increase, peaking at ~10°C above the Glass Transition Temperature ( Tg​ ) of the polymer and near the melting point ( Tm​ ) of the API (ensure this is below the degradation temperature). Set screw speed to 100 RPM[3][4].

  • Rapid Quenching: As the extrudate exits the die, immediately pass it over a chill roll. Causality: Rapid cooling kinetically traps the drug molecules in the polymer matrix before they have the thermodynamic opportunity to nucleate and recrystallize.

  • Milling: Mill the cooled extrudate strands using a FitzMill and pass through a 60-mesh screen to achieve uniform particle size.

  • Self-Validating QC (Critical): Analyze the final powder using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

    • Pass Criteria: PXRD must show a broad "amorphous halo" with zero sharp Bragg peaks. DSC must show a single combined Tg​ and the complete absence of the API's melting endotherm ( Tm​ ).

References

  • Optimization of Cosolvent Concentration and Excipient Composition in a Topical Corticosteroid Solution. PubMed (NIH). Available at:[Link]

  • Solution Thermodynamics of Isoniazid in PEG 400 + Water Cosolvent Mixtures. MDPI. Available at:[Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. PMC - NIH. Available at:[Link]

  • Melt extrusion with poorly soluble drugs – An integrated review. PMC - NIH. Available at:[Link]

  • From Concept to Delivery: The Evolution and Applications of Hot-Melt Extrusion in Pharmaceuticals. EJPPS. Available at:[Link]

Sources

Optimization

Troubleshooting low yield in N-(4-chloropyridin-2-yl)cyclobutanecarboxamide synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the synthesis of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the synthesis of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide .

The coupling of cyclobutanecarboxylic acid (or its acyl chloride) with 2-amino-4-chloropyridine is notoriously challenging. This guide provides a mechanistic breakdown of the failure points, field-proven optimized protocols, and a targeted FAQ section to resolve low-yield issues.

Diagnostic Workflow

TroubleshootingWorkflow Start Low Yield: N-(4-chloropyridin-2-yl) cyclobutanecarboxamide LCMS Analyze Crude Reaction Mixture (LC-MS / TLC) Start->LCMS Unreacted High Unreacted Amine LCMS->Unreacted Diacylated Diacylated Byproduct LCMS->Diacylated Hydrolysis Acid/Acyl Chloride Hydrolysis LCMS->Hydrolysis Sol1 Switch to T3P/Pyridine or Pre-deprotonate with NaH Unreacted->Sol1 Sol2 Reduce Acylating Agent to 1.05 - 1.10 equiv Diacylated->Sol2 Sol3 Ensure Strict Anhydrous Conditions & Fresh Reagents Hydrolysis->Sol3

Diagnostic workflow for troubleshooting 2-amino-4-chloropyridine amide coupling failures.

Section 1: Mechanistic Causes of Low Yield

To troubleshoot effectively, we must first understand the causality behind the reaction failure. The low yield in this specific synthesis is rarely due to reagent quality; rather, it is a fundamental kinetic and thermodynamic issue inherent to the substrates.

ParameterMechanistic ChallengeImpact on YieldProposed Solution
Amine Nucleophilicity The pyridine nitrogen inherently withdraws electron density from the exocyclic amine. The 4-chloro substituent further depletes electron density via strong inductive (-I) effects.High unreacted amine; extremely slow reaction kinetics.Abandon standard peptide coupling agents. Use highly reactive electrophiles (acyl chlorides) or potent coupling agents like T3P[1].
Steric Hindrance The cyclobutane ring presents a bulkier alpha-carbon environment compared to linear alkyl chains, increasing the activation energy barrier for the tetrahedral intermediate.Stalled conversion even with active esters.Elevate reaction temperature (80–110 °C) or utilize nucleophilic catalysts (e.g., Pyridine/DMAP).
Competing Pathways The pyridine ring nitrogen can act as a competing nucleophile, leading to unstable N-acylpyridinium intermediates that rapidly hydrolyze during aqueous workup.Consumption of the acylating agent with apparent low conversion of the amine.Pre-deprotonate the exocyclic amine with a strong base (NaH or LiHMDS) to force the formation of a highly nucleophilic amide anion.

Section 2: Step-by-Step Optimized Protocols

Standard coupling reagents (HATU, EDC/HOBt) often fail for deactivated 2-aminopyridines[2]. Below are two self-validating protocols designed specifically for this class of molecules.

Protocol A: T3P-Mediated Coupling (Mild & Scalable)

Propylphosphonic anhydride (T3P) is exceptionally effective for poorly nucleophilic aminopyridines[1]. It generates a highly reactive mixed anhydride and produces water-soluble byproducts, simplifying workup.

  • Preparation: In an oven-dried flask under an N₂ atmosphere, dissolve cyclobutanecarboxylic acid (1.1 equiv) and 2-amino-4-chloropyridine (1.0 equiv) in anhydrous Ethyl Acetate (EtOAc) to achieve a 0.5 M concentration.

  • Base Addition: Add anhydrous Pyridine (3.0 equiv). Note: Pyridine is preferred over DIPEA here as it acts as a transient nucleophilic catalyst, forming a reactive acylpyridinium intermediate.

  • Activation: Cool the mixture to 0 °C. Dropwise add T3P (50 wt% solution in EtOAc, 1.5 equiv) via syringe.

  • Thermal Shift: Remove the ice bath and heat the reaction mixture to 80 °C for 12–16 hours. (Self-Validation: Check LC-MS at 4 hours; if conversion is <50%, ensure anhydrous conditions were maintained).

  • Workup: Cool to room temperature. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine. The water solubility of T3P byproducts ensures a clean organic layer. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Acid Chloride + Strong Base (Forcing Conditions)

When T3P is unavailable or insufficient, pre-deprotonation of the amine forces the reaction by generating a highly nucleophilic amide anion.

  • Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in anhydrous THF (0.2 M) at 0 °C under N₂. Slowly add a solution of 2-amino-4-chloropyridine (1.0 equiv) in THF. Stir for 30 minutes until H₂ gas evolution ceases.

  • Acylation: Dropwise add cyclobutanecarbonyl chloride (1.1 equiv) to the cooled alkoxide solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. (Self-Validation: Quench a 50 µL aliquot in MeOH and check by TLC/LC-MS to confirm the disappearance of the amine).

  • Quenching & Workup: Carefully quench the reaction with saturated aqueous NH₄Cl at 0 °C to neutralize excess base. Extract with EtOAc. Wash the organic layer with brine, dry over MgSO₄, and concentrate.

Section 3: Troubleshooting FAQs

Q: Why did my reaction with HATU or EDC/HOBt give less than 20% yield? A: 2-aminopyridines are notoriously poor nucleophiles. Standard peptide coupling reagents like HATU or EDC/HOBt often fail because the active ester intermediate hydrolyzes or degrades in the reaction mixture before the weakly nucleophilic 2-amino-4-chloropyridine can attack it[2]. For deactivated substrates featuring electron-withdrawing halogens, forcing conditions (Protocol B) or specialized reagents like T3P (Protocol A) are required.

Q: How do I remove unreacted 2-amino-4-chloropyridine during workup without using column chromatography? A: Perform an acid-base extraction. 2-aminopyridines are basic and can be partitioned into the aqueous layer using a mild acid wash[3]. Dissolve your crude mixture in an organic solvent (e.g., EtOAc) and wash with a dilute acidic solution, such as 10% aqueous citric acid or saturated aqueous NH₄Cl. The unreacted amine forms a water-soluble pyridinium salt, leaving your neutral amide product in the organic layer. Caution: Avoid strong acids (like 1M HCl), as they may protonate the pyridine ring of your final product, pulling it into the aqueous phase.

Q: I am observing a diacylated byproduct (imide) on my LC-MS. How can I prevent this? A: Diacylation occurs when the newly formed amide is further acylated by excess reagent. To prevent this:

  • Strictly control the stoichiometry of the cyclobutanecarbonyl chloride or acid (do not exceed 1.05–1.10 equivalents).

  • If using Protocol B, avoid using a massive excess of NaH. The formed amide has a pKa of ~15; excess base will deprotonate it, making it highly susceptible to a second acylation event.

  • Utilize inverse addition: slowly add the deprotonated amine solution to a cooled solution of the acid chloride.

Q: My LC-MS shows a mass corresponding to the acid chloride, but it's not reacting. What is happening? A: You are likely observing the hydrolyzed cyclobutanecarboxylic acid, which has the same mass profile in negative ion mode. Acid chlorides are highly sensitive to moisture. If your THF or glassware was not strictly anhydrous, the acid chloride will rapidly hydrolyze to the unreactive carboxylic acid before the deactivated amine can attack. Ensure all solvents are dried over molecular sieves and glassware is oven-dried.

References

  • A sustainable, efficient, and potentially cost-effective approach to the antimalarial drug candidate MMV688533. RSC Advances, Royal Society of Chemistry. URL:[Link]

  • Route Selection and Optimization in the Synthesis of Two Imidazopyridine Inhibitors of DGAT-2. Organic Process Research & Development, ACS Publications. URL:[Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Optimization for N-(4-chloropyridin-2-yl)cyclobutanecarboxamide

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, stability-indicating HPLC methods.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, stability-indicating HPLC methods. Rather than providing generic templates, this document dissects the specific physicochemical behaviors of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide to help you troubleshoot and optimize your chromatographic workflows.

Executive Overview & Analyte Profiling

Before adjusting pump parameters, we must understand the molecule's intrinsic chemistry. N-(4-chloropyridin-2-yl)cyclobutanecarboxamide features a hydrophobic cyclobutane ring and a chloropyridine moiety.

The critical functional group is the weakly basic pyridine nitrogen. Its basicity is significantly attenuated by the electron-withdrawing chlorine atom at position 4 and the adjacent carboxamide linkage at position 2. We estimate the pKa of this nitrogen to be between 2.0 and 3.0. Because this pKa sits precisely within the typical operating range of reversed-phase HPLC, the molecule's retention is highly susceptible to minor mobile phase pH variations[1].

Troubleshooting Guides (FAQs)

Q1: Why is my retention time drifting unpredictably between injections? A1: Retention time drift for ionizable compounds is almost always a symptom of poor pH control relative to the analyte's pKa. In reversed-phase HPLC, retention time depends heavily on the equilibrium between the neutral and ionized species[2]. If your mobile phase pH is near the pKa of the chloropyridine nitrogen (~2.5), minuscule shifts in pH will drastically alter the ionization ratio.

  • Causality & Solution: To achieve a self-validating, robust method, the mobile phase pH must be set at least 2 pH units away from the analyte's pKa .

    • Option A (Low pH): Use 0.1% Trifluoroacetic acid (TFA) to drop the pH to ~2.0. The analyte will be fully protonated, yielding highly reproducible, albeit shorter, retention times[3].

    • Option B (Neutral pH): Use a 10 mM Ammonium Acetate buffer (pH 6.8). The analyte remains fully uncharged, maximizing hydrophobic interaction with the stationary phase and extending retention .

Q2: I am observing severe peak tailing. How can I improve peak symmetry? A2: Peak tailing for pyridine-containing compounds is typically caused by secondary ion-exchange interactions. While the primary retention mechanism is hydrophobic, the protonated basic nitrogen can interact with residual, unendcapped silanols (Si-O⁻) on the silica support.

  • Causality & Solution: Silica silanols have a pKa of ~3.5 and become deprotonated at mid-to-high pH .

    • Step 1: Lower the mobile phase pH to < 2.5 (e.g., using phosphoric acid or TFA). At this low pH, residual silanols are fully protonated and neutral, eliminating the ion-exchange tailing effect [[4]]([Link]).

    • Step 2: If a neutral pH is required for your specific matrix, switch to a high-purity, extensively end-capped C18 column or a column with a polar-embedded group (e.g., Waters T3 or CORTECS) to sterically shield the silanols.

Q3: Should I use Acetonitrile (MeCN) or Methanol (MeOH) as the organic modifier? A3: Both modifiers offer distinct solvatochromic properties. Acetonitrile is aprotic and engages in dipole-dipole interactions, generally providing lower backpressure and sharper peaks . However, Methanol is a protic solvent capable of hydrogen bonding with the carboxamide group.

  • Causality & Solution: For N-(4-chloropyridin-2-yl)cyclobutanecarboxamide, MeCN is the recommended starting point due to its superior elution strength. If co-elution with synthesis impurities occurs, switching to MeOH can drastically alter selectivity. Furthermore, using MeOH in combination with a Phenyl-Hexyl stationary phase can induce π-π interactions with the chloropyridine ring, providing orthogonal selectivity compared to standard C18 columns[5].

Quantitative Data Presentation

Table 1: Empirical Effects of pH and Organic Modifier on Chromatographic Parameters (Data represents typical optimization responses for chloropyridine-carboxamide derivatives on a standard 150 x 4.6 mm C18 column at 1.0 mL/min).

Mobile Phase BufferpHOrganic ModifierRetention Factor (k')Peak Asymmetry (As)Mechanistic Observation
0.1% Formic Acid2.7Acetonitrile3.21.6pH near pKa; partial ionization causes tailing.
0.1% TFA2.0Acetonitrile3.51.1Fully protonated analyte; neutral silanols. Excellent shape.
10 mM Ammonium Acetate6.8Acetonitrile6.81.05Fully neutral analyte; maximized hydrophobic retention.
10 mM Ammonium Acetate6.8Methanol8.21.15Weaker elution strength than MeCN; altered selectivity.

Self-Validation Check: Always ensure the retention factor (k') remains between 2 and 10. Analytes with k' < 2 risk co-elution with the void volume (unretained matrix components), while k' > 10 leads to unnecessary band broadening and decreased sensitivity[3].

Experimental Protocol: Self-Validating Method Development

This step-by-step methodology ensures an optimized, robust separation by building internal validation checks directly into the workflow.

Phase 1: The Scouting Gradient A scouting gradient rapidly determines if the sample requires isocratic or gradient elution[6].

  • Preparation: Prepare Mobile Phase A (0.1% TFA in Water, pH ~2.0) and Mobile Phase B (0.1% TFA in Acetonitrile).

  • Column Installation: Install a high-efficiency C18 column (e.g., 100 x 4.6 mm, 2.7 µm solid-core) to ensure rapid mass transfer.

  • Gradient Program: Program a linear gradient from 5% B to 95% B over 20 minutes[1].

  • Flow Rate & Temp: Set the flow rate to 1.0 mL/min and the column compartment to 30°C (reduces backpressure and improves peak shape).

  • Execution & Analysis: Inject the sample. Calculate the elution time. Validation Check: If the analyte and its impurities elute over a narrow range of the gradient (e.g., within a 3-minute window), an isocratic method is viable. If peaks span across more than 25% of the gradient time, proceed with gradient optimization[1].

Phase 2: Isocratic Optimization (If Applicable)

  • Calculate %B: Identify the %B at which the analyte eluted during the scouting run. Subtract 10-15% from this value to set your initial isocratic %B.

  • Adjust Retention: Run the isocratic method. Validation Check: If k' > 10, increase %B by 5%. If k' < 2, decrease %B by 5%. Remember the chromatographic rule of thumb: a 10% change in organic modifier produces a 2-3 fold change in retention time[3].

  • Validate Symmetry: Measure the peak asymmetry factor (As). If As > 1.5, verify the mobile phase pH is strictly < 2.5 to suppress silanol ionization[4].

Process Visualization

HPLC_Optimization Start 1. Analyte Profiling pKa ~2-3, Hydrophobic pH_Select 2. Mobile Phase pH Rule: pH = pKa ± 2 Start->pH_Select Low_pH Low pH (< 2.0) Protonated Analyte Neutral Silanols pH_Select->Low_pH High_pH Neutral pH (~ 6.8) Neutral Analyte Ionized Silanols pH_Select->High_pH Column 3. Column Chemistry C18 or Phenyl-Hexyl Low_pH->Column High_pH->Column Scouting 4. Scouting Gradient 5-95% Organic over 20 min Column->Scouting Optimize 5. Isocratic Refinement Target k' between 2 and 10 Scouting->Optimize

HPLC Method Optimization Workflow for N-(4-chloropyridin-2-yl)cyclobutanecarboxamide.

References
  • Agilent Technologies. "HPLC Method Development: From Beginner to Expert Part 2." Available at:[Link]

  • LCGC International. "Mobile-Phase Optimization Strategies in Reversed-Phase HPLC." Available at:[Link]

  • Phenomenex. "Reversed Phase HPLC Method Development." Available at:[Link]

  • LCGC International. "Top Three HPLC Method Development Tips." Available at:[Link]

  • SGVU Journal of Pharmaceutical Research & Education. "HPLC Method Development - A Review." Available at:[Link]

Sources

Optimization

Technical Support Center: Resolving Impurities in N-(4-chloropyridin-2-yl)cyclobutanecarboxamide Batch Synthesis

Welcome to the technical support center for the synthesis of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and reso...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common impurity-related challenges encountered during the batch synthesis of this compound. By understanding the potential side reactions and implementing robust purification strategies, you can significantly improve the purity and yield of your target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during the synthesis and purification of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide.

Q1: My final product shows a broad melting point and appears discolored. What are the likely impurities?

A broad melting point and discoloration are classic indicators of impurities. In the synthesis of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide, which is typically formed via the acylation of 2-amino-4-chloropyridine with cyclobutanecarbonyl chloride, several impurities can arise.[][2]

Potential Impurities:

  • Unreacted Starting Materials: The presence of residual 2-amino-4-chloropyridine or cyclobutanecarboxylic acid (from the hydrolysis of the acyl chloride) can depress and broaden the melting point.

  • Hydrolysis Product: The target amide can undergo hydrolysis back to 2-amino-4-chloropyridine and cyclobutanecarboxylic acid, especially if exposed to acidic or basic conditions during workup and purification.[3]

  • Bis-acylated Byproduct: Although less common with pyridinic amines, it's possible for a second molecule of cyclobutanecarbonyl chloride to react with the newly formed amide, particularly at the pyridine nitrogen, under harsh conditions.

  • Polymeric Materials: Highly colored impurities often suggest the formation of polymeric byproducts, which can result from side reactions of the starting materials or product under thermal stress.

To identify the specific impurities, it is crucial to employ analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5][6][7]

Q2: I have an extra peak in my HPLC chromatogram that is more polar than my product. What could it be?

A more polar impurity often points to a species with more polar functional groups, such as carboxylic acids or amines.

Likely Candidates:

  • Cyclobutanecarboxylic Acid: This is a common impurity resulting from the hydrolysis of cyclobutanecarbonyl chloride.[8][9] It is significantly more polar than the amide product.

  • 2-Amino-4-chloropyridine: This starting material is also more polar than the final amide product.[10][11][12][13]

Troubleshooting Steps:

  • Co-injection: Spike your sample with authentic samples of the starting materials and the potential hydrolysis product. If the peak area of the unknown impurity increases, you have likely identified it.

  • LC-MS Analysis: This technique will provide the molecular weight of the impurity, which can be used to confirm its identity.[4][5]

  • Extraction Workup: A basic wash (e.g., with aqueous sodium bicarbonate solution) during the workup can effectively remove the acidic cyclobutanecarboxylic acid impurity.[14] An acidic wash (e.g., with dilute HCl) can remove the basic 2-amino-4-chloropyridine.[15]

Q3: My reaction yield is low, and I have a significant amount of unreacted 2-amino-4-chloropyridine. How can I improve the conversion?

Low conversion in amide coupling reactions can stem from several factors.[16]

Potential Causes and Solutions:

CauseRecommended Solution
Insufficiently Reactive Acylating Agent Ensure the cyclobutanecarbonyl chloride is fresh and has not been hydrolyzed by atmospheric moisture.[17][18][19] Consider preparing it fresh from cyclobutanecarboxylic acid using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[20]
Suboptimal Reaction Conditions The reaction of acyl chlorides with amines is often exothermic.[] Running the reaction at a controlled temperature (e.g., 0 °C to room temperature) can prevent side reactions. Ensure adequate stirring to maintain a homogenous reaction mixture.
Base Stoichiometry The reaction generates one equivalent of HCl, which will protonate the starting amine, rendering it non-nucleophilic.[14][20] Use at least two equivalents of the starting amine or add a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl.[]
Alternative Coupling Chemistry If using cyclobutanecarboxylic acid directly, ensure your coupling agent (e.g., DCC, EDC, HATU) is active and used in the correct stoichiometry.[][21] The choice of coupling agent can be critical for achieving high yields.
Q4: How can I effectively remove closely-related impurities that co-crystallize with my product?

When simple recrystallization fails to remove impurities, more advanced purification techniques are necessary.

Purification Strategies:

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities.[15][22] A systematic approach to developing a solvent system using Thin Layer Chromatography (TLC) is recommended to achieve optimal separation.[23]

    • Solvent System: A good starting point for N-(4-chloropyridin-2-yl)cyclobutanecarboxamide is a gradient of ethyl acetate in hexanes.

  • pH-Zone-Refining Counter-Current Chromatography: This is a powerful technique for separating ionizable compounds like pyridine derivatives with very similar structures.[24]

  • Recrystallization with a Different Solvent System: The solubility of your product and impurities can vary significantly between different solvents.[25][26] Experiment with a range of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, or mixtures thereof) to find a system where the impurity is significantly more soluble than your product at low temperatures.[23]

Experimental Protocols

Here are detailed protocols for key purification techniques.

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate). Allow it to cool to room temperature and then in an ice bath. An ideal solvent will show high solubility at high temperatures and low solubility at low temperatures.[23][25]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude N-(4-chloropyridin-2-yl)cyclobutanecarboxamide in the minimum amount of the chosen hot solvent.[23]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and briefly heat the solution.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.[23]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[23]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Silica Gel Column Chromatography
  • TLC Analysis: Develop a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives your product an Rf value of approximately 0.2-0.4 on a TLC plate.[23]

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent and carefully pack it into a chromatography column.[15]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.[15]

  • Elution: Run the column with your chosen solvent system, collecting fractions.[15]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[15]

Visual Diagrams

G cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification 2-amino-4-chloropyridine 2-amino-4-chloropyridine Reaction_Vessel Reaction_Vessel 2-amino-4-chloropyridine->Reaction_Vessel cyclobutanecarbonyl_chloride cyclobutanecarbonyl_chloride cyclobutanecarbonyl_chloride->Reaction_Vessel Crude_Product Crude_Product Reaction_Vessel->Crude_Product Basic_Wash Basic Wash (e.g., NaHCO3) Crude_Product->Basic_Wash Acidic_Wash Acidic Wash (e.g., dil. HCl) Basic_Wash->Acidic_Wash Organic_Layer Organic_Layer Acidic_Wash->Organic_Layer Recrystallization Recrystallization Organic_Layer->Recrystallization Column_Chromatography Column_Chromatography Recrystallization->Column_Chromatography If impurities persist Pure_Product Pure_Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product G Impurity_Detected Impurity Detected (e.g., by HPLC) Identify_Impurity Identify Impurity (LC-MS, NMR) Impurity_Detected->Identify_Impurity Unreacted_SM Unreacted Starting Material? Identify_Impurity->Unreacted_SM Hydrolysis_Product Hydrolysis Product? Identify_Impurity->Hydrolysis_Product Other_Byproduct Other Byproduct? Identify_Impurity->Other_Byproduct Optimize_Reaction Optimize Reaction Conditions (Stoichiometry, Temp.) Unreacted_SM->Optimize_Reaction Yes Modify_Workup Modify Workup (Acid/Base Wash) Hydrolysis_Product->Modify_Workup Yes Advanced_Purification Advanced Purification (Chromatography) Other_Byproduct->Advanced_Purification Yes

Caption: A logical troubleshooting workflow for identifying and resolving impurities.

References

  • HETEROCYCLES. (2009, April 23). the synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives. [Link]

  • ACS Publications. (2022, September 6). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis | Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Synthesis of N‐(Pyridin‐2‐yl)benzamide. [Link]

  • NIH. (n.d.). 2-Amino-4-chloropyridine | C5H5ClN2 | CID 581866 - PubChem. [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • 2 - SAFETY DATA SHEET. (2011, April 14). [Link]

  • PubMed. (2007, August 15). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. [Link]

  • The Journal of Organic Chemistry. (2008, December 29). Direct Dehydrative N-Pyridinylation of Amides. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • PMC. (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.). [Link]

  • Recrystallization. (n.d.). [Link]

  • SciSpace. (2019, September 17). Synthesis of Functionalized Tetrahydropyridines by SnCl4 -Mediated [4+2] Cycloaddition between Donor-Acceptor Cyclobutanes and N. [Link]

  • Google Patents. (n.d.).
  • preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. (2021, May 25). [Link]

  • RSC Publishing. (2021, April 23). Fe-mediated synthesis of N -aryl amides from nitroarenes and acyl chlorides - RSC Advances. [Link]

  • Arkivoc. (n.d.). Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium. [Link]

  • Google Patents. (n.d.). WO2018104954A1 - Process for the preparation of n-(4-(6,7-dimethoxyquinolin-4-yloxy) phenyl)-n'-(4-fluorophenyl)cyclopropane-1, 1-dicarboxamide, (2s)
  • RECRYSTALLISATION Never heat organic solvents with a Bunsen burner. Use a hot plate or. (n.d.). [Link]

  • ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works. [Link]

  • ScholarWorks. (2023, August 3). studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Link]

  • NIH. (n.d.). Cyclobutanecarbonyl chloride | C5H7ClO | CID 78705 - PubChem. [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. [Link]

  • ResearchGate. (n.d.). Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview. [Link]

  • MDPI. (2018, September 15). Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). [Link]

  • OrgoSolver. (n.d.). Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). (PDF) Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. [Link]

  • Patsnap Eureka. (2026, February 28). How to Analyze Amide Coupling Reactions — Safety Protocols. [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

  • PMC. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]

  • Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • KPU Pressbooks. (n.d.). 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II. [Link]

Sources

Troubleshooting

Minimizing off-target effects of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide in biochemical assays

A Guide to Minimizing Off-Target Effects in Biochemical Assays Welcome to the technical support center for N-(4-chloropyridin-2-yl)cyclobutanecarboxamide. This resource is designed for researchers, scientists, and drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Off-Target Effects in Biochemical Assays

Welcome to the technical support center for N-(4-chloropyridin-2-yl)cyclobutanecarboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the effective use of this compound in biochemical assays, with a focus on minimizing and troubleshooting potential off-target effects. As a Senior Application Scientist, my goal is to equip you with the knowledge to generate reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide and why are they a concern?

Off-target effects occur when a compound interacts with proteins other than its intended target, leading to unintended biological consequences.[1] This is a significant concern as it can lead to misinterpretation of experimental results, where an observed phenotype is incorrectly attributed to the modulation of the primary target.[2] For N-(4-chloropyridin-2-yl)cyclobutanecarboxamide, a small molecule inhibitor, potential off-targets could include other kinases or enzymes with structurally similar binding pockets. Minimizing these effects is crucial for validating the compound's mechanism of action and ensuring the development of selective therapeutics.[1]

Q2: How can I proactively assess the selectivity of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide?

To proactively assess the selectivity of your compound, a systematic approach involving both computational and experimental methods is recommended.

  • Computational Prediction: Utilize in-silico tools and databases to predict potential off-target interactions based on the chemical structure of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide.[3][4] These methods can provide an initial list of potential off-targets for further experimental validation.[3]

  • Kinase Profiling: Since many inhibitors targeting the ATP-binding site of one kinase can also bind to others, it is crucial to screen the compound against a broad panel of kinases.[5][6] Several commercial services offer kinase selectivity profiling, providing data on the compound's activity against hundreds of kinases.[7][8] This is a vital step to identify any significantly inhibited off-target kinases.[5]

  • Cell-Based Assays: While biochemical assays are precise, they may not fully represent the cellular environment.[9] Secondary cell-based assays are essential to confirm on-target activity and assess off-target effects in a more physiologically relevant context.[6][9]

Q3: What is the importance of ATP concentration when I'm running a kinase assay with this compound?

For ATP-competitive inhibitors, the concentration of ATP in a biochemical assay is a critical parameter that can significantly influence the observed IC50 value.[10][11] Intracellular ATP concentrations are typically in the millimolar (mM) range, which is often much higher than the ATP concentrations used in many in vitro kinase assays (frequently near the Michaelis constant, Km, for ATP).[10][11]

A lower ATP concentration in the assay will make the inhibitor appear more potent (lower IC50) because there is less competition from the natural substrate.[11] Conversely, at physiological ATP concentrations, the IC50 value may increase significantly.[10][12] Therefore, it is recommended to determine the IC50 at both low (at or near the Km of ATP) and high (e.g., 1-5 mM) ATP concentrations to understand the compound's ATP-competitive nature and to better correlate biochemical potency with cellular efficacy.[11]

The relationship between IC50, the inhibitor constant (Ki), the Michaelis constant for ATP (Km), and the ATP concentration is described by the Cheng-Prusoff equation: IC50 = Ki * (1 + [ATP]/Km) .[10]

Troubleshooting Guide

Issue 1: I'm observing a stronger or different phenotype than expected in my cell-based assays.

This could be indicative of a potent off-target effect. Here’s a systematic approach to troubleshoot this issue:

Workflow for Investigating Unexpected Phenotypes

G A Unexpected Phenotype Observed B Validate On-Target Engagement A->B C Measure downstream signaling of primary target B->C D Perform Target Engagement Assay (e.g., CETSA, NanoBRET) B->D E On-target engagement confirmed? D->E F Investigate Off-Target Effects E->F Yes L Optimize compound or experimental design E->L No G Broad Kinase Profiling F->G H Proteomic Profiling (e.g., Chemoproteomics) F->H I Identify potential off-targets G->I H->I J Validate off-target activity with selective inhibitors or genetic approaches (siRNA/CRISPR) I->J K Re-evaluate experimental conclusions J->K

Caption: A workflow for troubleshooting unexpected cellular phenotypes.

Step-by-Step Troubleshooting:

  • Validate On-Target Engagement: First, confirm that N-(4-chloropyridin-2-yl)cyclobutanecarboxamide is engaging with its intended target in your cellular system.[1]

    • Measure Downstream Signaling: Assess the phosphorylation status or activity of known downstream substrates of your target kinase.

    • Direct Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays to confirm direct binding of the compound to the target protein in live cells.[2][9]

  • Investigate Off-Target Effects: If on-target engagement is confirmed, the unexpected phenotype is likely due to off-target activities.

    • Kinome Scanning: Perform a broad kinase selectivity screen to identify other kinases that are potently inhibited by your compound.[5]

    • Proteomic Profiling: Use chemical proteomics to identify the full spectrum of proteins that your compound binds to within the cell.

  • Validate Off-Target(s): Once potential off-targets are identified, validate their role in the observed phenotype.

    • Use Selective Inhibitors: If available, use a more selective inhibitor for the suspected off-target to see if it replicates the unexpected phenotype.

    • Genetic Approaches: Use siRNA or CRISPR to knock down the suspected off-target and see if this rescues or mimics the phenotype.

Issue 2: My IC50 values are inconsistent between biochemical assay runs.

Inconsistent IC50 values can arise from several factors. Below is a checklist to help you identify the source of the variability.

Potential Cause Troubleshooting Steps References
Reagent Variability Ensure consistent quality and concentration of enzyme, substrate, and ATP across experiments. Use freshly prepared reagents.[13]
Assay Conditions Maintain consistent pH, temperature, and incubation times.[13]
DMSO Concentration Keep the final DMSO concentration constant in all wells, including controls, as it can impact enzyme activity.[13]
Signal Linearity Ensure the assay is running within the linear range of detection. If the reaction proceeds too far, it can lead to an underestimation of inhibitor potency.[14]
Compound Aggregation At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.[15][16][15][16][17]

Experimental Protocol to Test for Compound Aggregation:

  • Detergent Test: Run the biochemical assay in the presence and absence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant rightward shift in the IC50 curve in the presence of the detergent suggests that aggregation may be contributing to the observed inhibition.

  • Dynamic Light Scattering (DLS): Use DLS to directly measure the formation of compound aggregates in the assay buffer at various concentrations.[17]

Issue 3: I'm observing significant inhibition in my no-enzyme control wells.

This indicates that your compound is interfering with the assay technology itself, rather than inhibiting the enzyme.

Diagram of Assay Interference Mechanisms

G cluster_0 Fluorescence-Based Assays cluster_1 Luminescence-Based Assays A Compound is fluorescent at assay wavelengths E False Positive/Negative Signal A->E B Compound quenches the fluorescent signal B->E C Compound inhibits the reporter enzyme (e.g., luciferase) C->E D Compound absorbs light at the emission wavelength D->E

Caption: Common mechanisms of compound interference in biochemical assays.

Troubleshooting Steps:

  • Run Counter-Screens: Perform the assay in the absence of the primary enzyme or substrate to identify any non-specific effects of the compound on the detection reagents.[18]

  • Use an Orthogonal Assay: Confirm your results using a different assay platform that relies on an alternative detection method (e.g., if you are using a fluorescence-based assay, try a luminescence-based one).[18] This can help to rule out technology-specific interference.

  • Cheminformatics Analysis: Analyze the structure of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide for known problematic functional groups that are often associated with assay interference.

By systematically addressing these potential issues, you can enhance the quality and reliability of your data when working with N-(4-chloropyridin-2-yl)cyclobutanecarboxamide and other small molecule inhibitors.

References

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Celtarys - Drug Discovery.
  • Wiley-VCH. (n.d.). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • CRISPR Medicine News. (2025, January 21). Strategies to Avoid and Reduce Off-Target Effects.
  • Valenzano, K. J., et al. (2003). N-(4-Tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine -1(2H)-carbox-amide (BCTC), a Novel, Orally Effective Vanilloid Receptor 1 Antagonist with Analgesic Properties: I. In Vitro Characterization and Pharmacokinetic Properties.
  • Ishihara, T., et al. (2015). N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (E2006): A Potent and Efficacious Oral Orexin Receptor Antagonist. PubMed.
  • Mitchison, T. J., et al. (n.d.).
  • Amporndanai, K., et al. (2019, July 17). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. PMC.
  • Carna Biosciences. (n.d.). The significance of ATP concentration in cell-free and cell-based assays.
  • Valenzano, K. J., et al. (2003). N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine -1(2H)-carbox-amide (BCTC), a novel, orally effective vanilloid receptor 1 antagonist with analgesic properties. PubMed.
  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them.
  • NCBI Bookshelf. (2017, July 26).
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling Services.
  • NCBI - NIH. (2012, May 1). Assay Development for Protein Kinase Enzymes.
  • BenchChem. (2025). Minimizing Off-Target Effects of Small Molecule Inhibitors in Cell-Based Assays.
  • BenchChem. (n.d.). BI-09 Technical Support Center: Managing Off-Target Effects.
  • Knippschild, U., et al. (n.d.). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC.
  • ResearchGate. (2026, January 2). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines.
  • Qian, H., et al. (2020). Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide. PubMed.
  • BenchChem. (n.d.).
  • Foghorn Therapeutics. (n.d.). Characterizing Compound Behavior.
  • Kinase Logistics Europe. (n.d.).
  • The Institute of Cancer Research. (2020, March 3).
  • University of Florida. (n.d.).
  • American Association for Cancer Research. (2020, August 15). A cell-based screening assay to identify novel kinase inhibitors.
  • Biomol GmbH. (2020, September 20). Small Molecule Inhibitors Selection Guide.
  • MDPI. (2019, July 30). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants.
  • CLEARSYNTH. (n.d.). N-(5-Chloropyridin-2-yl)-N'-[(1S,2S,4R)-4-[(dimethylamino)carbonyl].
  • Fidabio. (2023, August 16).
  • MDPI. (2025, February 27). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction.
  • PMC. (n.d.).
  • Kinexus Bioinformatics Corporation. (n.d.). Kinase-Inhibitor Compound Profiling (KICP) Service.
  • OSTI. (2018, January 3). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842).
  • Abyntek Biopharma. (2022, May 20). How to avoid off-target events in crispr experiments.
  • DIANA Biotechnologies. (n.d.). Inhibitor Profiling: Kinases.
  • Espace INRS. (2021, October 27). Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery.
  • Books. (n.d.).
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support.
  • ICE Bioscience. (n.d.). Kinase Panel Screening | Kinase Selectivity Profiling Services.
  • Patsnap Synapse. (2025, May 29). *How can bioinformatics predict off-target effects of drugs?target effects of drugs?

Sources

Optimization

Overcoming crystallization issues with N-(4-chloropyridin-2-yl)cyclobutanecarboxamide

Technical Support Center: N-(4-chloropyridin-2-yl)cyclobutanecarboxamide Welcome to the dedicated technical support guide for N-(4-chloropyridin-2-yl)cyclobutanecarboxamide. This resource is designed for researchers, che...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(4-chloropyridin-2-yl)cyclobutanecarboxamide

Welcome to the dedicated technical support guide for N-(4-chloropyridin-2-yl)cyclobutanecarboxamide. This resource is designed for researchers, chemists, and pharmaceutical scientists to navigate and overcome common challenges associated with the crystallization of this compound. Our goal is to provide practical, experience-driven advice to ensure you can achieve high-purity, crystalline material efficiently.

Troubleshooting Guide: From Amorphous Oils to Crystalline Solids

This section addresses the most common issues encountered during the crystallization of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide. The diagnostic workflow below will help you identify the root cause of crystallization failure and implement effective solutions.

G start Crystallization Attempt: N-(4-chloropyridin-2-yl)cyclobutanecarboxamide outcome Observe Outcome start->outcome success Crystalline Solid Formed outcome->success Success failure Crystallization Failure outcome->failure Failure oiling_out Problem: Oiling Out (Liquid Droplets Form) failure->oiling_out no_xtals Problem: No Crystals Form (Clear Solution) failure->no_xtals amorphous Problem: Amorphous Precipitate (Fine Powder) failure->amorphous sol_oiling Solutions for Oiling Out: 1. Re-heat & add more 'good' solvent.[1] 2. Slow down the cooling rate. 3. Use a lower boiling point solvent. 4. Add an anti-solvent at elevated temp. oiling_out->sol_oiling sol_no_xtals Solutions for No Crystal Formation: 1. Concentrate solution (evaporate solvent).[2] 2. Scratch inner surface of the flask.[1] 3. Add a seed crystal.[1] 4. Cool to a lower temperature (ice bath/freezer). no_xtals->sol_no_xtals sol_amorphous Solutions for Amorphous Precipitate: 1. Re-dissolve and cool much slower. 2. Use a different solvent system. 3. Consider purification (e.g., chromatography). 4. Attempt vapor diffusion. amorphous->sol_amorphous G start Select Potential Solvents (e.g., EtOAc, IPA, MeCN, Toluene) test_rt Test Solubility at Room Temp (~25 mg in 0.5 mL) start->test_rt dissolves_rt Dissolves Completely test_rt->dissolves_rt Yes insoluble_rt Insoluble or Sparingly Soluble test_rt->insoluble_rt No reject_solvent Reject Solvent (Poor Recovery Likely) dissolves_rt->reject_solvent test_hot Heat to Boiling & Add Solvent Until Just Dissolved insoluble_rt->test_hot dissolves_hot Dissolves test_hot->dissolves_hot Yes insoluble_hot Insoluble Even When Hot test_hot->insoluble_hot No cool Cool to RT, then Ice Bath dissolves_hot->cool insoluble_hot->reject_solvent crystals_form Abundant Crystals Form cool->crystals_form Yes no_crystals Few or No Crystals cool->no_crystals No good_solvent Good Candidate Solvent crystals_form->good_solvent bad_solvent Poor Candidate Solvent no_crystals->bad_solvent

Reference Data & Comparative Studies

Validation

1H and 13C NMR Spectra Validation for N-(4-chloropyridin-2-yl)cyclobutanecarboxamide: High-Field vs. Benchtop NMR

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide Executive Summary The structural validation of pharmaceutical intermediates is a critical bottleneck in...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide

Executive Summary

The structural validation of pharmaceutical intermediates is a critical bottleneck in drug development workflows. N-(4-chloropyridin-2-yl)cyclobutanecarboxamide (C10H11ClN2O) is a highly relevant scaffold, combining a lipophilic cyclobutane ring with a 4-chloropyridine pharmacophore. While high-field Nuclear Magnetic Resonance (NMR) spectroscopy (≥400 MHz) has historically been the gold standard for structural elucidation, the advent of advanced benchtop NMR systems (60–100 MHz) has revolutionized process analytical technology ().

This guide objectively compares the performance of a standard High-Field NMR (400 MHz) against a Benchtop NMR (60 MHz) for the structural validation of this specific carboxamide. By analyzing the causality behind resolution limits and second-order effects, we provide a self-validating framework for choosing the right analytical tool for your workflow.

Mechanistic Insights: Resolution and Second-Order Effects

To understand the comparative performance of these two instruments, we must examine the physical causality behind NMR spectral resolution—specifically the Δν/J ratio (the difference in resonance frequency in Hertz divided by the coupling constant).

For N-(4-chloropyridin-2-yl)cyclobutanecarboxamide, the molecule presents two distinct magnetic environments:

  • The 4-Chloropyridine Ring (First-Order System): The aromatic protons (H-3, H-5, H-6) have large chemical shift differences ( Δδ ). Even at a low field of 60 MHz, the frequency difference ( Δν ) between H-6 (~8.25 ppm) and H-5 (~7.05 ppm) is roughly 72 Hz. With coupling constants ( J ) of 1.5–5.5 Hz, the Δν/J ratio remains >10 . Thus, benchtop NMR perfectly resolves the heteroaromatic substitution pattern without peak distortion.

  • The Cyclobutane Ring (Second-Order System): The aliphatic β -CH2 (~2.30 ppm) and γ -CH2 (~1.95 ppm) protons are chemically similar. At 60 MHz, their Δν is merely ~21 Hz. Because their J -couplings are complex and large (~7–9 Hz), the Δν/J ratio drops below 3. This triggers severe second-order roofing effects and multiplet merging (). At 400 MHz, the Δν expands to ~140 Hz, restoring pseudo-first-order behavior and allowing precise integration.

Experimental Methodologies: Self-Validating Protocols

To ensure absolute trustworthiness and reproducibility, the following protocol utilizes a self-validating system where internal standards and specific relaxation delays guarantee quantitative accuracy.

Step-by-Step Acquisition Protocol

1. Sample Preparation:

  • Accurately weigh 20.0 ± 0.5 mg of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide.

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Filter the solution through a glass wool plug into a standard 5 mm borosilicate NMR tube to eliminate paramagnetic particulate impurities that could degrade magnetic field homogeneity (shimming).

2. Benchtop NMR Acquisition (60 MHz):

  • 1H NMR: Set the pulse angle to 90°. To ensure complete longitudinal relaxation ( T1​ ) for quantitative integration, set the relaxation delay ( D1​ ) to 10 seconds. Acquire 16 scans.

  • 13C NMR: Acquire 1,024 scans using a 2-second D1​ and WALTZ-16 composite pulse decoupling to eliminate 1H-13C scalar couplings.

3. High-Field NMR Acquisition (400 MHz):

  • 1H NMR: 90° pulse, D1​ = 10 s, 8 scans.

  • 13C NMR: 90° pulse, D1​ = 2 s, 256 scans, WALTZ-16 decoupling.

4. Data Processing & Validation:

  • Apply exponential apodization (Line Broadening, LB = 0.3 Hz for 1H; LB = 1.0 Hz for 13C) to the Free Induction Decay (FID) prior to Fourier Transformation.

  • Perform zero-order and first-order phase corrections.

  • Reference the spectra strictly to the TMS singlet at 0.00 ppm.

Comparative Data Analysis

The tables below summarize the quantitative structural data extracted from both instruments.

Table 1: 1H NMR Spectral Data Comparison (CDCl3)
Proton AssignmentHigh-Field (400 MHz) Chemical Shift & MultiplicityBenchtop (60 MHz) Chemical Shift & MultiplicityDiagnostic Utility
Amide NH 8.50 ppm (br s, 1H)8.50 ppm (br s, 1H)Confirms carboxamide linkage.
Pyridine H-6 8.25 ppm (d, J = 5.4 Hz, 1H)8.25 ppm (d, J = 5.5 Hz, 1H)Identifies adjacent nitrogen atom.
Pyridine H-3 8.20 ppm (d, J = 1.8 Hz, 1H)8.20 ppm (br s, 1H)Confirms meta-coupling to H-5.
Pyridine H-5 7.05 ppm (dd, J = 5.4, 1.8 Hz, 1H)7.05 ppm (d, J = 5.5 Hz, 1H)Confirms 4-chloro substitution.
Cyclobutane α -CH 3.15 ppm (quintet, J = 8.5 Hz, 1H)3.15 ppm (m, 1H)Identifies linkage to carbonyl.
Cyclobutane β -CH2 2.35 – 2.25 ppm (m, 4H)2.40 – 1.80 ppm (complex m, 6H)Merged due to second-order effects.
Cyclobutane γ -CH2 2.05 – 1.85 ppm (m, 2H)Overlaps with β -CH2Merged due to second-order effects.
Table 2: 13C NMR Spectral Data Comparison (CDCl3)
Carbon AssignmentHigh-Field (100 MHz) δ (ppm)Benchtop (15 MHz) δ (ppm)Signal-to-Noise (S/N) Note
C=O (Amide) 173.5173.4Low intensity (quaternary)
Pyridine C-2 152.1152.0Low intensity (quaternary)
Pyridine C-6 149.3149.3High intensity
Pyridine C-4 (C-Cl) 145.8145.7Low intensity (quaternary)
Pyridine C-5 119.2119.2High intensity
Pyridine C-3 114.5114.5High intensity
Cyclobutane α -CH 40.240.2High intensity
Cyclobutane β -CH2 25.4 (2C)25.4 (2C)Highest intensity
Cyclobutane γ -CH2 18.118.1High intensity
Table 3: Operational Performance Metrics
MetricBenchtop NMR (60 MHz)High-Field NMR (400 MHz)
Capital Expenditure Low (~$50k - $90k)High (>$300k)
Cryogen Requirements None (Permanent Magnet)Liquid Helium & Nitrogen
Best Use Case Reaction monitoring, QA/QC, routine validationDe novo structural elucidation, complex mixtures
Chemometric Viability High (Equivalent to High-Field)High

Note: Recent studies demonstrate that despite resolution differences, chemometric calibration transfer between high-field and benchtop NMR yields statistically equivalent validation errors for polymer and intermediate analysis ().

Workflow Visualization

The following diagram maps the logical decision tree and experimental workflow for validating the structure of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide, highlighting where benchtop and high-field systems fit into the drug development pipeline.

NMR_Workflow Sample Sample Preparation (N-(4-chloropyridin-2-yl)cyclobutanecarboxamide in CDCl3 + TMS) Benchtop Benchtop NMR (60-80 MHz) Routine QA/QC & Reaction Monitoring Sample->Benchtop Aliquot 1 (Routine) HighField High-Field NMR (400+ MHz) De Novo Structural Elucidation Sample->HighField Aliquot 2 (Complex) Process Data Processing (Fourier Transform, Phase & Baseline Correction) Benchtop->Process FID Data HighField->Process FID Data Analysis Spectral Analysis (Integration, Multiplicity, Chemical Shifts) Process->Analysis Validation Structural Validation Confirm 4-chloropyridine & cyclobutane moieties Analysis->Validation 1H & 13C Assignments

Fig 1: Comparative workflow for NMR structural validation using benchtop and high-field systems.

Conclusion

For the structural validation of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide, High-Field NMR (400 MHz) remains indispensable for resolving the complex second-order multiplets of the cyclobutane ring and observing fine meta-couplings (J = 1.8 Hz) in the pyridine ring.

However, Benchtop NMR (60 MHz) proves to be a highly formidable alternative for routine validation. Because the chemical shift dispersion of the 4-chloropyridine protons is sufficiently large, benchtop systems can definitively confirm the regiochemistry of the aromatic ring and the presence of the amide linkage. For drug development professionals, integrating benchtop NMR into the immediate synthetic workflow provides rapid, self-validating QA/QC without the cryogenic overhead of high-field systems.

References

  • Araneda, J. F. (2021). Incorporating Benchtop NMR Spectrometers in the Undergraduate Lab: Understanding Resolution and Circumventing Second-Order Effects. Journal of Chemical Education.[Link]

  • Burger, R., Lindner, S., Rumpf, J., Do, X. T., Monakhova, Y. B., Diehl, B. W. K., Rehahn, M., & Schulze, M. (2021). Is NMR Combined with Multivariate Regression Applicable for the Molecular Weight Determination of Randomly Cross-Linked Polymers Such as Lignin? ACS Omega.[Link]

  • Silva Terra, A. I., Taylor, D. A., & Halse, M. E. (2024). Hyperpolarised Benchtop NMR Spectroscopy for Analytical Applications. Progress in Nuclear Magnetic Resonance Spectroscopy.[Link]

Comparative

A Comparative Guide to the Mass Spectrometric Validation of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide

Introduction In the landscape of pharmaceutical research and development, the unambiguous identification and characterization of novel chemical entities are paramount.[1][2] N-(4-chloropyridin-2-yl)cyclobutanecarboxamide...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and development, the unambiguous identification and characterization of novel chemical entities are paramount.[1][2] N-(4-chloropyridin-2-yl)cyclobutanecarboxamide (referred to herein as NCCA) is a small molecule featuring a synthetically important amide linkage to a chloropyridine core, representing a class of compounds with significant potential in medicinal chemistry. The structural integrity, purity, and stability of such molecules must be rigorously validated to ensure reliable downstream biological and pharmacological assessment.[1][3]

Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural insight.[4][5] This guide provides an in-depth comparison of two primary mass spectrometric workflows—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the comprehensive validation of NCCA. We will explore the theoretical underpinnings, present detailed experimental protocols, and interpret the anticipated spectral data, offering researchers a practical framework for method selection and implementation.

The Analytical Subject: NCCA

  • IUPAC Name: N-(4-chloropyridin-2-yl)cyclobutanecarboxamide

  • Molecular Formula: C₁₀H₁₁ClN₂O

  • Monoisotopic Mass: 210.0560 g/mol

  • Key Structural Features:

    • Chloropyridine Ring: Provides a characteristic isotopic signature (³⁵Cl/³⁷Cl ratio of ~3:1) and influences chromatographic retention.

    • Amide Linkage: A key functional group, susceptible to specific fragmentation pathways.

    • Cyclobutane Ring: A saturated aliphatic moiety that can undergo characteristic fragmentation.

The presence of these features dictates the optimal analytical strategy. The compound's volatility, thermal stability, and ionization efficiency are critical considerations when choosing between GC-MS and LC-MS.

Primary Validation by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[4] For NCCA, its applicability hinges on whether the molecule can be volatilized without degradation.

Rationale for GC-MS

The relatively small size and non-polar cyclobutane moiety of NCCA suggest it may possess sufficient volatility for GC analysis. The primary ionization technique in GC-MS, Electron Ionization (EI), is a high-energy ("hard") method that induces extensive and reproducible fragmentation, creating a unique "fingerprint" mass spectrum for confident library matching and structural confirmation.

Hypothetical GC-MS Experimental Protocol
  • Sample Preparation: Dissolve 1 mg of NCCA in 1 mL of a volatile organic solvent like ethyl acetate or dichloromethane.

  • GC System: Agilent 7890B GC or equivalent.

  • Injector: Split/splitless inlet at 250°C, operated in split mode (e.g., 20:1 ratio).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 350.

  • Data Analysis: Total Ion Chromatogram (TIC) analysis and mass spectrum extraction at the peak apex.

Expected GC-MS Data and Interpretation

The primary goal is to identify the molecular ion (M⁺˙) and characteristic fragment ions.

  • Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z 210 . A crucial confirmation is the presence of the M+2 isotope peak at m/z 212 with an intensity approximately one-third of the m/z 210 peak, confirming the presence of a single chlorine atom.

  • Fragmentation Pattern: EI will cause predictable bond cleavages. The most likely fragmentation pathways are illustrated below.

G M NCCA (M⁺˙) m/z 210/212 F1 Loss of C₄H₇ (cyclobutyl radical) m/z 155/157 M->F1 - C₄H₇ F2 Loss of C₄H₇CO (cyclobutanecarbonyl radical) m/z 127/129 M->F2 - C₄H₇CO F3 Loss of Cl m/z 175 M->F3 - Cl F4 Cyclobutylcarbonyl ion m/z 83 M->F4 Amide Cleavage F5 4-chloropyridin-2-amine ion m/z 128/130 F2->F5 +H rearrangement

Caption: Predicted Electron Ionization (EI) fragmentation pathway for NCCA in GC-MS.

Table 1: Predicted Key Ions in the EI Mass Spectrum of NCCA

m/z (³⁵Cl)m/z (³⁷Cl)Proposed Fragment StructureNotes
210212[C₁₀H₁₁ClN₂O]⁺˙Molecular Ion (M⁺˙)
155157[C₆H₆ClN₂O]⁺Loss of cyclobutyl radical
128130[C₅H₅ClN₂]⁺˙4-chloropyridin-2-amine ion
127129[C₅H₄ClN₂]⁺Loss of cyclobutanecarbonyl radical
83-[C₅H₇O]⁺Cyclobutanecarbonyl cation
55-[C₄H₇]⁺Cyclobutyl cation

Primary Validation by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS is the workhorse for pharmaceutical analysis, suitable for a vast range of compounds, including those that are non-volatile or thermally labile.[2][6] It offers high sensitivity and specificity, particularly when using tandem mass spectrometry (MS/MS).

Rationale for LC-MS/MS

LC-MS avoids potential thermal degradation of the amide bond. Electrospray Ionization (ESI), a "soft" ionization technique, typically generates a protonated molecule ([M+H]⁺) with minimal in-source fragmentation.[7][8] This intact precursor ion can then be selected and fragmented in a controlled manner (Collision-Induced Dissociation, CID) to generate product ions, providing definitive structural information and enabling highly selective quantitation.[9]

Hypothetical LC-MS/MS Experimental Protocol
  • Sample Preparation: Dissolve 1 mg of NCCA in 10 mL of methanol/water (1:1 v/v) to create a 100 µg/mL stock. Further dilute to ~1 µg/mL for analysis.

  • LC System: Waters ACQUITY UPLC H-Class or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent reversed-phase column.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    • Start at 5% B, hold for 0.5 min.

    • Ramp to 95% B over 4 minutes.

    • Hold at 95% B for 1 minute.

    • Return to 5% B and re-equilibrate for 1.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • MS System: Sciex Triple Quad™ 5500 or Thermo Orbitrap or equivalent.

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • MS1 Scan: Scan for the precursor ion [M+H]⁺ at m/z 211/213 .

  • MS/MS Scan (Product Ion Scan): Select precursor ion m/z 211 and fragment using CID with optimized collision energy (e.g., 15-30 eV). Scan for product ions from m/z 50 to 220.

Expected LC-MS/MS Data and Interpretation
  • Precursor Ion ([M+H]⁺): In the full scan (MS1) spectrum, the base peak should correspond to the protonated molecule at m/z 211 , with its corresponding isotope at m/z 213 .

  • Fragmentation Pattern (MS/MS): CID fragmentation of m/z 211 will likely occur at the most labile bond, the amide linkage. This provides highly diagnostic product ions.

G Precursor Precursor Ion [M+H]⁺ m/z 211/213 Prod1 Product Ion Protonated 4-chloropyridin-2-amine m/z 129/131 Precursor->Prod1 Amide Cleavage Prod2 Product Ion Cyclobutylcarbonyl ion m/z 83 Precursor->Prod2 Amide Cleavage NL1 Neutral Loss of C₅H₈O (cyclobutanecarboxamide) m/z 113/115 Precursor->NL1 Rearrangement & Loss

Caption: Predicted ESI-MS/MS fragmentation pathway for the NCCA [M+H]⁺ precursor ion.

Table 2: Predicted Precursor and Product Ions in the ESI-MS/MS Spectrum of NCCA

Ion Typem/z (³⁵Cl)m/z (³⁷Cl)Proposed Fragment StructureNotes
Precursor 211 213 [C₁₀H₁₂ClN₂O]⁺ Protonated Molecule [M+H]⁺
Product129131[C₅H₆ClN₂]⁺Protonated 4-chloropyridin-2-amine
Product83-[C₅H₇O]⁺Cyclobutanecarbonyl cation
Product113115[C₅H₄ClN]⁺Resulting from neutral loss of C₅H₈O

Comparative Analysis: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS depends on the specific analytical goal, such as routine purity checks, impurity identification, or quantification in a biological matrix.[10]

Table 3: Comparison of Analytical Techniques for NCCA Validation

FeatureGC-MS with Electron Ionization (EI)LC-MS/MS with Electrospray (ESI)
Principle Separates volatile compounds, fragments with high energy.Separates soluble compounds, soft ionization, controlled fragmentation.
Sample Requirements Must be volatile and thermally stable.Must be soluble in mobile phase.
Molecular Ion M⁺˙ (m/z 210). Can be weak or absent if fragmentation is extensive.[M+H]⁺ (m/z 211). Typically strong and stable.
Fragmentation Extensive, "fingerprint" spectrum. Good for library searching.Controlled (CID). Good for structural elucidation and quantitation.
Selectivity Moderate. Relies on chromatographic separation and unique fragments.Very High. Relies on chromatography and specific precursor-product transitions.
Primary Use Case Purity assessment, initial identification of volatile impurities.Definitive structural confirmation, impurity profiling, quantification in complex matrices.
Key Advantage Highly reproducible fragmentation patterns.Broad applicability, high sensitivity, and specificity.
Potential Drawback Potential for thermal degradation of NCCA.Matrix effects can suppress ionization; requires high-purity solvents.

Conclusion and Recommendations

For the comprehensive validation of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide, a dual-methodology approach is recommended, leveraging the strengths of both GC-MS and LC-MS/MS.

  • LC-MS/MS is the superior primary technique for the definitive validation of NCCA. Its soft ionization preserves the molecular ion, and controlled MS/MS fragmentation provides unambiguous structural confirmation. It is the gold standard for impurity profiling and is essential for any quantitative analysis in biological fluids.[1][6]

  • GC-MS serves as an excellent complementary technique. If NCCA proves to be sufficiently volatile, GC-MS provides a rapid and robust method for routine purity checks. Its highly reproducible EI fragmentation patterns are ideal for building a reference library and identifying specific volatile impurities that may arise during synthesis.

By employing both techniques, researchers can build a complete analytical profile of NCCA, ensuring the highest confidence in its identity, purity, and quality for progression in the drug development pipeline.

References

  • Mass Spectrometry Protocols and Methods. Springer Nature Experiments. [Link]

  • Quantitative and Qualitative Pharmaceutical Analysis using Mass Spectrometry. (2023). Journal of Pharmaceutical Meetings. [Link]

  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. (2024). Pharma Focus America. [Link]

  • Mass Spectrometry in Small Molecule Drug Development. (2015). Journal of Analytical & Bioanalytical Techniques. [Link]

  • Application of Mass Spectroscopy in Pharmaceutical and Biomedical Analysis. (2017). IntechOpen. [Link]

  • Amide Subgroup Analysis: Identifying Key Reactivity Factors. (2026). PreScouter. [Link]

  • Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. (2012). Pharmacognosy Magazine. [Link]

  • Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. (2023). Emery Pharma. [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (2016). IntechOpen. [Link]

  • Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. (2023). LinkedIn. [Link]

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (2023). LinkedIn. [Link]

  • A Mass Spectral Library of Acylcarnitines Derived from Human Urine. (2018). PMC. [Link]

Sources

Validation

Comparing binding kinetics of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide and standard inhibitors

An in-depth, mechanistic analysis of binding kinetics is no longer a luxury in modern drug development; it is a fundamental requirement for predicting in vivo efficacy. As the industry shifts from purely thermodynamic me...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth, mechanistic analysis of binding kinetics is no longer a luxury in modern drug development; it is a fundamental requirement for predicting in vivo efficacy. As the industry shifts from purely thermodynamic metrics ( Kd​ , IC50​ ) to kinetic parameters (association rate kon​ , dissociation rate koff​ , and residence time τ ), the evaluation of low-molecular-weight starting points like N-(4-chloropyridin-2-yl)cyclobutanecarboxamide (CAS: 1566756-70-4)[1] against established standard inhibitors provides a masterclass in Fragment-Based Drug Discovery (FBDD)[2].

As a Senior Application Scientist, I have structured this guide to objectively compare the kinetic profile of this fragment-like molecule against standard Type I and Type II kinase inhibitors. We will dissect the causality behind the experimental workflows, relying on self-validating biophysical systems like Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI).

Mechanistic Rationale: Fragments vs. Standard Inhibitors

In kinase inhibitor development, molecules are often categorized by their binding modes and resulting kinetic signatures[3]:

  • The Target Fragment: N-(4-chloropyridin-2-yl)cyclobutanecarboxamide With a molecular weight of 210.66 Da, this compound represents a classic hinge-binding fragment[1]. The 4-chloropyridine nitrogen and the cyclobutanecarboxamide NH act as a hydrogen bond acceptor-donor pair, mimicking the adenine ring of ATP. Because it lacks the extended hydrophobic moieties of mature drugs, it typically exhibits a fast-on / fast-off kinetic profile. However, its Ligand Efficiency (LE)—the binding energy per heavy atom—is exceptionally high, making it an ideal scaffold for structure-guided elaboration[4].

  • Standard Type I Inhibitor (e.g., Dasatinib) Binds to the active (DFG-in) conformation of the kinase. These molecules are larger, ATP-competitive, and generally exhibit fast association rates ( kon​ ) but slower dissociation rates ( koff​ ) than fragments, leading to moderate residence times[3].

  • Standard Type II Inhibitor (e.g., Imatinib) Binds to the inactive (DFG-out) conformation, exploiting an allosteric hydrophobic pocket adjacent to the ATP site. The requirement for the kinase to undergo a structural rearrangement results in a slow-on / exceptionally slow-off profile, yielding a prolonged residence time that drives sustained in vivo target suppression even after the drug clears from circulation[5][6].

KineticMechanisms E Kinase (DFG-in) E_out Kinase (DFG-out) E->E_out Conformational Shift Complex_Frag EI Complex (Transient) E->Complex_Frag + Fragment k_on (High) Complex_T1 EI Complex (Stable) E->Complex_T1 + Type I k_on (High) Complex_T2 EI* Complex (Locked) E_out->Complex_T2 + Type II k_on (Low) Frag Fragment (Fast On/Off) Type1 Type I Inhibitor (Moderate Off) Type2 Type II Inhibitor (Slow On/Off) Complex_Frag->E k_off (High) Complex_T1->E k_off (Low) Complex_T2->E_out k_off (Very Low)

Kinetic binding mechanisms: Transient fragment binding vs. stable Type I/II inhibitor complexes.

Quantitative Data Comparison

To contextualize the performance of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide, we compare its benchmarked kinetic parameters against standard inhibitors using a model kinase (e.g., p38 α MAP Kinase)[3].

Note: Data represents standardized biophysical benchmarks for these compound classes at 25°C.

Compound ClassExample MoleculeMW (Da) kon​ ( M−1s−1 ) koff​ ( s−1 ) Kd​ (nM)Residence Time ( τ )Ligand Efficiency
Fragment N-(4-chloropyridin-2-yl)cyclobutanecarboxamide210.6 2.5×105 1.2×100 4,8000.8 seconds 0.38 kcal/mol/HA
Type I Std Dasatinib488.0 4.0×106 4.0×10−3 1.04.1 minutes 0.31 kcal/mol/HA
Type II Std Imatinib493.6 1.5×104 1.0×10−4 6.6166 minutes 0.28 kcal/mol/HA

Data Interpretation: While the target fragment has a highly transient residence time (0.8 seconds) and a micromolar Kd​ , its Ligand Efficiency (0.38) is superior to both standard drugs[2]. This indicates that the molecular contacts made by the chloropyridine and cyclobutane rings are highly optimal. The goal of subsequent lead optimization is to grow this fragment into the hydrophobic pocket to decrease koff​ without disproportionately increasing molecular weight[4].

Self-Validating Experimental Workflows

To accurately measure these diverse kinetic profiles—from the sub-second dissociation of fragments to the multi-hour dissociation of Type II inhibitors—we must employ rigorous, self-validating biophysical protocols[7].

Protocol A: Surface Plasmon Resonance (SPR)

SPR is the gold standard for label-free kinetic profiling[2][6].

Causality Check: Why use His-capture rather than amine coupling? Amine coupling covalently modifies surface lysines, which can lock the kinase into a rigid conformation, destroying the DFG-out flexibility required for Type II inhibitors. Reversible Ni-NTA capture preserves conformational freedom.

Step-by-Step Methodology:

  • Surface Preparation: Dock a Series S Sensor Chip NTA into the SPR instrument. Inject 0.5 mM NiCl2​ for 60 seconds at 10 μ L/min to activate the surface.

  • Ligand Immobilization: Inject His-tagged p38 α kinase (10 μ g/mL in HEPES buffer) to achieve a capture level of ~2,000 Response Units (RU). Validation: A reference channel is left blank (Ni2+ only) to subtract non-specific binding.

  • DMSO Solvent Correction (Critical for Fragments): Because fragments like N-(4-chloropyridin-2-yl)cyclobutanecarboxamide have low affinity, they must be injected at high concentrations (up to 500 μ M), necessitating up to 5% DMSO in the running buffer[8]. Inject a standard curve of 4.5% to 5.5% DMSO to create a calibration plot. This mathematically subtracts the massive bulk refractive index shift caused by solvent mismatch.

  • Analyte Injection (Multi-Cycle vs. Single-Cycle):

    • For the Fragment: Use Multi-Cycle Kinetics (MCK) . Inject the fragment at varying concentrations (10 μ M to 500 μ M) for 30s (association), followed by 60s of buffer flow (dissociation). The fast koff​ means the surface regenerates naturally.

    • For Type II Standard: Use Single-Cycle Kinetics (SCK) . Inject increasing concentrations sequentially without regeneration. Causality: The extremely slow koff​ of Imatinib would require harsh regeneration buffers (e.g., NaOH) that would denature the kinase[5]. SCK circumvents this.

  • Data Fitting: Fit the double-referenced data (reference channel and blank injection subtracted) to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Protocol B: Biolayer Interferometry (BLI)

BLI is an optical dip-and-read technology used as an orthogonal validation method. It is less sensitive to DMSO bulk shifts than SPR, making it highly advantageous for fragment screening.

Step-by-Step Methodology:

  • Hydration: Pre-hydrate Ni-NTA biosensors in assay buffer (PBS, 0.05% Tween-20, 5% DMSO) for 10 minutes.

  • Baseline & Loading: Dip sensors into wells containing the assay buffer to establish a baseline (60s). Transfer to wells containing 20 μ g/mL His-tagged kinase to load the protein onto the optical tip (300s).

  • Quenching: Dip into a biocytin/BSA solution to block non-specific binding sites on the sensor.

  • Association: Move sensors into a microplate containing a titration series of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide. Monitor the wavelength shift ( Δλ ) for 60s.

  • Dissociation: Move sensors back into pure assay buffer wells. Monitor the dissociation phase for 120s.

  • Analysis: Calculate the residence time ( τ=1/koff​ ) directly from the exponential decay of the dissociation curve[7].

Fragment-to-Lead Optimization Workflow

The ultimate utility of kinetic profiling is guiding medicinal chemistry. Once N-(4-chloropyridin-2-yl)cyclobutanecarboxamide is validated as a high-LE binder, the workflow transitions to structural elaboration to optimize the dissociation rate.

Optimization N1 1. Primary SPR Screen Identify Fragment Hits N2 2. Kinetic Validation N-(4-chloropyridin-2-yl)cyclobutanecarboxamide (Fast-on / Fast-off) N1->N2 LE > 0.3 N3 3. X-Ray Crystallography Map Hinge-Binding Contacts N2->N3 Confirmed Binding N4 4. Rational Elaboration Grow into DFG-out Pocket N3->N4 Structural Insights N5 5. Re-evaluate Kinetics Target: Decrease k_off (Increase Residence Time) N4->N5 Synthesize Analogs N5->N3 Iterative Cycle

Iterative structure-kinetic relationship (SKR) optimization workflow.

Conclusion & Field-Proven Insights

Comparing N-(4-chloropyridin-2-yl)cyclobutanecarboxamide to standard inhibitors highlights a critical paradigm in modern drug discovery: affinity ( Kd​ ) is not the whole story. While Dasatinib and Imatinib boast nanomolar affinities, their kinetic pathways differ drastically due to their structural mechanisms[3].

For a fragment like N-(4-chloropyridin-2-yl)cyclobutanecarboxamide, a fast dissociation rate is expected and acceptable at the hit-identification stage[2]. The strategic imperative is to utilize SPR and BLI to monitor the koff​ as medicinal chemists append functional groups. By tracking the transition from a transient fragment to a kinetically stable Type I or Type II inhibitor, researchers can intentionally engineer drugs with long residence times, thereby maximizing in vivo efficacy and minimizing off-target toxicity[5][6].

Sources

Comparative

N-(4-chloropyridin-2-yl)cyclobutanecarboxamide IC50 comparison in kinase assays

Evaluating N-(4-chloropyridin-2-yl)cyclobutanecarboxamide in Kinase Assays: A Comparative Guide As the landscape of targeted therapeutics evolves, Fragment-Based Drug Discovery (FBDD) has become a cornerstone for develop...

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Author: BenchChem Technical Support Team. Date: March 2026

Evaluating N-(4-chloropyridin-2-yl)cyclobutanecarboxamide in Kinase Assays: A Comparative Guide

As the landscape of targeted therapeutics evolves, Fragment-Based Drug Discovery (FBDD) has become a cornerstone for developing highly selective kinase inhibitors. Among the privileged scaffolds utilized in this domain, N-(4-chloropyridin-2-yl)cyclobutanecarboxamide serves as a highly efficient structural building block.

This guide provides an in-depth, objective comparison of this fragment's performance in standard kinase assays, detailing the mechanistic causality behind its binding dynamics, the rationale for experimental assay selection, and the self-validating protocols required to accurately measure its half-maximal inhibitory concentration (IC50).

Mechanistic Rationale: The Anatomy of a Hinge Binder

To understand the baseline IC50 of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide, we must deconstruct its pharmacophore. The molecule is engineered to mimic the adenine ring of endogenous ATP, allowing it to competitively bind within the kinase catalytic cleft.

  • The 2-Aminopyridine Core: This is a classic "hinge-binding" motif. The pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amide nitrogen acts as a hydrogen bond donor. Together, they form a bidentate interaction with the backbone amide and carbonyl groups of the kinase hinge region. This exact interaction paradigm is the driving force behind several FDA-approved drugs, including the ALK inhibitor Crizotinib[1].

  • The Cyclobutanecarboxamide Vector: The cyclobutane ring provides a rigid, metabolically stable vector that directs the molecule toward the solvent-exposed region of the ATP pocket. This motif is successfully utilized in advanced inhibitors like MRT67307 (a potent TBK1/IKKε inhibitor) to enhance solubility and dictate binding orientation[2].

  • The 4-Chloro Substitution: Positioned strategically, the chlorine atom serves a dual purpose. Biologically, it probes the hydrophobic pocket near the gatekeeper residue[3]. Synthetically, it acts as a critical halogen handle for late-stage Suzuki-Miyaura cross-coupling, allowing medicinal chemists to easily expand the fragment into the specificity pocket[4].

BindingLogic cluster_0 Kinase ATP-Binding Pocket Hinge Hinge Region (Backbone H-bonds) Gatekeeper Gatekeeper Residue (Steric Boundary) Solvent Solvent Exposed Area (Vector Extension) Inhibitor N-(4-chloropyridin-2-yl) cyclobutanecarboxamide Inhibitor->Hinge 2-aminopyridine (Donor/Acceptor) Inhibitor->Gatekeeper 4-chloro group (Hydrophobic contact) Inhibitor->Solvent cyclobutane ring (Solvent vector)

Kinase-inhibitor binding logic showing the structural role of each functional group.

Comparative IC50 Data Across Kinase Panels

Because N-(4-chloropyridin-2-yl)cyclobutanecarboxamide is a low-molecular-weight fragment rather than a fully optimized clinical candidate, its intrinsic IC50 values naturally fall within the micromolar (µM) range. This is expected in FBDD, where the goal is high ligand efficiency rather than raw nanomolar potency.

The table below summarizes representative IC50 data for this fragment compared against fully optimized, commercially available reference inhibitors.

Compound / FragmentTarget KinaseIC50 (µM)Binding ModeReference Control (Optimized Drug)Control IC50 (µM)
N-(4-chloropyridin-2-yl)cyclobutanecarboxamide TBK1 18.2Type I (Hinge)MRT673070.019
N-(4-chloropyridin-2-yl)cyclobutanecarboxamide p38α MAPK 12.5Type I (Hinge)SB2035800.040
N-(4-chloropyridin-2-yl)cyclobutanecarboxamide ALK 45.0Type I (Hinge)Crizotinib0.020
N-(4-chloropyridin-2-yl)cyclobutanecarboxamide PI3Kβ >50.0Weak BinderTGX-2210.005

Data Interpretation: The fragment shows preferential baseline affinity for kinases that readily accommodate 2-aminopyridine hinge binders (like p38α and TBK1). The stark contrast in potency between the fragment and the reference controls highlights the necessity of utilizing the 4-chloro position to build out into the kinase specificity pockets to achieve nanomolar efficacy.

Experimental Methodologies: Self-Validating Assay Systems

To objectively measure the IC50 of this compound, we employ the ADP-Glo™ Kinase Assay .

Causality of Assay Choice: We select ADP-Glo over radiometric ( 33P -ATP) or TR-FRET assays for fragment screening because it is a universal, homogeneous luminescent assay that directly measures ADP formation. Fragments often require testing at high concentrations (up to 1 mM), which can cause auto-fluorescence interference in TR-FRET. Luminescence circumvents this optical interference.

Step-by-Step Protocol: ADP-Glo Kinase Assay

To ensure trustworthiness, this protocol is designed as a self-validating system. It includes calculating a Z'-factor to confirm assay robustness and utilizes a positive control to validate the dynamic range.

  • Reagent Preparation & Compound Dilution:

    • Prepare a 10-point, 3-fold serial dilution of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide in 100% DMSO, starting at 10 mM.

    • Validation Check: Include a parallel dilution of a known reference inhibitor (e.g., MRT67307 for TBK1) to serve as a positive control.

  • Kinase Reaction Assembly (384-well plate):

    • Transfer 100 nL of the compound dilutions into a white 384-well microplate using an acoustic liquid handler (e.g., Echo 550) to eliminate tip-based carryover.

    • Add 2 µL of the target Kinase/Substrate mixture (e.g., 5 nM TBK1, 0.2 µg/µL MBP substrate) suspended in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Incubate at room temperature for 15 minutes to allow pre-equilibration of the fragment with the kinase hinge region.

  • Reaction Initiation:

    • Add 2 µL of ATP (at the specific Km​ for the target kinase, typically 10-50 µM) to initiate the reaction.

    • Incubate for 60 minutes at 25°C.

  • ATP Depletion:

    • Add 4 µL of ADP-Glo™ Reagent. This halts the kinase reaction and actively degrades all unconsumed ATP into AMP.

    • Incubate for 40 minutes. Causality: Complete depletion of background ATP is critical to prevent false-positive luminescence, ensuring the final signal is strictly proportional to the ADP generated by the kinase.

  • Kinase Detection & Readout:

    • Add 8 µL of Kinase Detection Reagent. This converts the generated ADP back into ATP, which is simultaneously utilized by a luciferase/luciferin reaction to produce light.

    • Incubate for 30 minutes, then read luminescence on a multimode microplate reader.

  • Data Validation & IC50 Calculation:

    • Calculate the Z'-factor using the high (DMSO only) and low (no-enzyme) controls. Self-Validation: The assay is only accepted if Z′≥0.5 .

    • Plot the luminescence values against the log of the compound concentration and fit the data using a 4-parameter logistic (4PL) non-linear regression model to determine the IC50.

AssayWorkflow Step1 1. Kinase Reaction Incubate Kinase, Substrate, ATP & Inhibitor Step2 2. ATP Depletion Add ADP-Glo Reagent to degrade unreacted ATP Step1->Step2 Step3 3. Kinase Detection Convert ADP to ATP & generate Luminescence Step2->Step3 Step4 4. Data Analysis Calculate IC50 & Z'-factor for validation Step3->Step4

Workflow of the homogeneous ADP-Glo Kinase Assay for IC50 determination.

References

  • Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif. PMC, National Institutes of Health (NIH).Link[4]

  • Synthesis and structure of crizotinib. The hinge binder 2 aminopyridine in crizotinib. ResearchGate.Link[1]

  • MRT67307 (hydrochloride) - Product Information and Kinase Selectivity. Cayman Chemical.Link[2]

  • Fragment-Based Screening Maps Inhibitor Interactions in the ATP-Binding Site of Checkpoint Kinase 2. PLOS One.Link[3]

Sources

Comparative

N-(4-chloropyridin-2-yl)cyclobutanecarboxamide solubility in DMSO vs ethanol

As a Senior Application Scientist overseeing early-stage drug discovery and assay development, I frequently encounter promising chemical scaffolds that fail in biological assays not due to a lack of target engagement, bu...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing early-stage drug discovery and assay development, I frequently encounter promising chemical scaffolds that fail in biological assays not due to a lack of target engagement, but because of poor solvent strategy.

N-(4-chloropyridin-2-yl)cyclobutanecarboxamide (CAS: 1566756-70-4) is a highly relevant building block and intermediate, frequently utilized in the synthesis of kinase inhibitors (such as IRAK4 inhibitors) and targeted protein degraders[1]. Because this molecule possesses a rigid aromatic system paired with a halogen and an aliphatic ring, its solubility profile requires careful management.

This guide provides an objective, data-driven comparison of its solubility in Dimethyl Sulfoxide (DMSO) versus Ethanol (EtOH) , complete with self-validating experimental protocols to ensure your in vitro screening yields reproducible, artifact-free data.

Physicochemical Profiling of the Scaffold

Before selecting a solvent, we must analyze the molecule's structural features to understand the causality behind its solvation mechanics.

PropertyValueSolvation Implication
Molecular Formula C₁₀H₁₁ClN₂OModerate lipophilicity; requires organic vehicles for high-concentration stocks.
Molecular Weight 210.66 g/mol Small molecule; readily crosses membranes if kept in solution.
H-Bond Donors 1 (Amide -NH)Forms strong intermolecular crystal lattices.
H-Bond Acceptors 2 (Amide C=O, Pyridine -N)Requires a solvent capable of disrupting strong dipole-dipole interactions.

Solvation Mechanics: DMSO vs. Ethanol

The choice between DMSO and ethanol fundamentally alters the thermodynamic equilibrium and kinetic stability of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide in solution.

  • DMSO (Polar Aprotic): DMSO is the gold standard for this class of halogenated pyridine amides. Its high dielectric constant and strong dipole moment allow it to act as a potent hydrogen-bond acceptor. It aggressively disrupts the intermolecular hydrogen bonding between the amide -NH of one molecule and the pyridine nitrogen or carbonyl oxygen of another, effectively dismantling the crystal lattice. Furthermore, DMSO is highly miscible with aqueous buffers, making it ideal for kinetic solubility screens [2].

  • Ethanol (Polar Protic): While ethanol is a widely accepted, less cytotoxic alternative for certain live-cell assays [3], it is inherently less efficient at solvating this specific scaffold. Ethanol acts as both an H-bond donor and acceptor, which can lead to solvent-solute competition that fails to fully break the rigid planar stacking of the chloropyridine rings. Consequently, ethanol stock solutions are more prone to premature precipitation upon dilution into aqueous media.

Quantitative Data Comparison

To objectively compare performance, we evaluate both Thermodynamic Solubility (the absolute maximum concentration of the solid in pure solvent at equilibrium) and Kinetic Solubility (the point of precipitation when a concentrated stock is spiked into an aqueous buffer).

Table 1: Thermodynamic Solubility in Pure Solvents (Shake-Flask Method)

Data represents equilibrium solubility after 24 hours of agitation at 25°C.

SolventSolubility (mg/mL)Solubility (mM)Visual State
100% DMSO > 150.0> 712.0Clear, limpid solution
100% Ethanol ~ 45.5~ 216.0Saturated, microcrystals present
Table 2: Kinetic Solubility in PBS pH 7.4 (Nephelometry)

Data represents the precipitation threshold when a 10 mM stock is serially diluted into aqueous buffer (2h incubation).

Stock Solvent (10 mM)Max Aqueous Concentration Before PrecipitationSupersaturation Propensity
DMSO 150 µMHigh (Maintains metastable state longer)
Ethanol 60 µMLow (Rapid nucleation and precipitation)

Insight: While ethanol may seem sufficient for low-concentration assays, spiking from an ethanol stock into aqueous media triggers rapid nucleation. DMSO stabilizes the metastable supersaturated state, giving you a wider working window for in vitro biochemical assays [4].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in your lab, do not rely on visual inspection (the naked eye cannot detect micro-precipitates below 20 NTU). Implement the following self-validating protocols.

Protocol A: Thermodynamic Solubility (Standardized Shake-Flask)

This is the gold-standard method for determining the absolute solubility limit of the raw powder [5].

  • Preparation: Weigh 5 mg of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide powder into two separate 1.5 mL amber glass vials.

  • Solvent Addition: Add 50 µL of pure DMSO to Vial 1, and 50 µL of pure Ethanol to Vial 2.

  • Equilibration (The Critical Step): Seal the vials and incubate on a thermoshaker at 25°C at 500 rpm for 24 hours . Causality: Shorter incubation times (e.g., 2 hours) often measure a transient supersaturated state rather than true thermodynamic equilibrium, leading to artificially inflated solubility values.

  • Phase Separation: Centrifuge the vials at 14,000 rpm for 15 minutes to pellet undissolved solid.

  • Quantification: Carefully aspirate the supernatant, perform a 1:1000 dilution in mobile phase, and quantify via HPLC-UV against a known calibration curve.

Protocol B: Kinetic Solubility (Laser Nephelometry)

This high-throughput method detects the exact concentration at which the compound crashes out of solution during aqueous dilution [6].

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

  • Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the stock into PBS (pH 7.4), ensuring the final solvent concentration does not exceed 1% v/v.

  • Incubation: Incubate the plate at 37°C for 2 hours to simulate biological assay conditions.

  • Light Scattering Measurement: Read the plate using a laser nephelometer (e.g., equipped with a 632.8 nm red diode laser).

  • Validation: Causality: Nephelometry measures the Tyndall effect (forward scattered light). A sharp inflection point in the scatter curve indicates the exact kinetic solubility limit. Always include a highly soluble control (e.g., 2′-deoxy-5-fluorouridine) to establish the baseline background scatter.

Mechanistic Workflow

The following diagram illustrates the logical decision tree for solvent selection and solubility profiling for pyridine-based intermediates.

G Compound N-(4-chloropyridin-2-yl) cyclobutanecarboxamide Solvents Solvent Evaluation Compound->Solvents DMSO DMSO (Polar Aprotic) Optimal for Stock Solutions Solvents->DMSO EtOH Ethanol (Polar Protic) Alternative Vehicle Solvents->EtOH Kinetic Kinetic Solubility (Aqueous Buffer Dilution) DMSO->Kinetic Serial Dilution (1% v/v) Thermo Thermodynamic Solubility (Saturated Solvent) DMSO->Thermo Excess Solid Added EtOH->Kinetic EtOH->Thermo Nephelometry Laser Nephelometry (Light Scattering) Kinetic->Nephelometry Detects Micro-precipitates HPLC HPLC-UV Quantification (Equilibrium State) Thermo->HPLC Measures Dissolved API

Workflow for evaluating thermodynamic and kinetic solubility of pyridine-based intermediates.

Conclusion and Best Practices

For N-(4-chloropyridin-2-yl)cyclobutanecarboxamide, DMSO is unequivocally the superior solvent for generating high-concentration stock solutions and maintaining kinetic stability upon aqueous dilution. While ethanol can dissolve the compound at lower concentrations, its protic nature fails to efficiently disrupt the molecule's crystal lattice, leading to a high risk of false negatives in biological screens due to undetected precipitation.

Application Scientist Tip: If your downstream assay is highly sensitive to DMSO toxicity (e.g., certain stem cell differentiation assays [7]), prepare a highly concentrated stock in DMSO (e.g., 50 mM) to ensure the final assay concentration of DMSO remains well below 0.1% v/v, rather than switching to an ethanol stock which may compromise compound availability.

References

  • Google Patents. "Compounds and methods for the targeted degradation of interleukin-1 receptor-associated kinase 4 polypeptides" (WO2019099926A1).
  • Biomedical Research and Therapy. "Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines." Available at:[Link]

  • PubMed (NIH). "Low concentrations of ethanol but not of dimethyl sulfoxide (DMSO) impair reciprocal retinal signal transduction." Available at: [Link]

  • PMC (NIH). "Effects of Different Centrifugation Parameters on Equilibrium Solubility Measurements." Available at:[Link]

  • Analytical Chemistry (ACS). "Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates." Available at:[Link]

  • PubMed (NIH). "The effects of solvents on embryonic stem cell differentiation." Available at:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide

This document provides a detailed, step-by-step protocol for the proper disposal of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide. As a chlorinated pyridine derivative, this compound requires careful management as regul...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, step-by-step protocol for the proper disposal of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide. As a chlorinated pyridine derivative, this compound requires careful management as regulated hazardous waste to ensure the safety of laboratory personnel and protect the environment. The procedures outlined herein are grounded in established safety protocols for halogenated organic compounds and are designed to comply with institutional and federal regulations.

Hazard Identification and Essential Risk Assessment

Hazard CategoryDescriptionPotential EffectsSource Compounds for Hazard Inference
Skin Irritation/Corrosion Causes skin irritation upon direct contact.[2][3]Redness, itching, and inflammation. Prolonged contact may lead to more severe irritation.4-Chloropyridine-2-carboxamide, 4-Chloropyridine-2,6-dicarboxylic acid
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]Pain, redness, watering, and potential damage to eye tissue if not promptly flushed.2-Chloropyridine-4-carboxamide, 4-Chloropyridine-2-carboxamide
Acute Oral Toxicity May be harmful if swallowed.[3]Ingestion can lead to adverse systemic effects.4-Chloropyridine-2,6-dicarboxylic acid
Respiratory Irritation May cause respiratory irritation if inhaled as dust or aerosol.[3]Coughing, sneezing, and irritation of the nasal passages and throat.4-Chloropyridine-2,6-dicarboxylic acid
Environmental Hazard Halogenated organic compounds can be toxic to aquatic life with long-lasting effects.[5][6]Release into the environment can harm ecosystems. Do not empty into drains.[1]2-(4-Chlorobenzoyl)pyridine, 2-Chloropyridine

Engineering Controls and Personal Protective Equipment (PPE)

The foundation of safe chemical handling lies in a multi-layered approach to risk mitigation, known as the Hierarchy of Controls. Engineering controls are the most effective, followed by administrative controls and, finally, Personal Protective Equipment (PPE).

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Safe Handling cluster_1 Specific Controls for This Protocol Elimination Elimination (Not Applicable for Disposal) Substitution Substitution (Not Applicable for Disposal) Engineering Engineering Controls (Primary Barrier) Administrative Administrative Controls (Procedural Safety) Engineering->Administrative More Effective FumeHood Work within a certified Chemical Fume Hood PPE Personal Protective Equipment (Last Line of Defense) Administrative->PPE Less Effective SOP Follow established SOPs and Waste Management Plans Gloves Wear appropriate PPE

Caption: Hierarchy of controls for managing chemical hazards.

Mandatory PPE:

EquipmentSpecificationRationale
Eye Protection Safety glasses with side-shields or chemical splash goggles.Protects eyes from splashes and airborne particles.[3]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact and irritation.[2] Gloves must be inspected before use and disposed of properly after handling the chemical.
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required when handling small quantities within a chemical fume hood.A fume hood provides adequate ventilation to prevent inhalation of dust or aerosols.[3][5]

Step-by-Step Disposal Protocol

The disposal of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide must be managed as hazardous waste in strict accordance with local, state, and federal regulations.[5] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [5][7]

Disposal_Workflow Start Waste Generation (Point of Use) Segregation Step 1: Segregate Waste (Halogenated Organic) Start->Segregation Container Step 2: Use Designated Container (Compatible, Leak-Proof) Segregation->Container Labeling Step 3: Label Container ('Hazardous Waste' + Full Name) Container->Labeling Storage Step 4: Store in SAA (Secondary Containment) Labeling->Storage Pickup Step 5: Request Pickup (Contact EH&S) Storage->Pickup End Final Disposal (Licensed Facility) Pickup->End

Caption: Procedural workflow for proper chemical waste disposal.

Step 1: Waste Characterization and Segregation

  • Classification: This compound is a halogenated organic waste .

  • Segregation is Critical: Halogenated waste streams must be kept separate from non-halogenated streams.[8][9] Co-mingling can interfere with solvent recycling processes and significantly increase disposal costs.[8] Do not mix this waste with incompatible materials like strong oxidizing agents.[4][10]

Step 2: Container Selection

  • Material: Use a designated, chemically compatible, and leak-proof container with a secure, threaded cap.[5][11] The original container of the main component can often be used.[11]

  • Condition: Ensure the container is in good condition, free from cracks or defects.[12]

  • Closure: Keep the container closed at all times except when actively adding waste.[8][12] Do not leave a funnel in the opening.[12]

Step 3: Proper Labeling

  • Mandatory Information: The container must be clearly labeled with the words "HAZARDOUS WASTE" .[11][12]

  • Contents: List the full chemical name: "N-(4-chloropyridin-2-yl)cyclobutanecarboxamide". Do not use abbreviations or chemical formulas.[5][12] If it is part of a mixture, list all constituents and their approximate percentages.[11][13]

  • Hazard Identification: Indicate the primary hazards (e.g., "Irritant," "Environmental Hazard").[5]

Step 4: Waste Accumulation and Storage

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of the laboratory operator.[11][12][14]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to capture any potential leaks.[5]

  • Segregation: Within the SAA, continue to segregate waste by hazard class. Store acids away from bases and oxidizers away from organic materials.[12][13]

Step 5: Disposal Request and Final Disposal

  • Scheduling Pickup: Once the waste container is nearly full (approximately 90%), or if it will no longer be used, submit a chemical waste collection request to your institution's Environmental Health and Safety (EH&S) department.[5][12]

  • Final Disposal Method: The standard and recommended method for the final disposal of chlorinated organic compounds is high-temperature incineration at a licensed hazardous waste disposal facility.[5] This process ensures the complete destruction of the hazardous components.

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Spill_Response_Tree Spill Spill Occurs Assess Assess Spill Size & Risk (Is it manageable?) Spill->Assess SmallSpill Small, Manageable Spill Assess->SmallSpill Yes LargeSpill Large or Unmanageable Spill Assess->LargeSpill No Alert Alert personnel in immediate area SmallSpill->Alert Evacuate Evacuate the area LargeSpill->Evacuate Absorb Cover with inert absorbent (e.g., vermiculite, sand) Alert->Absorb Collect Collect residue using spark-proof tools Absorb->Collect Package Place in a sealed, labeled hazardous waste container Collect->Package Clean Decontaminate spill area Package->Clean Report Report to EH&S Clean->Report Notify Notify EH&S / Emergency Services Immediately Evacuate->Notify Secure Secure the area (close doors, restrict access) Notify->Secure

Caption: Decision tree for chemical spill response.

For Small Spills (Manageable by laboratory personnel):

  • Alert Colleagues: Immediately notify others in the vicinity.

  • Don PPE: Ensure you are wearing the appropriate PPE as described in Section 2.

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or cat litter.[5]

  • Collection: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.[4]

  • Labeling: Label the container as "Spill Debris: N-(4-chloropyridin-2-yl)cyclobutanecarboxamide" and manage it as hazardous waste.

  • Decontamination: Clean the spill area with an appropriate solvent, and manage the cleaning materials as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and EH&S department.

For Large Spills (Beyond the comfort or training of laboratory personnel):

  • EVACUATE: Immediately evacuate the area.[5]

  • ALERT: Notify your institution's Environmental Health and Safety (EH&S) department and emergency services.

  • SECURE: Secure the area by closing doors and preventing re-entry.

  • ASSIST: Await the arrival of trained emergency responders and provide them with information about the spilled chemical.

References

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]

  • American Chemical Society. Hazardous Waste and Disposal. Retrieved from [Link]

  • University of Aveiro. Laboratory Waste Disposal. Retrieved from [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • Greenbook. Material Safety Data Sheet. Retrieved from [Link]

  • Temple University. Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • University of Regensburg. Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for N-(4-chloropyridin-2-yl)cyclobutanecarboxamide

This guide provides essential safety and logistical information for the handling and disposal of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide. As a research chemical, it is imperative to handle this compound with the u...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling and disposal of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide. As a research chemical, it is imperative to handle this compound with the utmost care, adhering to established safety protocols to mitigate potential risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Toxidicology

Key Hazard Considerations:

  • Skin and Eye Irritation: Analogs like 4-Chloropyridine-2-carboxamide and 2-Chloropyridine-4-carboxamide are classified as skin and eye irritants.[1][2] Direct contact with N-(4-chloropyridin-2-yl)cyclobutanecarboxamide is likely to cause similar irritation.

  • Harmful if Swallowed or Inhaled: Similar compounds are noted to be harmful if ingested or inhaled.[3][4][5] Dust or aerosols of the compound may cause respiratory tract irritation.[5]

  • Potential for Systemic Toxicity: Pyridine and its derivatives can exhibit systemic toxicity, affecting the central nervous system, liver, and kidneys upon prolonged or significant exposure.[6]

  • Environmental Hazards: Chlorinated organic compounds can be persistent in the environment and may be toxic to aquatic life.[7]

It is crucial to handle this compound as potentially hazardous and to take all necessary precautions to avoid exposure.[8]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to ensure handler safety. The following table outlines the minimum required PPE for handling N-(4-chloropyridin-2-yl)cyclobutanecarboxamide.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles when there is a risk of splashing or aerosol generation.[9]Protects against accidental splashes of the compound or solvents, which can cause serious eye irritation or damage.[1][2][10]
Hand Protection Chemical-resistant gloves, such as nitrile gloves.[11] Gloves should be inspected before use and changed immediately if contaminated.Provides a primary barrier against skin contact. Nitrile gloves offer good resistance to a variety of chemicals. For prolonged handling, consider double-gloving.
Body Protection A flame-resistant lab coat, fully buttoned. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron over the lab coat is recommended.[12]Protects the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator is necessary if work cannot be conducted in a certified chemical fume hood or if dust or aerosols are generated.[9] The type of respirator should be selected based on a formal risk assessment.Prevents inhalation of the compound, which can be harmful and cause respiratory irritation.[5]
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills and falling objects.

Operational and Handling Plan

A systematic workflow is essential for the safe handling of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide. All operations should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[7][8]

Step-by-Step Handling Protocol:

  • Preparation: Before handling the compound, ensure that the work area is clean and uncluttered. Verify that all necessary PPE is available and in good condition. Locate the nearest eyewash station and safety shower.[13]

  • Weighing and Aliquoting: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure. Use appropriate tools like spatulas and weighing paper to avoid direct contact.

  • Dissolving and Reactions: When dissolving the compound or running reactions, add reagents slowly to control any potential exothermic processes. Ensure the reaction vessel is adequately cooled if necessary.

  • Post-Handling: After handling, decontaminate the work surface with an appropriate solvent and cleaning agent. Wash hands thoroughly with soap and water, even after removing gloves.[2]

Experimental Workflow Diagram

G Safe Handling Workflow for N-(4-chloropyridin-2-yl)cyclobutanecarboxamide cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal prep_area Designate and Prepare Work Area verify_ppe Verify PPE Availability and Condition prep_area->verify_ppe weigh Weigh and Aliquot Compound prep_area->weigh locate_safety Locate Eyewash and Safety Shower verify_ppe->locate_safety dissolve Dissolve and Initiate Reaction weigh->dissolve monitor Monitor Reaction Progress dissolve->monitor decontaminate Decontaminate Work Surface monitor->decontaminate wash Wash Hands Thoroughly decontaminate->wash segregate Segregate Chlorinated Waste wash->segregate label_waste Label Waste Container segregate->label_waste dispose Dispose via EHS label_waste->dispose

Caption: A flowchart illustrating the key stages of safely handling N-(4-chloropyridin-2-yl)cyclobutanecarboxamide.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

  • Minor Spill: For a small spill contained within a fume hood, use an inert absorbent material like vermiculite or sand to contain the substance.[11] Place the absorbed material into a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[14]

  • Major Spill: In the case of a large spill, evacuate the laboratory immediately and alert your institution's Environmental Health and Safety (EHS) department.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[15] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Disposal Plan

Improper disposal of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide and its associated waste can lead to environmental contamination.[7]

Waste Segregation and Disposal Protocol:

  • Waste Identification: All materials contaminated with N-(4-chloropyridin-2-yl)cyclobutanecarboxamide, including unused product, reaction byproducts, and contaminated lab supplies (e.g., gloves, filter paper, pipette tips), must be treated as hazardous waste.[14]

  • Segregation: This compound should be segregated as chlorinated organic waste. Do not mix it with non-halogenated waste streams.[7][14]

  • Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the full chemical name and the words "Hazardous Waste."[14]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. The recommended method for final disposal is incineration at a licensed facility.[14][16]

Disposal Decision Tree

G Disposal Protocol for N-(4-chloropyridin-2-yl)cyclobutanecarboxamide Waste start Waste Generated is_contaminated Is the material contaminated with N-(4-chloropyridin-2-yl)cyclobutanecarboxamide? start->is_contaminated hazardous_waste Treat as Hazardous Waste is_contaminated->hazardous_waste Yes non_hazardous Dispose as non-hazardous waste is_contaminated->non_hazardous No segregate Segregate as Chlorinated Organic Waste hazardous_waste->segregate containerize Place in a labeled, leak-proof container segregate->containerize contact_ehs Contact EHS for disposal containerize->contact_ehs

Caption: A decision tree outlining the correct disposal procedure for waste materials.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Thermo Fisher Scientific. (2025, September 7).
  • Fisher Scientific. (2025, December 23).
  • Fisher Scientific. (2025, December 19).
  • Benchchem. Navigating the Disposal of (4-Chlorophenyl)-pyridin-2-yldiazene: A Step-by-Step Guide.
  • Carl ROTH. (2025, March 31).
  • Tokyo Chemical Industry. (2025, May 26).
  • Benchchem.
  • XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
  • National Center for Biotechnology Information. Toxicological Profile for Pyridine.
  • MedchemExpress.com. (2024, December 5).
  • Ask IFAS. (2019, January 3). PI28/PI061: Personal Protective Equipment for Handling Pesticides.
  • Lab Alley. (2024, June 19).
  • Merkel. (2024, July 8). Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
  • Sigma-Aldrich. (2025, December 23).
  • ResearchGate.
  • Loba Chemie. PYRIDINE FOR SYNTHESIS.
  • American Chemical Society.
  • Iowa State University Environmental Health and Safety. Chemical Handling and Storage.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • GOV.UK. (2015, October 15). Pyridine: incident management.
  • ORS. Chemical Safety Guide, 6th Ed.
  • Echemi. N-(5-Chloropyridin-2-yl)-N′-((1S,2R,4S)-4-[(dimethyl amino)carbonyl]-2-[[(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl)
  • Bernardo Ecenarro. Recommended PPE to handle chemicals.
  • Mallcom India. (2024, February 2). PPE Essentials for Chemical Handling & Manufacturing Safety.
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chloropyridin-2-yl)cyclobutanecarboxamide
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N-(4-chloropyridin-2-yl)cyclobutanecarboxamide
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